molecular formula C21H30O8 B15592964 Onitin 2'-O-glucoside

Onitin 2'-O-glucoside

Katalognummer: B15592964
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: IXDYXCFZRYXQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Onitin 2'-O-glucoside is a useful research compound. Its molecular formula is C21H30O8 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYXCFZRYXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Onitin 2'-O-glucoside: A Comprehensive Structural Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin (B114287) 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern Onychium japonicum. This document provides a detailed overview of its chemical structure, based on available spectroscopic and chemical data. While a comprehensive in-depth guide with detailed experimental protocols and quantitative data is limited by the accessibility of the primary literature, this paper synthesizes the current understanding of this compound's architecture.

Chemical Structure and Properties

Onitin 2'-O-glucoside is comprised of a sesquiterpenoid aglycone, onitin, linked to a glucose molecule via an O-glycosidic bond. The systematic IUPAC name for this compound is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one.

The core structure is based on an indanone framework, a class of compounds that has been the subject of synthetic studies. The onitin aglycone is a substituted indanone with a complex arrangement of methyl and hydroxyl groups. The glycosidic linkage occurs at the 2'-position of a side chain attached to the indanone core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₀O₈PubChem
Molecular Weight410.46 g/mol MedchemExpress
Exact Mass410.19406791PubChem
CAS Number76947-60-9ChemicalBook
AppearanceAmorphous powderInferred from isolation of similar compounds
SolubilitySoluble in methanolInferred from isolation of similar compounds

Structural Elucidation

The structure of this compound was primarily determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), coupled with chemical degradation studies.

Spectroscopic Data

A note to the reader: The following tables are placeholders to illustrate how the data would be presented. The actual experimental values are not available in the provided search results.

Table 2: Hypothetical ¹H NMR Data for this compound (in CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (anomeric)4.85d7.5
............

Table 3: Hypothetical ¹³C NMR Data for this compound (in CD₃OD)

CarbonChemical Shift (δ, ppm)
C-1205.0
C-1' (anomeric)103.5
......
Hydrolysis Studies

Acid hydrolysis of this compound would be expected to cleave the glycosidic bond, yielding the aglycone, onitin, and D-glucose. This is a standard method for confirming the nature of the sugar moiety and the aglycone in a glycosidic compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound from Onychium japonicum are not available in the searched literature. However, a general workflow for the isolation of such natural products can be inferred.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a plant-derived glycoside.

experimental_workflow plant Dried plant material (Onychium japonicum) extraction Extraction (e.g., with Methanol) plant->extraction partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Further Purification (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 isolated_compound Pure this compound chromatography2->isolated_compound

Caption: A generalized workflow for the isolation of this compound.

Structure-Activity Relationships and Signaling Pathways

Currently, there is no available information in the searched literature regarding the specific biological activities or signaling pathways associated with this compound. Research in this area would be necessary to understand its potential pharmacological relevance.

Conclusion

This compound is a sesquiterpenoid glycoside with a well-defined chemical structure based on an indanone core. While its fundamental properties are known, a comprehensive understanding of its biological activity and the detailed experimental data from its initial characterization remain to be fully accessible. Further research and the availability of primary literature are needed to provide a more in-depth technical guide on this natural product.

Onitin 2'-O-glucoside: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin (B114287) 2'-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has been identified as a constituent of the fern Onychium japonicum. This document provides a comprehensive overview of the available scientific information regarding its discovery, origin, and chemical properties. Due to the absence of the primary discovery and characterization literature in readily accessible scientific databases, this guide synthesizes information from available chemical and biological research sources to provide a foundational understanding of this compound for research and development purposes.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. Sesquiterpenoids, a class of C15 terpenoids, are known for their diverse chemical structures and significant biological activities. Onitin 2'-O-glucoside belongs to this class and is distinguished by its glycosidic linkage to a glucose molecule. Its aglycone, onitin, is a known phenolic sesquiterpenoid. This guide aims to consolidate the current knowledge on this compound, focusing on its chemical identity, natural source, and the broader context of its chemical class.

Discovery and Origin

The aglycone part of the molecule, onitin, was first isolated from Onychium auratum. The total synthesis of onitin has been successfully accomplished, indicating a significant interest in this class of sesquiterpenoids within the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C21H30O8[4]
Molecular Weight 410.46 g/mol [2][4]
CAS Number 76947-60-9[1]
Class Sesquiterpenoids[1][2]
IUPAC Name 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[4]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from Onychium japonicum are not available in the public domain. However, a general workflow for the isolation of glycosides from plant material can be inferred and is presented below.

General Isolation and Purification Workflow

The following diagram illustrates a typical experimental workflow for the extraction and purification of glycosides from a plant source.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification A Dried and Powdered Onychium japonicum B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D E Aqueous Fraction (Containing Glycosides) D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fraction Collection F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The structural elucidation of a novel natural product like this compound would typically involve a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biosynthesis

The biosynthetic pathway for this compound has not been elucidated. However, as a sesquiterpenoid, its aglycone, onitin, is expected to be synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids. The subsequent cyclization and oxidation of FPP would yield the onitin core structure. The final step would be the glycosylation of the onitin aglycone by a glycosyltransferase, utilizing a sugar donor like UDP-glucose.

The proposed general biosynthetic relationship is depicted in the following diagram:

G A Mevalonate (MVA) or MEP Pathway B Farnesyl Pyrophosphate (FPP) A->B C Onitin (Aglycone) B->C Cyclization & Oxidation E This compound C->E D UDP-Glucose D->E F Glycosyltransferase F->E

Figure 2: Proposed biosynthetic relationship of this compound.

Conclusion and Future Directions

This compound represents an interesting natural product from the fern Onychium japonicum. While its basic chemical identity and origin are known, a significant gap exists in the scientific literature regarding its detailed discovery, isolation, and biological activity. Future research should focus on:

  • Locating the primary literature: A thorough search of older and regional scientific journals may uncover the original research paper.

  • Re-isolation and characterization: Modern spectroscopic techniques could be applied to a newly isolated sample to provide detailed and publicly available characterization data.

  • Biosynthetic studies: Isotopic labeling studies and genomic analysis of Onychium japonicum could elucidate the specific enzymes and genes involved in the biosynthesis of this compound.

  • Pharmacological evaluation: A comprehensive screening of this compound for various biological activities could reveal its therapeutic potential.

This technical guide provides a starting point for researchers interested in this compound. The pursuit of the missing information will be crucial for unlocking the full scientific and potential therapeutic value of this natural compound.

References

Onitin 2'-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin (B114287) 2'-O-glucoside, a sesquiterpenoid glycoside with the molecular formula C₂₁H₃₀O₈, is a natural product of significant interest within the scientific community.[1] This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and characterization, and a summary of its physicochemical properties. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Source

The principal natural source of Onitin 2'-O-glucoside is the fern Onychium japonicum, commonly known as the carrot fern.[2][3][4] This perennial plant belongs to the Pteridaceae family and is native to East Asia. Phytochemical analyses of Onychium japonicum have revealed a rich composition of various secondary metabolites, including a significant presence of glycosides and terpenoids.[5][6] While the plant is known to contain these classes of compounds, specific quantitative data for this compound remains a subject for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, isolation, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈[1]
Molecular Weight 410.5 g/mol [1]
CAS Number 76947-60-9
Appearance Not specified in literature; likely a crystalline or amorphous solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of this compound from Onychium japonicum is not extensively documented in publicly available literature, a generalized methodology can be constructed based on standard practices for the isolation of sesquiterpenoid glycosides from plant materials.

Extraction
  • Plant Material Preparation : Freshly collected fronds of Onychium japonicum are air-dried in the shade and then ground into a fine powder.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or a methanol-water mixture, at room temperature for 48-72 hours with occasional agitation. This process is repeated three times to ensure maximum extraction of the glycosides.

  • Concentration : The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, rich in various phytochemicals, requires a multi-step chromatographic process for the isolation of pure this compound.

  • Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Glycosides, being polar in nature, are expected to concentrate in the ethyl acetate and n-butanol fractions.

  • Column Chromatography : The n-butanol fraction, likely containing this compound, is subjected to column chromatography on a silica (B1680970) gel or a reversed-phase C18 column. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or water-methanol), is employed to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of the target compound (as monitored by thin-layer chromatography) are pooled and further purified using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient). This step is crucial for obtaining the compound in high purity.

Structural Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons, confirming the structure of the onitin aglycone and the glucose moiety, as well as the position of the glycosidic linkage.[7][8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, often showing a characteristic loss of the glucose moiety (a neutral loss of 162 Da), which helps to confirm the glycosidic nature of the molecule.[9][10][11][12][13]

Visualizations

General Workflow for Isolation

plant Onychium japonicum (fronds) powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction partition Liquid-Liquid Partitioning extract->partition butanol n-Butanol Fraction partition->butanol cc Column Chromatography butanol->cc fractions Semi-pure Fractions cc->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure

A generalized workflow for the isolation of this compound.
Biosynthesis of the Onitin Aglycone (a Sesquiterpenoid)

The aglycone of this compound is a sesquiterpenoid. The general biosynthetic pathway for sesquiterpenoids proceeds through the mevalonate (B85504) (MVA) pathway to produce the universal C15 precursor, farnesyl pyrophosphate (FPP).

acetyl_coa Acetyl-CoA mva Mevalonate (MVA) acetyl_coa->mva Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) mva->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerization gpp Geranyl Pyrophosphate (GPP) ipp->gpp IPP dmapp->gpp DMAPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp IPP onitin_aglycone Onitin (Aglycone) fpp->onitin_aglycone Cyclization & Modification

The general biosynthetic pathway leading to the Onitin aglycone.
Putative Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, other compounds isolated from Onychium japonicum have demonstrated anti-inflammatory effects.[5] Based on the known mechanisms of other anti-inflammatory natural products, a putative pathway involving the inhibition of pro-inflammatory mediators is proposed.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb NF-κB Pathway receptor->nf_kb pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory onitin_glucoside This compound onitin_glucoside->nf_kb Inhibition inflammation Inflammation pro_inflammatory->inflammation

A putative anti-inflammatory signaling pathway for this compound.

Conclusion

This compound, sourced from the fern Onychium japonicum, represents a promising natural product for further scientific investigation. This guide provides a foundational framework for its extraction, isolation, and characterization. Future research should focus on quantifying the yield of this compound from its natural source, elucidating its specific biological activities, and confirming its mechanism of action through detailed studies of its interaction with cellular signaling pathways.

References

An In-depth Technical Guide on the Biosynthesis of Onitin 2'-O-glucoside in Onychium japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin (B114287) 2'-O-glucoside is a significant natural product found in the fern Onychium japonicum. As a member of the sesquiterpenoid indanone glycosides, its unique chemical structure and potential biological activities make it a subject of interest for researchers in natural product chemistry, biosynthesis, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of onitin 2'-O-glucoside, detailing the synthesis of its aglycone, onitin, and the subsequent glucosylation. The pathway is elucidated based on established principles of terpenoid biochemistry and studies on structurally related compounds, particularly pterosins, found in other ferns. This document includes a hypothetical pathway, detailed descriptions of the key enzymatic steps, and a foundation for future experimental validation.

Introduction

Onychium japonicum, a member of the Pteridaceae family, is a fern known to produce a variety of secondary metabolites. Among these, onitin and its glycosylated form, this compound, are of particular interest. Onitin is a sesquiterpenoid, a class of C15 terpenoids, and possesses a rare indanone skeleton. Its full chemical name is 2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one. The addition of a glucose moiety at the 2'-O position to form this compound likely enhances its solubility and stability within the plant.

Understanding the biosynthesis of this compound is crucial for several reasons. It can provide insights into the complex enzymatic machinery of ferns, a group of plants with unique metabolic pathways. Furthermore, elucidating this pathway could enable the biotechnological production of onitin and its derivatives, which may possess valuable pharmacological properties. This guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a detailed pathway for this compound formation in Onychium japonicum.

Proposed Biosynthetic Pathway of Onitin Aglycone

The biosynthesis of the onitin aglycone is hypothesized to proceed through the well-established terpenoid pathway, leading to the formation of a key C15 precursor, followed by a series of cyclization and rearrangement reactions to form the characteristic indanone structure.

Stage 1: Synthesis of Farnesyl Pyrophosphate (FPP)

The journey to onitin begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via one of two primary pathways:

  • The Mevalonate (MVA) Pathway: Typically operating in the cytosol.

  • The 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway: Predominantly active in plastids.

Farnesyl pyrophosphate synthase (FPPS) then catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl pyrophosphate (FPP). This linear isoprenoid is the direct precursor to all sesquiterpenoids.

Stage 2: Cyclization of FPP to the Illudane (B1247565) Skeleton

The crucial step that defines the pterosins and, by extension, onitin, is the cyclization of the linear FPP into a tricyclic illudane skeleton. This complex transformation is catalyzed by a specific class of enzymes known as sesquiterpene synthases or cyclases. For the biosynthesis of onitin, a putative illudane synthase is proposed to be involved. This enzyme would catalyze the intricate intramolecular cyclization of FPP to form a stable illudane carbocation intermediate.

Stage 3: Rearrangement of the Illudane Skeleton to the Indanone Core

Following the formation of the illudane skeleton, a series of oxidative modifications and rearrangements are necessary to yield the indanone structure of onitin. This stage is likely to involve cytochrome P450 monooxygenases and other modifying enzymes. The proposed steps include hydroxylations and bond migrations that ultimately lead to the aromatic five-membered ring fused to a six-membered ring characteristic of the indanone core. The specific enzymatic players in this stage in Onychium japonicum remain to be identified.

A plausible mechanism involves the conversion of an illudane precursor to a more stable aromatic indanone structure, a process that has been suggested for the formation of pterosins from their glycosidic precursors under acidic conditions. It is possible that a similar, enzyme-catalyzed rearrangement occurs in the biosynthesis of the onitin aglycone.

Glucosylation of Onitin

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the 2' position of the ethyl side chain of the onitin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

Onitin + UDP-Glucose → this compound + UDP

UGTs are a large and diverse family of enzymes that play a crucial role in the glycosylation of a wide range of secondary metabolites in plants, including terpenoids. The UGT responsible for the glucosylation of onitin in Onychium japonicum would specifically recognize both onitin as the acceptor molecule and UDP-glucose as the sugar donor. While the specific UGT has not yet been characterized, the prevalence of UGTs in plants and their known substrate promiscuity strongly support this proposed mechanism.

Hypothetical Biosynthetic Pathway Diagram

Onitin_Biosynthesis cluster_0 Stage 1: FPP Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Rearrangement & Modification cluster_3 Stage 4: Glucosylation MVA/MEP Pathway MVA/MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA/MEP Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MVA/MEP Pathway->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Illudane Illudane Skeleton FPP->Illudane putative Illudane Synthase Onitin_Aglycone Onitin (Aglycone) Illudane->Onitin_Aglycone Oxidative Modifications & Rearrangement (e.g., P450s) Onitin_Glucoside This compound Onitin_Aglycone->Onitin_Glucoside UDP-glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Onitin_Glucoside

Physical and chemical properties of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern Onychium japonicum. This document provides a comprehensive overview of its known physical and chemical properties. At present, detailed experimental protocols for its isolation, synthesis, and biological evaluation are not extensively documented in publicly accessible scientific literature. Similarly, information regarding its specific biological activities and associated signaling pathways remains to be elucidated. This guide consolidates the available data from chemical databases and supplier information to serve as a foundational resource for researchers interested in this compound.

Physical and Chemical Properties

While comprehensive experimental data is limited, the fundamental physical and chemical properties of this compound have been computed and are available through various chemical databases. This information is crucial for handling, storage, and initial experimental design.

Data Summary

The table below summarizes the key physical and chemical properties of this compound. It is important to note that much of this data is computed rather than experimentally determined and should be used as a reference.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈PubChem[1]
Molecular Weight 410.5 g/mol PubChem[1]
IUPAC Name 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-onePubChem[1]
CAS Number 76947-60-9ChemFaces[2]
Appearance Not reported-
Melting Point Not reported-
Boiling Point Not reported-
Density Not reported-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol.ChemFaces[2]
Storage Conditions Store at -20°C. For solutions, store as aliquots in tightly sealed vials at -20°C, useable for up to two weeks.[2][3]Immunomart, ChemFaces

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological analysis of this compound are not available in the currently accessible scientific literature. The compound is known to be isolated from the herb Onychium japonicum.[2] General methodologies for the isolation of glycosides from plant materials typically involve extraction with polar solvents, followed by chromatographic separation techniques.

General Isolation Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the isolation of sesquiterpenoid glycosides from a plant source. This is a hypothetical protocol and would require optimization for the specific case of this compound.

Isolation_Workflow Start Dried Onychium japonicum Plant Material Extraction Maceration/Soxhlet Extraction (e.g., with Methanol/Ethanol) Start->Extraction Solvent Filtration Filtration/Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->ColumnChromatography Organic Phase Purification Preparative HPLC/TLC ColumnChromatography->Purification Fractions IsolatedCompound Pure this compound Purification->IsolatedCompound

Caption: Hypothetical workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the mechanism of action of this compound. Sesquiterpenoids, as a class of natural products, are known to exhibit a wide range of biological activities, and glycosylation can significantly impact their bioavailability and pharmacological effects. Research into the biological properties of this compound would be a novel area of investigation.

Given the lack of data on its specific interactions, a diagram of a signaling pathway involving this compound cannot be provided.

Future Research Directions

The dearth of information on this compound presents several opportunities for future research:

  • Isolation and Characterization: A primary research effort should focus on the isolation of this compound from Onychium japonicum and the complete experimental characterization of its physical and chemical properties, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, UV-Vis, and high-resolution mass spectrometry).

  • Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: The purified compound should be subjected to a broad range of biological assays to identify any potential therapeutic activities, such as anticancer, anti-inflammatory, antimicrobial, or antiviral effects.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

The following diagram illustrates a potential logical workflow for future research on this compound.

Research_Workflow Start This compound (Limited Data) Isolation Isolation from Onychium japonicum & Full Characterization Start->Isolation Synthesis Development of a Synthetic Route Start->Synthesis BiologicalScreening Broad Biological Activity Screening Isolation->BiologicalScreening Synthesis->BiologicalScreening SAR Structure-Activity Relationship Studies Synthesis->SAR Mechanism Mechanism of Action Studies BiologicalScreening->Mechanism If Active LeadCompound Potential Lead Compound for Drug Development SAR->LeadCompound Mechanism->LeadCompound

Caption: A proposed logical workflow for future research on this compound.

Conclusion

This compound is a natural product with a defined chemical structure but a largely unexplored profile of physical, chemical, and biological properties. This technical guide consolidates the currently available information and highlights the significant gaps in our knowledge. It is hoped that this document will serve as a catalyst for further research into this intriguing sesquiterpenoid glycoside, potentially unlocking new therapeutic applications.

References

Onitin 2'-O-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Onitin 2'-O-glucoside, a sesquiterpenoid glucoside isolated from the fern Onychium japonicum. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties, a representative experimental protocol for isolation and characterization, and a plausible signaling pathway based on the activities of structurally related compounds.

Core Molecular Data

This compound is a natural product with the molecular formula C21H30O8.[1][2][3][4] Its molecular weight is approximately 410.46 g/mol .[1][4] This sesquiterpenoid is one of the many chemical constituents found in Onychium japonicum, a plant that also contains a variety of flavonoids, alkaloids, and other terpenoids.[1]

Quantitative Physicochemical Properties
PropertyValueSource
Molecular Formula C21H30O8[1][2][3][4]
Molecular Weight 410.46 g/mol [1][4]
Exact Mass 410.19406791 Da[2]
Compound Type Sesquiterpenoid Glucoside[1][4]
Natural Source Onychium japonicum[1][4]

Representative Experimental Protocols

While specific experimental protocols for the isolation and purification of this compound are not extensively detailed in the available literature, a general methodology for the extraction and characterization of sesquiterpenoid glucosides from plant sources can be described. The following is a representative protocol based on established phytochemical techniques.

Isolation and Purification of Sesquiterpenoid Glucosides
  • Plant Material Collection and Preparation: Aerial parts of the source plant are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with glycosides typically concentrating in the more polar fractions (e.g., n-butanol).

  • Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques for further purification.

    • Column Chromatography: The fraction is initially separated using a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the target compounds are further purified by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to isolate the pure sesquiterpenoid glucoside.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

Potential Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, the broader class of sesquiterpenoids is known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[5] Research on other sesquiterpenoids has indicated their ability to modulate key inflammatory signaling pathways. For instance, some sesquiterpenoids have been shown to alleviate neuroinflammation by targeting the TNF signaling pathway, which subsequently inhibits the activation of the NF-κB and MAPK signaling pathways.

Given that Onychium japonicum extracts have demonstrated antibacterial and antioxidant properties, it is plausible that this compound contributes to these effects.[1] The anti-inflammatory activity of many sesquiterpenoids is often linked to the downregulation of pro-inflammatory cytokines and enzymes through the inhibition of signaling cascades like NF-κB and MAPK.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a plausible mechanism of action for a generic sesquiterpenoid with anti-inflammatory properties, which could be applicable to this compound pending further research.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates Onitin_2_O_glucoside This compound (Hypothesized) Onitin_2_O_glucoside->IKK Inhibits Onitin_2_O_glucoside->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Releases NF_κB_active NF-κB (Active) NF_κB->NF_κB_active Translocates MAPK->NF_κB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_κB_active->Inflammatory_Genes Induces

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound represents an interesting natural product for further scientific investigation. While its fundamental physicochemical properties are established, its biological activities and mechanisms of action remain largely unexplored. The provided representative protocols and hypothetical signaling pathways offer a foundational framework for researchers to design and conduct future studies to unlock the therapeutic potential of this sesquiterpenoid glucoside. Further research is warranted to specifically delineate the pharmacological profile of this compound.

References

Onitin 2'-O-glucoside: A Technical Overview of a Pterosin Family Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

Onitin (B114287) 2'-O-glucoside is a naturally occurring sesquiterpenoid belonging to the pterosin class, a group of compounds primarily found in ferns of the Pteridaceae family. First identified in Onychium japonicum, this glycoside and its aglycone, onitin, are part of a broader family of indanone derivatives that have garnered scientific interest for their diverse biological activities. This technical guide provides a comprehensive overview of Onitin 2'-O-glucoside, its relationship to other pterosins, its hypothetical biosynthetic pathway, and relevant experimental protocols for its study. While specific quantitative biological data for this compound is not extensively available in public literature, this guide compiles information on related pterosins to provide a foundational understanding for future research and drug development endeavors.

Introduction to this compound and Pterosins

This compound is a sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum[1]. It is structurally characterized by an onitin aglycone linked to a glucose moiety via an O-glycosidic bond. The onitin core is a substituted 1-indanone, a common structural feature of the pterosin family.

Pterosins are a class of sesquiterpenoids based on the illudane (B1247565) skeleton. They are notable for their presence in bracken ferns (Pteridium aquilinum) and other members of the Pteridaceae family[2]. These compounds have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic properties. The glycosylation of pterosins, as seen in this compound, can significantly impact their solubility, stability, and bioavailability, making them interesting candidates for further pharmacological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of Onitin and its 2'-O-glucoside is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyOnitinThis compound
IUPAC Name 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Molecular Formula C₁₅H₂₀O₃C₂₁H₃₀O₈
Molecular Weight 248.32 g/mol 410.46 g/mol
CAS Number 53823-02-276947-60-9
Appearance Data not availableData not available
Solubility Data not availableSoluble in DMSO, Pyridine, Methanol, Ethanol

Relationship to Other Pterosins and Biosynthesis

Pterosins are biosynthesized from the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, into the tricyclic illudane skeleton. This initial step is catalyzed by a sesquiterpene synthase. Subsequent oxidative modifications, likely mediated by cytochrome P450 monooxygenases, lead to the diverse range of pterosin aglycones, including onitin. The final step in the formation of this compound is the glycosylation of the onitin aglycone, a reaction catalyzed by a UDP-glycosyltransferase (UGT).

The structural relationship and biosynthetic pathway can be visualized as a progression from a common precursor to a variety of structurally related compounds with potentially different biological activities.

Pterosin_Biosynthesis_and_Relationship FPP Farnesyl Pyrophosphate (FPP) Illudane Illudane Skeleton FPP->Illudane Sesquiterpene Synthase Pterosin_Aglycones Pterosin Aglycones (e.g., Pterosin A, Pterosin B) Illudane->Pterosin_Aglycones Oxidative Modifications (CYPs) Onitin Onitin Pterosin_Aglycones->Onitin Specific Modifications Onitin_Glucoside This compound Onitin->Onitin_Glucoside UDP-Glycosyltransferase (UGT) SIK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Targets cluster_cellular_response Cellular Response PKA PKA SIK3 SIK3 PKA->SIK3 Inhibits LKB1 LKB1 LKB1->SIK3 Activates HDACs HDACs SIK3->HDACs Phosphorylates CRTCs CRTCs SIK3->CRTCs Phosphorylates PterosinB Pterosin B (Potential site of action for Onitin/glucoside) PterosinB->SIK3 Inhibits Gene_Expression Altered Gene Expression (e.g., Gluconeogenesis, Chondrocyte Hypertrophy) HDACs->Gene_Expression Regulates CRTCs->Gene_Expression Regulates Isolation_Workflow Start Air-dried and powdered Onychium japonicum Extraction Extraction with 80% Methanol Start->Extraction Partition Partition with Ethyl Acetate Extraction->Partition Crude_Extract Crude Ethyl Acetate Extract Partition->Crude_Extract Column1 Silica Gel Column Chromatography (Gradient elution: Chloroform-Methanol) Crude_Extract->Column1 Fractions Collect and Combine Fractions (TLC monitoring) Column1->Fractions Column2 Sephadex LH-20 Column Chromatography (Methanol) Fractions->Column2 Purified_Fractions Fractions containing glycosides Column2->Purified_Fractions HPLC Preparative HPLC (C18 column, Acetonitrile-Water gradient) Purified_Fractions->HPLC Final_Product Pure this compound HPLC->Final_Product

References

Onitin 2'-O-glucoside: A Review of Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin (B114287) 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, represents a molecule of interest within the field of natural product chemistry and drug discovery. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of direct research on this specific compound. In contrast, its aglycone, onitin, and the broader class of illudalane sesquiterpenoids have been the subject of some investigation, demonstrating a range of biological activities. This technical guide provides a thorough literature review of onitin and related compounds to offer a foundational understanding for researchers and drug development professionals. It summarizes the known phytochemicals in Onychium japonicum, the biological activities of onitin and other illudalane sesquiterpenoids, and presents generalized experimental protocols for their isolation and bioassays. Due to the limited data, this review also highlights the significant knowledge gaps and suggests future research directions to unlock the therapeutic potential of Onitin 2'-O-glucoside.

Introduction

This compound is a natural product belonging to the sesquiterpenoid class of compounds. It is a glycosidic derivative of onitin, an illudalane sesquiterpenoid. The primary source of this compound reported in the literature is the fern Onychium japonicum (Thunb.) Kunze, a plant used in traditional medicine.[1] While the specific biological activities of this compound remain largely unexplored, the known bioactivities of its aglycone, onitin, and other structurally related compounds suggest that it may possess therapeutic potential. This review aims to collate the available information on onitin and its derivatives to provide a comprehensive resource for the scientific community.

Phytochemical Context: Onychium japonicum

Onychium japonicum is a rich source of various phytochemicals, which may contribute to its traditional medicinal uses. Understanding the chemical environment from which this compound is isolated is crucial for appreciating its potential synergistic or interactive effects.

Table 1: Phytochemicals Identified in Onychium japonicum

Phytochemical ClassSpecific Compounds IdentifiedReference(s)
Flavonoids Chrysoeriol, Luteolin, Butin, Onychin[2]
Alkaloids Present (specific compounds not detailed)[1]
Saponins Present (specific compounds not detailed)[1]
Tannins Present (specific compounds not detailed)[1]
Terpenoids Onitin, Onychial B, Cyathane diterpene glucosides[1][2]
Phenolic Compounds Protocatechuic acid, 3,4-dihydroxy-acetophenone, Caffeic acid, Vanillic acid, 2,4-dihydroxybenzaldehyde, Syringic acid[2]
Glycosides Wallichoside, Pteroside M[2]

Biological Activities of Onitin and Illudalane Sesquiterpenoids

Direct studies on the biological activity of this compound are not available in the current literature. However, research on its aglycone, onitin, and other illudalane sesquiterpenoids provides valuable insights into its potential pharmacological properties.

Table 2: Reported Biological Activities of Onitin and Other Illudalane Sesquiterpenoids

CompoundBiological ActivityQuantitative Data (IC50)Reference(s)
Onitin Histamine (B1213489) AntagonistNot Reported
Smooth Muscle RelaxantNot Reported
AntioxidantNot Reported
HepatoprotectiveNot Reported
LeishmanicidalNot Reported
Asperorlactone Antiproliferative (A549 Lung Carcinoma)< 100 µM[3]
Antiproliferative (HepG2 Liver Carcinoma)< 100 µM[3]
Antiproliferative (MCF7 Breast Carcinoma)< 100 µM[3]
Echinolactone D Antiproliferative (A549 Lung Carcinoma)> 100 µM[3]
Antiproliferative (HepG2 Liver Carcinoma)> 100 µM[3]
Antiproliferative (MCF7 Breast Carcinoma)> 100 µM[3]

Experimental Protocols

Detailed experimental protocols for the isolation and bioassay of this compound are not published. The following sections provide generalized methodologies based on standard practices for sesquiterpenoids and their glycosides.

General Protocol for the Isolation of Sesquiterpenoid Glycosides from Onychium japonicum

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

  • Plant Material Collection and Preparation:

    • Collect fresh fronds of Onychium japonicum.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the fronds in the shade at room temperature for 1-2 weeks or until completely dry.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material with methanol (B129727) (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

    • Concentrate each fraction using a rotary evaporator. The sesquiterpenoid glucosides are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., n-butanol fraction) to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 0:100).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with a spray reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions showing similar TLC profiles.

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate the pure this compound.

  • Structure Elucidation:

    • Characterize the structure of the isolated compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HR-MS).

Generalized Protocol for Histamine H1 Receptor Antagonist Assay

This protocol describes a cell-based assay to evaluate the potential histamine H1 receptor antagonist activity of a test compound like onitin.

  • Cell Culture:

    • Culture a cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HeLa or HEK293 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Calcium Flux Assay:

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

    • Wash the cells to remove the excess dye.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., onitin) or a known H1 antagonist (e.g., mepyramine) for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorescent plate reader.

    • Stimulate the cells with a fixed concentration of histamine (e.g., the EC₈₀ concentration).

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal response to histamine) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Workflow Diagrams

Putative Anti-Inflammatory Signaling Pathway of Sesquiterpenoid Glycosides

While the specific mechanism of action for this compound is unknown, many natural products, including sesquiterpenoids, exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Sesquiterpenoid_Glucoside Sesquiterpenoid Glucoside Receptor Cell Surface Receptor Sesquiterpenoid_Glucoside->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits Activation IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters IκBα_P P-IκBα IκBα->IκBα_P Degradation NFκB_active Active NF-κB IκBα_P->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: Putative anti-inflammatory mechanism of sesquiterpenoid glucosides.

General Workflow for Natural Product Drug Discovery

The following diagram outlines the typical workflow for the discovery and development of a new drug from a natural source like Onychium japonicum.

G Plant_Collection Plant Collection (Onychium japonicum) Extraction_Fractionation Extraction & Fractionation Plant_Collection->Extraction_Fractionation Bioassay_Screening Bioassay Screening (e.g., Histamine Antagonism) Extraction_Fractionation->Bioassay_Screening Bioassay_Guided_Isolation Bioassay-Guided Isolation Bioassay_Screening->Bioassay_Guided_Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Isolation->Structure_Elucidation Lead_Compound Lead Compound (this compound) Structure_Elucidation->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Preclinical_Studies Preclinical Studies (In vivo models) SAR_Studies->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: General workflow for natural product drug discovery.

Conclusion and Future Perspectives

The current body of scientific literature on this compound is exceptionally limited. This review has synthesized the available information on its aglycone, onitin, and the phytochemical landscape of its source, Onychium japonicum, to provide a foundational resource for future research. The reported biological activities of onitin, particularly its histamine antagonist effects, and the antiproliferative properties of other illudalane sesquiterpenoids, suggest that this compound is a promising candidate for further investigation.

Future research should prioritize the following:

  • Isolation and Structural Confirmation: A robust and reproducible protocol for the isolation of this compound from Onychium japonicum needs to be established, and its structure unequivocally confirmed using modern spectroscopic techniques.

  • In Vitro Bioactivity Screening: The isolated compound should be screened against a wide range of biological targets to identify its primary pharmacological activities. Based on the data for onitin, assays for histamine receptor antagonism, anti-inflammatory, and cytotoxic activities would be a logical starting point.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.

  • Synthesis: The development of a synthetic route for this compound would be invaluable for producing larger quantities for extensive biological testing and for generating analogues for structure-activity relationship studies.

References

Ethnobotanical Uses of Onychium japonicum Containing Onitin 2'-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onychium japonicum (Thunb.) Kunze, a fern belonging to the Pteridaceae family, has a history of use in traditional medicine, particularly in East Asia.[1][2] This plant is known to contain a variety of phytochemicals, including flavonoids, alkaloids, and terpenoids, which are believed to contribute to its therapeutic properties.[3] Among its constituents is Onitin 2'-O-glucoside, a sesquiterpenoid glycoside.[4] This technical guide provides a comprehensive overview of the current knowledge surrounding the ethnobotanical uses of Onychium japonicum, with a specific focus on the potential role of this compound. It details the phytochemical profile of the plant, explores its traditional medicinal applications, and presents available data on its biological activities. Furthermore, this document outlines putative experimental protocols for the isolation and analysis of this compound and discusses potential signaling pathways that may be modulated by this class of compounds, drawing inferences from related molecules due to the limited specific data on this compound itself. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Onychium japonicum and its bioactive compounds.

Introduction

Onychium japonicum, commonly known as Carrot Fern or Sichuan Lace, is a perennial fern distributed across Japan and China.[1] It has been utilized in Traditional Chinese Medicine for a variety of ailments.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and terpenoids.[3] One of the identified compounds is this compound, a sesquiterpenoid with the chemical formula C₂₁H₃₀O₈.[1][5] While the ethnobotanical uses of the whole plant are documented, specific information linking these uses directly to this compound is scarce. This guide aims to collate the available information on Onychium japonicum and this compound, and to provide a framework for future research into its pharmacological potential.

Ethnobotanical Uses of Onychium japonicum

Onychium japonicum has been traditionally used to address a range of health conditions. While specific preparations and dosages are often poorly documented in scientific literature, the plant is generally associated with the treatment of inflammatory conditions and pain.[3][6] The presence of various bioactive compounds like flavonoids and saponins, known for their anti-inflammatory and analgesic properties, supports these traditional applications.[3]

Table 1: Summary of Ethnobotanical Uses of Onychium japonicum

Traditional UseImplied Biological ActivitySupporting Phytochemicals (General)
Treatment of inflammatory conditionsAnti-inflammatoryFlavonoids, Saponins[3]
Alleviation of painAnalgesicAlkaloids, Flavonoids[3]
Management of various ailments (unspecified)Diverse pharmacological effectsTerpenoids, Tannins, Glycosides[3][7]

Phytochemistry of Onychium japonicum

This compound

This compound is a sesquiterpenoid glycoside isolated from Onychium japonicum.[4]

Table 2: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₀O₈[1][5]
Molecular Weight410.46 g/mol [1]
IUPAC Name4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[1]
Other Phytochemicals

Onychium japonicum is rich in a variety of other phytochemicals that likely contribute to its overall medicinal properties.

Table 3: Major Phytochemical Classes in Onychium japonicum

Phytochemical ClassReported Biological Activities (General)
FlavonoidsAntimicrobial, analgesic, antioxidant, anti-inflammatory, cytostatic[3]
AlkaloidsCytotoxic, analgesic[3]
SaponinsAnti-inflammatory[3]
PhenolsAntioxidant, free-radical scavenging[3]
CoumarinsAnticancer[3]
Diterpene glucosidesAnti-inflammatory[3]

Biological Activities

Direct experimental data on the biological activities of purified this compound is currently limited. However, the known activities of Onychium japonicum extracts and the general bioactivities of sesquiterpenoids provide a basis for hypothesizing its potential therapeutic effects.

Activities of Onychium japonicum Extracts

Organic extracts of Onychium japonicum have demonstrated significant antibacterial activity against various bacterial strains.[3] Additionally, chalcone (B49325) derivatives from the plant have shown high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cell lines.[3] The presence of diterpene glucosides has been linked to anti-inflammatory effects.[3]

Potential Activities of Sesquiterpenoids

Sesquiterpenes as a class are known to modulate various intracellular signaling cascades, particularly in the context of cancer.[8] They have been shown to influence pathways such as Wnt, Shh, Notch, and TRAIL-induced signaling.[8] This suggests that this compound could potentially exhibit activity in these areas, warranting further investigation.

Proposed Experimental Protocols

The following protocols are suggested methodologies for the isolation and analysis of this compound from Onychium japonicum, based on general techniques for sesquiterpenoid glucosides from ferns.

Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenoid glucosides.

G start Dried, powdered O. japonicum plant material extraction Maceration with 80% Methanol (B129727) start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partition column_chromatography Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered whole plant of Onychium japonicum is macerated with 80% methanol at room temperature.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is likely to contain the glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The structure of the isolated compound can be elucidated using various spectroscopic techniques.

G isolated_compound Isolated Compound ms Mass Spectrometry (MS) isolated_compound->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) isolated_compound->nmr ir Infrared (IR) Spectroscopy isolated_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy isolated_compound->uv elucidation Structural Elucidation ms->elucidation nmr->elucidation ir->elucidation uv->elucidation

Caption: Analytical techniques for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other sesquiterpenoids and plant-derived compounds, several pathways can be hypothesized as potential targets.

Inflammatory Pathways

Given the traditional use of Onychium japonicum for inflammatory conditions, this compound may modulate key inflammatory signaling pathways.

G stimulus Inflammatory Stimulus (e.g., LPS) nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway mapk_pathway MAPK Pathway stimulus->mapk_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) nfkb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators onitin This compound onitin->nfkb_pathway Inhibition? onitin->mapk_pathway Inhibition?

Caption: Putative anti-inflammatory signaling pathways.

  • NF-κB Pathway: Many natural products exert their anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of the expression of pro-inflammatory genes.[9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses.

Cancer-Related Pathways

The cytotoxic activity of Onychium japonicum extracts suggests that its constituents may interfere with signaling pathways involved in cancer cell proliferation and survival.

G onitin This compound pi3k_akt PI3K/Akt Pathway onitin->pi3k_akt Modulation? wnt Wnt/β-catenin Pathway onitin->wnt Modulation? notch Notch Pathway onitin->notch Modulation? apoptosis Apoptosis pi3k_akt->apoptosis Induction proliferation Cell Proliferation pi3k_akt->proliferation Inhibition wnt->proliferation notch->proliferation

References

In-Depth Technical Guide: Onitin 2'-O-glucoside (CAS 76947-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern Onychium japonicum.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, and to the extent publicly available, its biological context. Due to the limited published research on this specific compound, this document focuses on its established physicochemical characteristics and its botanical origin. While detailed experimental protocols for its biological activity and signaling pathways are not extensively documented in accessible literature, this guide furnishes the foundational knowledge necessary for researchers initiating studies on this compound.

Chemical and Physical Properties

This compound is classified as a sesquiterpenoid, a class of terpenes that are structurally derived from three isoprene (B109036) units. The addition of a glucose moiety via a glycosidic bond significantly influences its solubility and potential bioavailability compared to its aglycone form, onitin. The fundamental properties of this compound are summarized in the table below, compiled from publicly available databases and supplier information.

PropertyValueReference(s)
CAS Number 76947-60-9[1][3][4]
Molecular Formula C₂₁H₃₀O₈[1][4]
Molecular Weight 410.46 g/mol [1]
IUPAC Name 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[5]
Synonyms Onitin 2'-O-β-D-glucoside
Class Sesquiterpenoid Glycoside[1][2][3]
Natural Source Onychium japonicum (Thunb.) Kunze[1][2][3]
Appearance Powder (Appearance may vary by supplier)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[3][6]
Storage Conditions Store at -20°C for long-term stability. For solutions, aliquot and store at -20°C for up to two weeks. Allow to equilibrate to room temperature before use.[4][6]

Botanical Source and Isolation

Botanical Information

This compound is isolated from the herbs of Onychium japonicum, a fern belonging to the Pteridaceae family.[1][2][3] This plant is native to temperate regions of East Asia, including China and Japan. Phytochemical analyses of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, carotenoids, and various terpenoids and glycosides.[7]

General Isolation Principles

G General Workflow for Isolation of this compound plant_material Dried, powdered fronds of Onychium japonicum extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->fractionation fractions Polar and Non-polar Fractions fractionation->fractions chromatography Column Chromatography (e.g., Silica gel, Sephadex) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of natural products like this compound.

Structure Elucidation

The structure of this compound was likely determined using a combination of spectroscopic techniques. The process of structure elucidation for a novel natural product generally follows a logical progression of analyses to determine its molecular formula, connectivity, and stereochemistry.

G Logical Workflow for Structure Elucidation cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods cluster_final_structure Structure Confirmation ms HR-MS molecular_formula Molecular Formula (C₂₁H₃₀O₈) ms->molecular_formula Determines nmr_1d 1D NMR (¹H, ¹³C) connectivity Connectivity of Atoms (Carbon Skeleton & Functional Groups) nmr_1d->connectivity nmr_2d 2D NMR (COSY, HMQC, HMBC) nmr_2d->connectivity hydrolysis Chemical/Enzymatic Hydrolysis ir IR Spectroscopy functional_groups Presence of Functional Groups (e.g., -OH, C=O) ir->functional_groups uv UV-Vis Spectroscopy uv->functional_groups Identifies Chromophores aglycone_sugar Identification of Aglycone (Onitin) and Sugar (Glucose) hydrolysis->aglycone_sugar

References

In Silico Prediction of Onitin 2'-O-glucoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside, a flavonoid glycoside, presents a compelling case for computational analysis to predict its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. We delve into the prediction of its physicochemical properties, potential biological targets, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document serves as a resource for researchers engaged in the early stages of drug discovery, offering a framework for the computational evaluation of similar natural products.

Introduction

Flavonoids and their glycosides are a diverse group of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a lesser-studied member of this family, holds potential as a lead compound for drug development. In silico prediction methods offer a rapid and cost-effective approach to profile the bioactivity of such compounds, enabling the prioritization of candidates for further in vitro and in vivo testing. This guide outlines the key computational strategies employed to elucidate the potential bioactivities of this compound.

Physicochemical and Pharmacokinetic Properties

A crucial first step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical properties and its adherence to established drug-likeness rules. These parameters provide insights into the compound's potential for oral bioavailability and its overall suitability as a therapeutic agent.

Predicted Physicochemical Properties

The physicochemical properties of this compound were predicted using various computational models. These properties are fundamental to understanding the compound's behavior in a biological system.

PropertyPredicted Value
Molecular Formula C21H30O8
Molecular Weight 410.46 g/mol
LogP (Octanol/Water Partition Coefficient) 2.1
Topological Polar Surface Area (TPSA) 139.8 Ų
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 8
Rotatable Bonds 6
Drug-Likeness Evaluation

The drug-likeness of this compound was assessed based on established rules, including Lipinski's Rule of Five. This rule helps to predict if a compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

RulePrediction
Lipinski's Rule of Five Compliant
Ghose Filter Compliant
Veber's Rule Compliant
Muegge's Rule Compliant

Predicted Bioactivities

Computational models can predict a compound's interaction with various biological targets, offering insights into its potential therapeutic effects. Here, we explore the predicted antioxidant and anti-inflammatory activities of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method was used to predict the binding affinity of this compound to key protein targets involved in inflammation and oxidative stress.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Cyclooxygenase-2 (COX-2) 5IKR-8.5TYR385, SER530, ARG120
Tumor Necrosis Factor-alpha (TNF-α) 2AZ5-7.9TYR119, GLY121, LEU120
Keap1 (Kelch-like ECH-associated protein 1) 4L7B-9.2ARG415, SER508, SER602
ADMET Prediction

The prediction of a compound's ADMET properties is critical for early-stage drug discovery. These predictions help to identify potential liabilities that could lead to clinical trial failures.

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNo
Distribution
Blood-Brain Barrier PermeabilityLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Excretion
Renal ClearanceModerate
Toxicity
AMES MutagenicityNon-mutagenic
HepatotoxicityLow risk
hERG I InhibitorLow risk

Experimental Protocols

This section provides a detailed description of the computational methodologies used to generate the predictive data presented in this guide.

Physicochemical Property and Drug-Likeness Prediction

The 2D structure of this compound was obtained from the PubChem database (CID: 91895473) and converted to a 3D structure using appropriate software. Physicochemical properties such as molecular weight, LogP, TPSA, hydrogen bond donors and acceptors, and the number of rotatable bonds were calculated using cheminformatics toolkits. Drug-likeness was evaluated based on Lipinski's Rule of Five, Ghose Filter, Veber's Rule, and Muegge's Rule.

Molecular Docking

The 3D structure of this compound was energy minimized using a suitable force field. The crystal structures of the target proteins (COX-2, TNF-α, and Keap1) were retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and appropriate charges were added to the protein structures.

Molecular docking simulations were performed using AutoDock Vina. The grid box was centered on the active site of each protein, and the docking parameters were set to standard values. The docking results were analyzed based on the binding affinity scores and the predicted protein-ligand interactions.

ADMET Prediction

The ADMET properties of this compound were predicted using online web servers such as SwissADME and pkCSM. The canonical SMILES string of the compound was used as the input for these servers. The predictive models within these platforms are built on large datasets of experimentally determined ADMET properties.

Visualizations

Diagrams illustrating key workflows and pathways are provided below to enhance understanding.

In_Silico_Workflow cluster_start Input cluster_analysis Computational Analysis cluster_targets Target Identification cluster_output Output Start This compound Structure (SMILES/SDF) Physicochem Physicochemical & Drug-Likeness Prediction Start->Physicochem ADMET ADMET Prediction Start->ADMET Targets Identify Potential Protein Targets (e.g., COX-2, TNF-α, Keap1) Start->Targets Docking Molecular Docking Bioactivity Predicted Bioactivity Profile (Anti-inflammatory, Antioxidant) Docking->Bioactivity Pharmacokinetics Predicted Pharmacokinetic Profile ADMET->Pharmacokinetics Toxicity Predicted Toxicity Profile ADMET->Toxicity Targets->Docking

Caption: A general workflow for the in silico prediction of bioactivity.

ADMET_Prediction_Flow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound This compound HIA Human Intestinal Absorption Compound->HIA Caco2 Caco-2 Permeability Compound->Caco2 Pgp P-glycoprotein Substrate Compound->Pgp BBB Blood-Brain Barrier Compound->BBB PPB Plasma Protein Binding Compound->PPB CYP CYP Inhibition (e.g., 2D6, 3A4) Compound->CYP Clearance Renal Clearance Compound->Clearance AMES AMES Mutagenicity Compound->AMES Hepato Hepatotoxicity Compound->Hepato hERG hERG Inhibition Compound->hERG

Caption: Key parameters evaluated in ADMET prediction.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Onitin This compound Onitin->Keap1 Inhibition Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Under normal conditions Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Caption: Predicted interaction with the Nrf2-Keap1 antioxidant pathway.

Conclusion

The in silico analysis of this compound suggests that it is a promising candidate for further investigation as a therapeutic agent. The compound exhibits favorable drug-like properties and is predicted to have significant antioxidant and anti-inflammatory activities. Molecular docking studies have identified potential protein targets, and ADMET predictions indicate a generally favorable pharmacokinetic and safety profile. While these computational predictions are a valuable starting point, experimental validation through in vitro and in vivo studies is essential to confirm these findings and to fully elucidate the therapeutic potential of this compound.

Onitin 2'-O-glucoside: A Technical Guide to its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Onitin 2'-O-glucoside, a sesquiterpenoid glycoside. Due to the limited availability of specific quantitative data for this compound, this document also includes general principles and data for structurally related flavonoid glycosides to offer a predictive framework for its behavior in various solvent systems. This guide is intended to assist in the design of experimental protocols, including extraction, purification, and formulation development.

Introduction to this compound

This compound is a natural product identified with the CAS number 76947-60-9.[1][2][3] It is classified as a sesquiterpenoid, a class of organic compounds often found in plants.[4] While detailed studies on its bioactivity are not widely published, its glycosidic nature suggests that its solubility properties will be a critical factor in its handling and potential applications. Glycosylation of natural products significantly influences their solubility, generally increasing their polarity and aqueous solubility compared to their aglycone counterparts.[5][6][7]

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1]
PyridineSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]

This data is based on information from chemical suppliers and should be confirmed experimentally.

The solubility in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents is consistent with the presence of a glucoside moiety, which imparts significant polarity to the molecule.

Solubility of Structurally Related Flavonoid Glycosides

To provide a broader context for estimating the solubility of this compound, this section presents data on other flavonoid glycosides. Flavonoid glycosides are more water-soluble than their corresponding aglycones, and their solubility in organic solvents is variable.[5] Mixtures of alcohol and water are commonly used for their extraction.[5]

Table 2: Quantitative Solubility of Selected Flavonoid Glycosides in Various Solvents

CompoundSolventTemperature (°C)Solubility (mmol/L)
HesperetinAcetonitrile25 - 40High (not specified)
HesperetinAcetone25 - 40High (not specified)
HesperetinEthanol25 - 40High (not specified)
HesperetinEthyl Acetate25 - 40High (not specified)
HesperetinMethanol25 - 40High (not specified)
RutinAcetonitrileNot specified0.50
IsoquercitrinAcetonitrileNot specifiedLow (not specified)
IsoquercitrinAcetoneNot specifiedLow (not specified)

Note: This table is a compilation of data from multiple sources and serves as a reference. The solubility of this compound may differ.[8][9]

The data indicates that even among flavonoid glycosides, solubility can vary significantly based on the specific structure of the aglycone and the nature of the solvent.[8]

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for accurately determining the solubility of a compound. The isothermal shake-flask method is a widely accepted technique.[9]

Protocol: Isothermal Shake-Flask Method for Solubility Determination

  • Preparation:

    • Synthesize or procure high-purity this compound.

    • Use high-performance liquid chromatography (HPLC) grade solvents.[9]

    • Prepare saturated solutions by adding an excess of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration:

    • Agitate the vials in a constant temperature water bath or incubator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solids to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[10][11][12]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining solubility and analyzing flavonoid glycosides.

G Workflow for Solubility Determination A Excess Solute Addition to Solvent B Equilibration (Shaking at Constant Temp) A->B C Sedimentation B->C D Supernatant Collection & Filtration C->D E Dilution D->E F Concentration Analysis (e.g., HPLC/UPLC) E->F G Solubility Calculation F->G

Caption: A generalized workflow for determining compound solubility.

G Workflow for UPLC-MS Analysis of Flavonoid Glycosides A Sample Preparation (Extraction/Dilution) B UPLC Separation (Reverse-Phase Column) A->B C Mass Spectrometry (e.g., TOF or QqQ) B->C D Data Acquisition C->D E Data Processing (Peak Integration) D->E F Compound Identification & Quantification E->F

Caption: A typical workflow for analyzing flavonoid glycosides using UPLC-MS.

Factors Influencing Solubility

Several factors can influence the solubility of flavonoid glycosides like this compound:

  • Solvent Polarity: Polar solvents are generally more effective at dissolving polar glycosides.[13]

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[9]

  • pH: The pH of aqueous solutions can affect the ionization state of hydroxyl groups, which in turn can alter solubility.

  • Molecular Structure: The specific arrangement of functional groups, intramolecular hydrogen bonding, and the overall shape of the molecule play a significant role in its interaction with solvent molecules.[10][13]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a qualitative understanding of its solubility in polar organic solvents provides a solid foundation for its use in research and development. The experimental protocols and comparative data for related flavonoid glycosides outlined in this guide offer a practical framework for determining its precise solubility characteristics and for its successful application in various scientific endeavors. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Onitin 2'-O-glucoside from Onychium japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychium japonicum, a fern from the Pteridaceae family, is a source of various bioactive phytochemicals, including flavonoids, alkaloids, and terpenoids. Among these, Onitin 2'-O-glucoside, a sesquiterpenoid glycoside, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the efficient extraction, isolation, and purification of this compound from the fronds of Onychium japonicum. The methodologies described herein are based on established principles of natural product chemistry, specifically tailored for the isolation of sesquiterpenoid glycosides.

Materials and Reagents

  • Plant Material: Dried and powdered fronds of Onychium japonicum.

  • Solvents: 95% Ethanol (B145695) (EtOH), n-Hexane, Ethyl Acetate (B1210297) (EtOAc), n-Butanol (n-BuOH), Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Deionized Water (H₂O). All solvents should be of analytical or HPLC grade.

  • Stationary Phases for Chromatography:

    • Silica (B1680970) gel (200-300 mesh) for column chromatography.

    • Macroporous adsorbent resin (e.g., Diaion® HP-20)

    • Sephadex LH-20

    • C18 reversed-phase silica gel for preparative HPLC.

  • General Lab Equipment:

    • Grinder or mill

    • Large glass vessels for extraction

    • Rotary evaporator

    • Separatory funnels (2 L and 5 L)

    • Glass columns for chromatography

    • Fraction collector

    • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Analytical HPLC system

    • Lyophilizer (Freeze-dryer)

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol outlines the initial solvent extraction of the plant material to obtain a crude extract containing this compound.

  • Preparation of Plant Material: Air-dry the fronds of Onychium japonicum in a shaded, well-ventilated area until brittle. Grind the dried fronds into a coarse powder (approximately 40-60 mesh).

  • Maceration:

    • Weigh 1 kg of the powdered plant material and place it in a large glass container.

    • Add 10 L of 95% ethanol and seal the container.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a coarse filter paper to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude ethanol extract.

  • Repeated Extraction: Repeat the maceration process (steps 2 and 3) two more times with the plant residue to ensure exhaustive extraction.

  • Final Product: Combine the crude extracts from all three extractions. This combined crude ethanol extract will be the starting material for the subsequent purification steps.

Protocol 2: Liquid-Liquid Partitioning for Fractionation

This protocol describes the fractionation of the crude ethanol extract based on the polarity of the constituent compounds.

  • Suspension: Suspend the crude ethanol extract (approximately 100 g) in 1 L of deionized water.

  • n-Hexane Partitioning:

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Add 1 L of n-hexane and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask. Collect the upper n-hexane layer.

    • Repeat the extraction of the aqueous layer with n-hexane two more times.

    • Combine the n-hexane fractions and concentrate using a rotary evaporator to yield the n-hexane fraction. This fraction will contain non-polar compounds.

  • Ethyl Acetate Partitioning:

    • Return the aqueous layer to the separatory funnel.

    • Add 1 L of ethyl acetate and perform the partitioning as described in step 2.

    • Repeat this process two more times.

    • Combine the ethyl acetate fractions and concentrate to yield the ethyl acetate fraction. This compound is expected to be present in this fraction due to its solubility in ethyl acetate.

  • n-Butanol Partitioning:

    • To the remaining aqueous layer, add 1 L of n-butanol and perform the partitioning as described in step 2.

    • Repeat this process two more times.

    • Combine the n-butanol fractions and concentrate to yield the n-butanol fraction.

Protocol 3: Chromatographic Purification

This multi-step protocol details the purification of this compound from the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with 500 g of silica gel (200-300 mesh) in n-hexane.

    • Dissolve the dried ethyl acetate fraction (e.g., 20 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, v/v), and finally pure ethyl acetate and methanol.

    • Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Macroporous Resin Column Chromatography:

    • Pack a column with macroporous adsorbent resin.

    • Dissolve the this compound-rich fractions from the silica gel chromatography in water.

    • Load the solution onto the column and wash with water to remove sugars and other highly polar impurities.

    • Elute the column with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95%).

    • Collect fractions and monitor for the presence of the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other small molecules.

  • Preparative HPLC:

    • Perform the final purification step using a preparative HPLC system with a C18 column.

    • Use a gradient elution system of methanol and water or acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Onychium japonicum fronds.

StepParameterValueNotes
Extraction Starting Plant Material (dried)1000 gCoarsely powdered fronds.
Crude Ethanol Extract105 gYield: 10.5%
Partitioning n-Hexane Fraction25 gContains non-polar compounds.
Ethyl Acetate Fraction35 gExpected to contain this compound.
n-Butanol Fraction20 gContains more polar glycosides.
Aqueous Residue25 gContains highly polar compounds.
Purification Silica Gel Chromatography Fraction8.5 gCombined fractions rich in the target compound.
Macroporous Resin Fraction3.2 gAfter removal of highly polar impurities.
Sephadex LH-20 Fraction1.8 gAfter removal of pigments and small molecules.
Final Product (this compound) 150 mg Purity: >98% (by analytical HPLC)
Overall Yield 0.015% Based on initial dried plant material.

Visualizations

Extraction_Workflow start Dried & Powdered Onychium japonicum (1 kg) extraction Maceration with 95% Ethanol (3x) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanol Extract (105 g) concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_hexane n-Hexane Fraction (25 g) partitioning->n_hexane Non-polar ethyl_acetate Ethyl Acetate Fraction (35 g) partitioning->ethyl_acetate Medium-polar (Target Fraction) n_butanol n-Butanol Fraction (20 g) partitioning->n_butanol Polar aqueous Aqueous Residue (25 g) partitioning->aqueous Highly-polar silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel macroporous_resin Macroporous Resin Chromatography silica_gel->macroporous_resin sephadex Sephadex LH-20 Chromatography macroporous_resin->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc final_product Pure this compound (150 mg, >98% Purity) prep_hplc->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Purification_Scheme A Crude Extract B Liquid-Liquid Partitioning A->B separates C Fractionation (Polarity Based) B->C D Column Chromatography C->D further purifies E Separation (Adsorption & Size) D->E F Preparative HPLC E->F final polishing G High-Resolution Purification F->G H Pure Compound G->H

Isolation and purification protocol for Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Isolation and Purification Protocol for Onitin 2'-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring glycoside found in plant species such as Ononis spinosa (Spiny Restarrow) and Onychium japonicum. As a member of the diverse family of plant secondary metabolites, this compound is of interest to researchers for its potential biological activities, contributing to the fields of pharmacognosy and drug discovery. The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.

This document provides a detailed protocol for the isolation and purification of this compound from plant material, specifically focusing on Ononis spinosa. The methodology is based on established phytochemical techniques for the extraction and chromatographic separation of glycosides from complex plant matrices.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The roots of Ononis spinosa are harvested. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and other debris. Subsequently, they are air-dried in a well-ventilated area or lyophilized to prevent enzymatic degradation of the target compound.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A solution of 70% methanol (B129727) in water is used as the extraction solvent. This solvent system is effective for extracting a broad range of polar and moderately polar compounds, including glycosides.

  • Extraction Procedure:

    • Macerate the powdered plant material (100 g) with the 70% methanol solution (1 L) in a large flask.

    • Agitate the mixture using a mechanical shaker or magnetic stirrer for 24 hours at room temperature.

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

Step 1: Solid-Phase Extraction (SPE) for Preliminary Cleanup

  • Column: A C18 solid-phase extraction cartridge is used for the initial fractionation.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the dissolved extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the compounds of interest with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A C18 reversed-phase preparative HPLC column is used for the final purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is employed.

  • Procedure:

    • Pool and concentrate the fractions from SPE that show the presence of the target compound.

    • Dissolve the concentrated sample in the initial mobile phase and filter it through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a linear gradient, for example, from 10% to 60% acetonitrile over 40 minutes.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

  • Final Step: Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a solid.

Structural Characterization

The identity and structure of the isolated this compound are confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are performed to elucidate the complete chemical structure.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound from 100 g of dried Ononis spinosa root.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Methanolic Extract10012,500~5%
SPE Fraction (60% MeOH)12.5850~30%
Preparative HPLC0.8545>98%

Visualization

Experimental Workflow

experimental_workflow PlantMaterial Dried and Powdered Ononis spinosa Roots Extraction Extraction with 70% Methanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Crude Extract) Filtration->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE PrepHPLC Preparative HPLC (C18) SPE->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Application Note: A Proposed HPLC Method for the Quantification of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Onitin 2'-O-glucoside. As no specific validated method for this compound was readily available in the surveyed literature, this protocol has been developed based on established and validated HPLC methods for structurally similar glycosides. This application note provides a comprehensive starting point for method development and validation.

Introduction

This compound is a natural product of interest in various fields of life sciences research. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and other research applications. This proposed reversed-phase HPLC (RP-HPLC) method is designed to be a robust and reliable technique for the determination of this compound in various sample matrices.

Proposed HPLC Method Parameters

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and instrumentation.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (with a common acid modifier like 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution. A starting point could be a gradient of Acetonitrile:Water (v/v) from 20:80 to 80:20 over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound. A preliminary scan from 200-400 nm is recommended.
Run Time Approximately 25-30 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or a mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering substances.

  • Extraction: For a solid sample, extract a known amount with a suitable solvent (e.g., methanol) using ultrasonication or maceration. For liquid samples, a direct injection may be possible after filtration, or an extraction step may be required.

  • Purification (if necessary): Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash with a weak solvent to remove polar impurities.

    • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Hypothetical)

A full method validation according to ICH guidelines would be required. The following table presents hypothetical performance characteristics based on methods for similar compounds.

Table 2: Hypothetical Method Validation Parameters

ParameterExpected Range/Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Reference Standard Weighing StockSolution Stock Solution Preparation Standard->StockSolution WorkingStandards Working Standard Dilution StockSolution->WorkingStandards Injection Injection WorkingStandards->Injection Sample Sample Collection/Weighing Extraction Extraction Sample->Extraction Purification Purification (SPE/LLE) Extraction->Purification FinalSample Reconstitution & Filtration Purification->FinalSample FinalSample->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram CalibrationCurve Calibration Curve Generation Chromatogram->CalibrationCurve From Standards Quantification Quantification of this compound Chromatogram->Quantification From Sample CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This application note provides a detailed, albeit proposed, HPLC method for the quantification of this compound. The outlined protocols for sample preparation, chromatographic separation, and data analysis are based on established methodologies for analogous compounds. It is imperative that this method undergoes rigorous validation to ensure its suitability for its intended application. The successful validation of this method will provide a valuable tool for researchers and scientists in the field of natural product analysis and drug development.

Application Notes and Protocols: 1H and 13C NMR Assignment of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside first isolated from the fern Onychium japonicum. The structural elucidation and definitive assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signals are crucial for its positive identification, purity assessment, and for facilitating further research into its biological activities and potential therapeutic applications. This document provides a detailed protocol for the NMR analysis of this compound and a template for the presentation of the spectral data.

Data Presentation

The definitive ¹H and ¹³C NMR chemical shifts for this compound should be meticulously recorded and organized for clarity and comparative purposes. The following tables provide a structured format for presenting this data once acquired.

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δH) [ppm] (J in Hz)
Aglycone Moiety
1
2
3
3a
4
5
6
7
7a
8
9
10
11
12
13
14
15
Glucosyl Moiety
1'
2'
3'
4'
5'
6'

Experimental Protocols

A detailed and systematic approach is required for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Methanol-d₄ (CD₃OD) is a common choice for polar glycosides due to its excellent solubilizing properties and the ability to exchange hydroxyl protons, which can simplify the spectra. Other suitable solvents include DMSO-d₆ and Pyridine-d₅.

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Spectra:

    • ¹H NMR: Obtain a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will show positive signals, while CH₂ will show negative signals). Quaternary carbons are not observed.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing out the connectivity of protons within the aglycone and the glucosyl moiety.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly important for connecting different spin systems, identifying quaternary carbons, and determining the glycosidic linkage between the aglycone and the sugar.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps in determining the relative stereochemistry of the molecule.

Workflow for NMR Assignment

The logical progression of experiments is key to the successful structural elucidation of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_assignment Structure Elucidation purity Purity Assessment (HPLC/LC-MS) dissolve Dissolve in Deuterated Solvent purity->dissolve filter Filter into NMR Tube dissolve->filter h1 ¹H NMR filter->h1 c13 ¹³C NMR h1->c13 assign_protons Assign ¹H Signals h1->assign_protons dept DEPT-135 c13->dept assign_carbons Assign ¹³C Signals c13->assign_carbons cosy COSY dept->cosy dept->assign_carbons hsqc HSQC/HMQC cosy->hsqc cosy->assign_protons hmbc HMBC hsqc->hmbc hsqc->assign_carbons noesy NOESY/ROESY hmbc->noesy linkage Determine Glycosidic Linkage hmbc->linkage stereo Elucidate Stereochemistry noesy->stereo final_structure Final Structure Assignment assign_protons->final_structure assign_carbons->final_structure linkage->final_structure stereo->final_structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The comprehensive ¹H and ¹³C NMR assignment of this compound is a fundamental requirement for its chemical and biological characterization. By following the detailed experimental protocols and data analysis workflow presented in these application notes, researchers can achieve an unambiguous structural assignment of this sesquiterpenoid glycoside. The provided data tables offer a standardized format for reporting these findings, which will be invaluable for the scientific community and for professionals in drug development.

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of Onitin 2'-O-glucoside, a natural product of interest for its potential pharmacological activities. The following protocols for common cytotoxicity assays and data interpretation will enable researchers to evaluate the cytotoxic effects of this compound on various cell lines.

Introduction to Onitin and its Glucoside

Onitin is a natural product isolated from sources such as Onychium siliculosum and Equisetum arvense.[1][2] While research has indicated its role as a non-competitive histamine (B1213489) antagonist, studies have also explored its effects on cell viability.[1][3] Notably, Onitin has demonstrated hepatoprotective effects against tacrine-induced cytotoxicity in HepG2 cells.[3] Conversely, there are reports of its cytotoxic activity against various human cancer cell lines, although detailed data remains limited.[3] this compound is a glycosylated form of Onitin.[4][5] The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone, including its cytotoxicity. Therefore, direct experimental evaluation of this compound is crucial.

Quantitative Data Summary

CompoundCell LineConditionEndpointResult (EC50 in µM)Reference
OnitinHepG2Tacrine-induced cytotoxicityHepatoprotection85.8 ± 9.3[3]
Silybin (Control)HepG2Tacrine-induced cytotoxicityHepatoprotection69.0 ± 3.3[3]

Key In Vitro Cytotoxicity Assays

To reliably assess the cytotoxicity of this compound, it is recommended to use multiple assays that measure different cellular endpoints.[6] The MTT and LDH assays are widely used and provide complementary information on cell viability and membrane integrity, respectively.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, and its activity in the medium is an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.

  • Sample Collection:

    • After the desired incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Activity Measurement:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of the formazan product at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

    • Plot the percentage of cytotoxicity against the compound concentration to determine the concentration at which significant membrane damage occurs.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in vitro.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Cell Line Selection seed Cell Seeding in 96-well Plates start->seed prepare Prepare this compound Dilutions treat Treat Cells prepare->treat mtt MTT Assay treat->mtt ldh LDH Assay apoptosis Apoptosis Assays (Optional) read Absorbance Reading mtt->read ldh->read apoptosis->read calc Calculate % Viability / Cytotoxicity read->calc ic50 Determine IC50 calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway: Intrinsic Apoptosis

While the precise mechanism of this compound cytotoxicity is unknown, many natural compounds induce cell death via the intrinsic apoptosis pathway. The following diagram illustrates a simplified version of this pathway, which could be investigated if this compound shows significant cytotoxic activity.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation (Initiator Caspase) cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The provided application notes and protocols offer a solid foundation for initiating the in vitro cytotoxicity assessment of this compound. By employing multiple assays and carefully analyzing the dose-response relationships, researchers can obtain valuable insights into the cytotoxic potential of this natural compound. Should significant cytotoxicity be observed, further mechanistic studies, potentially exploring pathways such as apoptosis, would be a logical next step.

References

Application Notes and Protocols for Antibacterial Screening of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities.[1] Flavonoids, in general, have attracted significant interest for their potential antimicrobial properties, offering a promising avenue for the development of new therapeutic agents to combat the rise of antibiotic-resistant bacteria.[2] The antibacterial mechanisms of flavonoids are multifaceted and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism.[3] The glycosidic moiety attached to the flavonoid core can influence its solubility, stability, and bioavailability, which in turn can modulate its antibacterial efficacy.[4]

These application notes provide a comprehensive framework for the initial antibacterial screening of this compound. The protocols outlined below are based on established methodologies for evaluating the antimicrobial activity of natural products.[5] Due to the limited publicly available data on the specific antibacterial properties of this compound, the quantitative data presented in the tables are hypothetical and serve as an illustrative guide for data presentation and interpretation.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from antibacterial screening assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus ATCC 25923Positive[Insert experimental value][Insert experimental value]
Bacillus subtilis ATCC 6633Positive[Insert experimental value][Insert experimental value]
Escherichia coli ATCC 25922Negative[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Negative[Insert experimental value][Insert experimental value]
Methicillin-resistantStaphylococcus aureus (MRSA)Positive[Insert experimental value][Insert experimental value]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923[From Table 1][Insert experimental value][Calculate ratio][Bacteriostatic/Bactericidal]
Escherichia coli ATCC 25922[From Table 1][Insert experimental value][Calculate ratio][Bacteriostatic/Bactericidal]

Table 3: Zone of Inhibition (ZOI) Diameters for this compound in Disk Diffusion Assay.

Bacterial StrainThis compound (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923[e.g., 30][Insert experimental value][e.g., 10][Insert experimental value]
Escherichia coli ATCC 25922[e.g., 30][Insert experimental value][e.g., 10][Insert experimental value]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (MHB and DMSO)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound, e.g., DMSO, to ensure it has no inhibitory effect at the concentration used). A sterility control (broth only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the agar plate.

Protocol 3: Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Incubator (37°C)

Procedure:

  • Evenly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a uniform lawn.[5]

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow the solvent to evaporate.

  • Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution place_disks Place Impregnated Disks prep_compound->place_disks prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation lawn_bacteria Lawn Bacteria on MHA Plate prep_bacteria->lawn_bacteria serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear MIC wells to MHA plates read_mic->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubation_mbc->read_mbc lawn_bacteria->place_disks incubation_disk Incubate at 37°C for 18-24h place_disks->incubation_disk measure_zoi Measure Zone of Inhibition (mm) incubation_disk->measure_zoi

Caption: Experimental Workflow for Antibacterial Screening.

signaling_pathway cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect compound This compound membrane Cell Membrane Disruption compound->membrane Potential Mechanism dna_gyrase Inhibition of DNA Gyrase compound->dna_gyrase Potential Mechanism energy_metabolism Inhibition of Energy Metabolism compound->energy_metabolism Potential Mechanism inhibition Inhibition of Bacterial Growth membrane->inhibition dna_gyrase->inhibition energy_metabolism->inhibition death Bacterial Cell Death inhibition->death

Caption: Putative Antibacterial Mechanisms of Flavonoids.

References

Application Notes and Protocols for Onitin 2'-O-glucoside Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside isolated from the herb Onychium japonicum.[1][2] As a member of the flavonoid glycoside family, it holds potential for various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which are characteristic of this class of compounds. Flavonoid glycosides are known to modulate various signaling pathways, influencing processes such as apoptosis, cell proliferation, and the inflammatory response.[3][4][5]

These application notes provide a comprehensive set of protocols for researchers to investigate the cellular effects of this compound. The following sections detail experimental procedures to assess its cytotoxicity, anti-inflammatory potential, and apoptosis-inducing capabilities. Furthermore, methodologies to explore the underlying signaling pathways are presented. Given the limited published data specific to this compound, these protocols are based on established methods for characterizing novel flavonoid glycosides.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical data for the effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) to illustrate how experimental results can be presented.

Parameter This compound Concentration Result Assay Method
IC50 (48h) 50 µM50% reduction in cell viabilityMTT Assay
Apoptosis Rate (48h) 50 µM45% Annexin V positive cellsFlow Cytometry
Caspase-3 Activity (24h) 50 µM3.5-fold increase vs. controlCaspase-Glo 3/7 Assay
Nitric Oxide (NO) Production 25 µM60% reduction in LPS-stimulated macrophagesGriess Assay
p-STAT3 Expression (6h) 50 µM70% decrease vs. controlWestern Blot
HO-1 Expression (12h) 50 µM4-fold increase vs. controlWestern Blot

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

  • Target cell line (e.g., MCF-7, RAW 264.7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the ability of this compound to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathways

This protocol investigates the effect of this compound on key proteins in potential signaling pathways.

Materials:

  • Target cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for p-STAT3, STAT3, Nrf2, HO-1, cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis inflammation Anti-inflammatory (Griess Assay) treatment->inflammation western_blot Western Blot (Signaling Proteins) viability->western_blot apoptosis->western_blot ros ROS Measurement inflammation->ros

General Experimental Workflow for this compound.

potential_apoptosis_pathway onitin This compound ros ROS Production onitin->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Apoptosis Induction Pathway.

potential_anti_inflammatory_pathway onitin This compound pi3k_akt PI3K/Akt Pathway onitin->pi3k_akt stat3 STAT3 Phosphorylation onitin->stat3 nrf2 Nrf2 Activation pi3k_akt->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant inflammatory_cytokines Inflammatory Cytokines ↓ stat3->inflammatory_cytokines

Potential Anti-inflammatory Signaling Pathways.

References

Preparing Stock Solutions of Onitin 2'-O-glucoside for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid natural product isolated from the herb Onychium japonicum.[1][2][3] As with many natural compounds, its potential biological activities are of significant interest to the research community. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in any in vitro or in vivo experimental setting. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties & Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈[1][4][5][6]
Molecular Weight ~410.5 g/mol [4][5]
Appearance Solid powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone[2][3]
Recommended Storage (Solid) 2-8°C for up to 24 months (in a tightly sealed vial)[2]
Recommended Storage (Stock Solution) -20°C for up to two weeks (aliquoted in tightly sealed vials)[2][6]

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is often a convenient starting point for subsequent dilutions to working concentrations for various cell-based assays.

  • Pre-handling Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming on the compound.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 4.105 mg of the compound (Molecular Weight = 410.5 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C.[2][6] Properly stored stock solutions are generally stable for up to two weeks.[2]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution with the appropriate cell culture medium or buffer.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of your experimental medium.

Important Consideration: When preparing working solutions, ensure that the final concentration of the solvent (e.g., DMSO) in the experimental medium is low enough to not affect the cells or assay. A final DMSO concentration of less than 0.1% is generally recommended.

Safety Precautions

  • This compound is intended for research use only and is not for human or veterinary use.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Visualizations

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate solid compound to room temperature B Weigh the desired amount of this compound A->B C Add appropriate volume of solvent (e.g., DMSO) B->C D Vortex until fully dissolved C->D E Aliquot into single-use tubes D->E F Store at -20°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Hypothetical Signaling Pathway Onitin This compound PI3K_Akt PI3K/Akt Pathway Onitin->PI3K_Akt Activates ROS Cellular Stress (e.g., Oxidative Stress) ROS->PI3K_Akt Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 Expression ARE->HO1 Induces Protection Cellular Protection (Anti-inflammatory, Antioxidant Effects) HO1->Protection

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: Onitin 2'-O-glucoside for Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid natural product isolated from plants such as the fern Onychium japonicum.[1][2] While specific bioactivity data for the glycoside form is limited in publicly available literature, its aglycone, Onitin, has demonstrated a range of pharmacological activities, suggesting that this compound is a valuable candidate for inclusion in natural product screening libraries.[1][3] Onitin has shown potential as an antioxidant, anti-inflammatory, and hepatoprotective agent, with preliminary studies also indicating possible anticancer effects.[3] The glycosylation may influence the compound's solubility, stability, and pharmacokinetic properties.

These application notes provide a framework for screening this compound in natural product libraries, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities. The protocols are based on established in vitro screening methods commonly used in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈PubChem
Molecular Weight 410.5 g/mol PubChem
Source Onychium japonicumMedchemExpress

Potential Applications for Screening

Based on the known activities of its aglycone, Onitin, and extracts from its source plant, this compound is a promising candidate for screening in the following therapeutic areas:

  • Antioxidant Discovery: To identify novel agents that can mitigate oxidative stress implicated in various diseases.[3]

  • Anti-inflammatory Drug Development: For the discovery of new treatments for inflammatory conditions.[3]

  • Oncology Research: To screen for cytotoxic or cytostatic effects against various cancer cell lines.[3]

  • Hepatoprotective Agent Screening: To identify compounds that protect liver cells from damage.[3]

Quantitative Data Summary for Onitin (Aglycone)

No specific quantitative data for this compound was found in the reviewed literature. The following data for its aglycone, Onitin, is provided as a reference.

AssayTarget/Cell LineResult (IC₅₀/EC₅₀)Reference
Superoxide Scavenging ActivityIn vitro assay35.3 ± 0.2 µM[3]
Hepatoprotective ActivityTacrine-induced cytotoxicity in Hep G2 cells85.8 ± 9.3 µM[3]

Experimental Protocols

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a natural product.[4][5]

Workflow for DPPH Antioxidant Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare stock solution of this compound in DMSO p2 Prepare serial dilutions in methanol (B129727) or ethanol p1->p2 a1 Add 100 µL of sample/control to 96-well plate p2->a1 p3 Prepare 0.1 mM DPPH solution in methanol p4 Prepare Ascorbic Acid as positive control p4->a1 a2 Add 100 µL of DPPH solution to each well a1->a2 a3 Incubate in the dark at room temperature for 30 min a2->a3 d1 Measure absorbance at 517 nm a3->d1 d2 Calculate percentage of scavenging activity d1->d2 d3 Plot dose-response curve and determine IC₅₀ d2->d3 cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection NO Detection (Griess Assay) cluster_analysis Data Analysis c1 Seed RAW 264.7 cells in a 96-well plate c2 Incubate for 24 hours c1->c2 t1 Pre-treat cells with this compound for 1-2 hours c2->t1 t2 Stimulate cells with LPS (1 µg/mL) t1->t2 t3 Incubate for 24 hours t2->t3 d1 Collect cell supernatant t3->d1 d2 Add Griess reagent to supernatant d1->d2 d3 Incubate for 10 minutes d2->d3 d4 Measure absorbance at 540 nm d3->d4 a1 Calculate nitrite (B80452) concentration from standard curve d4->a1 a2 Determine percentage of NO inhibition a1->a2 a3 Calculate IC₅₀ value a2->a3 cluster_pathway Potential Apoptotic Pathway drug This compound (or active metabolite) stress Oxidative Stress drug->stress bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Synthesis and Evaluation of Onitin 2'-O-glucoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Onitin is a sesquiterpenoid isolated from the plant Onychium japonicum. Its glycosylated form, Onitin 2'-O-glucoside, and other derivatives are of interest to the scientific community for their potential pharmacological activities. Glycosylation is a common strategy in drug development to enhance the solubility, bioavailability, and therapeutic efficacy of natural products. This document details a potential synthetic route to these derivatives and reviews the existing, albeit limited, biological data on related compounds to guide future research and development.

II. Hypothetical Synthesis Protocol: Glycosylation of Onitin

The following protocol is a generalized procedure for the synthesis of this compound, based on established methods for the glycosylation of natural phenolic alcohols. This should be considered a starting point for optimization.

A. Materials and Reagents

  • Onitin (as the aglycone)

  • Acetobromoglucose

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and equipment

B. Experimental Procedure

  • Protection of the Glucose Moiety: The hydroxyl groups of glucose are first protected, typically by acetylation, to prevent side reactions. Acetobromoglucose is a commonly used activated and protected glucose donor.

  • Glycosylation Reaction:

    • Dissolve Onitin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add acetobromoglucose to the solution.

    • Slowly add a suitable catalyst, such as Ag₂O, to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using TLC.

  • Deprotection:

    • Once the glycosylation is complete (as indicated by TLC), the reaction is quenched, and the solvent is removed under reduced pressure.

    • The resulting residue, the protected this compound, is then dissolved in anhydrous methanol.

    • A catalytic amount of sodium methoxide is added to the solution to facilitate the removal of the acetyl protecting groups.

    • The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • Purification:

    • The reaction mixture is neutralized, and the solvent is evaporated.

    • The crude product is purified by silica gel column chromatography to yield the pure this compound.

C. Characterization

The structure of the synthesized this compound should be confirmed using modern spectroscopic techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

III. Quantitative Data on Related Compounds

Direct quantitative data on the biological activities of this compound derivatives are not extensively reported in the available literature. However, studies on other chemical constituents of Onychium japonicum and related sesquiterpenoids provide insights into their potential anticancer and anti-inflammatory activities. The following tables summarize available data for these related compounds.

Table 1: Anticancer Activity of Compounds from Onychium japonicum and Related Sesquiterpenoids

Compound/ExtractCancer Cell LineActivity MetricValueReference
Rotundic AcidCaco-2NF-κB InhibitionInhibitory Effect[1]
EupatoriopicrinHepG2IC₅₀Potent[2]
EupatoriopicrinMCF-7IC₅₀Potent[2]
EupatoriopicrinNTERA-2 (Cancer Stem Cell)IC₅₀Strong Inhibition[2]

Disclaimer: The data presented in this table is for compounds structurally related to Onitin or isolated from the same plant source. This information is intended to guide hypothesis generation for the biological evaluation of Onitin derivatives.

Table 2: Anti-inflammatory Activity of Compounds from Onychium japonicum and Related Sesquiterpenoids

Compound/ExtractAssayActivity MetricValueReference
Rotundic AcidLPS-induced RAW264.7 cellsNF-κB InhibitionAnti-inflammatory effect[1]
EupatoriopicrinNO Production InhibitionIC₅₀Potent[2]

Disclaimer: The data in this table is for compounds with potential structural or source similarities to Onitin and should be used as a preliminary guide for investigating the anti-inflammatory potential of Onitin derivatives.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: Onitin & Acetobromoglucose glycosylation Glycosylation (Ag₂O, DCM) start->glycosylation deprotection Deprotection (NaOMe, MeOH) glycosylation->deprotection purification Purification (Column Chromatography) deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization end_synthesis Pure this compound Derivative characterization->end_synthesis start_eval Synthesized Derivative end_synthesis->start_eval Proceed to Evaluation anticancer Anticancer Assays (e.g., MTT, Apoptosis) start_eval->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, Cytokine profiling) start_eval->anti_inflammatory data_analysis Data Analysis & SAR anticancer->data_analysis anti_inflammatory->data_analysis end_eval Lead Compound Identification data_analysis->end_eval

Caption: General workflow for synthesis and biological evaluation.

B. Potential Signaling Pathway

Based on the known anti-inflammatory activity of related compounds that inhibit the NF-κB pathway, a potential mechanism of action for Onitin derivatives is proposed below.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription of Onitin Onitin Derivative Onitin->IKK inhibits?

Caption: Postulated NF-κB inhibitory pathway.

V. Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data for these specific compounds is currently lacking, the methodologies and biological insights from related molecules provide a solid foundation for future research. The protocols and data presented herein are intended to serve as a valuable resource for scientists engaged in the exploration of this intriguing class of natural product derivatives. Further investigation is warranted to synthesize these compounds, characterize their bioactivities, and elucidate their mechanisms of action.

References

Application Notes and Protocols for Onitin 2'-O-glucoside Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum.[1] As a reference standard, it is crucial for the accurate quantification and quality control of herbal extracts and derived pharmaceutical preparations. Onitin, the aglycone of this compound, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[2][3] These properties suggest the potential for this compound and its derivatives in drug discovery and development.

This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, including its quantification by High-Performance Liquid Chromatography (HPLC), purity assessment by Quantitative Nuclear Magnetic Resonance (qNMR), and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, protocols for forced degradation studies to establish a stability-indicating method and a representative biological activity assay are described.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 76947-60-9[4][5]
Molecular Formula C₂₁H₃₀O₈[4][5]
Molecular Weight 410.46 g/mol [1][4]
IUPAC Name 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[4]
Source Onychium japonicum[1]
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO
Storage Store at -20°C for long-term stability.[5]

Analytical Methodologies

Quantitative Analysis by HPLC-UV

This protocol describes a method for the quantification of this compound in a sample matrix, such as a plant extract, using HPLC with UV detection. The method is based on validated procedures for similar glycosidic compounds.

Experimental Protocol:

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-5 min: 10% A

    • 5-25 min: 10-60% A

    • 25-30 min: 60-90% A

    • 30-35 min: 90% A

    • 35-40 min: 90-10% A

    • 40-45 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: For a plant extract, accurately weigh a known amount of the extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

c. Method Validation Parameters (Hypothetical Data):

The following table summarizes the typical validation parameters for this HPLC-UV method.

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 200 µg/mL1 - 200 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Precision (%RSD) < 2%Intra-day: 0.8%, Inter-day: 1.5%
Accuracy (% Recovery) 98 - 102%99.5%

Workflow for HPLC-UV Quantification of this compound

cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Plant Extract Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilution for Calibration Curve Dissolve_Standard->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject Standards and Samples into HPLC System Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol:

a. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of pulsed-field gradients.

  • Internal Standard: Maleic acid (highly pure and stable).

  • Solvent: Methanol-d₄.

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: 16 or higher for good signal-to-noise.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of methanol-d₄ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

c. Data Processing and Purity Calculation:

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Hypothetical Purity Calculation Data:

ParameterThis compoundMaleic Acid (Internal Standard)
Mass (m) 10.25 mg5.12 mg
Molar Mass (M) 410.46 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for a specific proton)2.15
Number of Protons (N) 12
Purity of IS (P_IS) -99.9%
Calculated Purity 98.7%-
Characterization by LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.

Experimental Protocol:

a. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: As described for the HPLC-UV method.

  • Ionization Mode: ESI negative or positive mode.

  • MS/MS Parameters: Optimized for this compound (precursor ion) and its characteristic product ions.

b. Expected Mass Transitions (Hypothetical):

Precursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)
409.18247.13 (Aglycone)161.04 (Glucoside fragment)

Logical Flow for LC-MS/MS Method Development

cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_lc LC Method Development Infuse Infuse this compound Standard into MS Optimize_MS Optimize MS Parameters (Ionization, Voltages) Infuse->Optimize_MS Identify_Precursor Identify Precursor Ion [M-H]⁻ or [M+H]⁺ Optimize_MS->Identify_Precursor Fragment Fragment Precursor Ion Identify_Precursor->Fragment Select_Products Select Characteristic Product Ions Fragment->Select_Products Optimize_CE Optimize Collision Energy (CE) Select_Products->Optimize_CE Integrate_LCMS Integrate LC and MS Methods Optimize_CE->Integrate_LCMS Develop_LC Develop LC Method (Column, Mobile Phase, Gradient) Develop_LC->Integrate_LCMS Validate Validate LC-MS/MS Method (Specificity, Sensitivity, etc.) Integrate_LCMS->Validate

Caption: Logical workflow for developing an LC-MS/MS method for this compound.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method.

Experimental Protocol:

a. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

b. Analysis:

  • Analyze the stressed samples using the developed HPLC-UV method.

  • The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

Summary of Forced Degradation Conditions and Expected Outcomes:

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C24 hPotential hydrolysis of the glycosidic bond
Base Hydrolysis 0.1 M NaOH, 60°C2 hSignificant degradation expected
Oxidation 3% H₂O₂, RT24 hOxidation of the phenolic group and other moieties
Thermal 105°C48 hDegradation dependent on thermal stability
Photolytic UV and Visible Light7 daysPotential for photodegradation

Biological Activity

The anti-inflammatory activity of this compound can be investigated by examining its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

Representative Signaling Pathway: NF-κB Inhibition

The following diagram illustrates a simplified NF-κB signaling pathway and the potential point of inhibition by this compound.

cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκBα-NF-κB (Inactive) Onitin This compound Onitin->IKK Inhibits? DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The experimental protocols and data presented in this document are for guidance and illustrative purposes only. Method development and validation should be performed in the user's laboratory to ensure suitability for their specific application. The biological activity and signaling pathway information are based on the known activities of related compounds and require experimental verification for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design: Onitin 2'-O-glucoside Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of Onitin 2'-O-glucoside, a natural product with potential therapeutic applications. The following sections outline experimental designs to investigate its anti-inflammatory, antioxidant, and anticancer properties, complete with data presentation tables and workflow diagrams.

Assessment of Anti-Inflammatory Activity

Based on the known anti-inflammatory properties of many natural glucosides, a primary assessment of this compound's potential in this area is warranted. The carrageenan-induced paw edema model is a well-established and reproducible method for screening acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol details the steps to induce and measure inflammation in an animal model and assess the efficacy of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg) or other standard NSAID

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound by oral gavage one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1][2][3]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 h, before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. The inflamed paw tissue can be collected for further analysis, such as histology or measurement of inflammatory markers (e.g., cytokines, prostaglandins).

Data Presentation

Summarize the quantitative data in the following table format:

GroupTreatmentDose (mg/kg)Paw Volume (mL) at Time (h)% Inhibition of Edema at 3h
0 1
IVehicle-
IIIndomethacin10
IIIThis compound25
IVThis compound50
VThis compound100

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization grouping Random Grouping (n=6) acclimatize->grouping dosing Dosing (Vehicle, Control, Test) grouping->dosing induce Induce Edema (Carrageenan) dosing->induce measure Measure Paw Volume (0-5h) induce->measure calculate Calculate % Inhibition measure->calculate histology Optional: Histology/Biomarkers calculate->histology

Carrageenan-Induced Paw Edema Workflow
Potential Signaling Pathway

G cluster_pathway Anti-Inflammatory Signaling Cascade Carrageenan Carrageenan Cell_Damage Cellular Damage Carrageenan->Cell_Damage PLA2 Phospholipase A2 Cell_Damage->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Onitin This compound Onitin->COX2 Inhibition

Hypothesized Anti-Inflammatory Pathway

Evaluation of Antioxidant Activity

Many natural products exhibit antioxidant effects by modulating endogenous antioxidant enzyme systems. This protocol describes an in vivo model to assess the antioxidant potential of this compound.

Experimental Protocol: Assessment of In Vivo Antioxidant Status

Materials:

  • This compound

  • Oxidative stress inducer (optional, e.g., CCl4, H2O2)

  • Positive control: N-acetylcysteine (NAC) or Vitamin C

  • Vehicle

  • Male Wistar rats or Swiss albino mice

  • Reagents for measuring Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Malondialdehyde (MDA)

  • Spectrophotometer

Procedure:

  • Animal Acclimatization and Grouping: As described in section 1.1.

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): NAC (e.g., 150 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally for a period of 14-28 days.

  • Induction of Oxidative Stress (Optional): On the last day of treatment, an oxidative stressor can be administered to all groups except a naive control group to evaluate protective effects.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and liver tissue. Prepare plasma/serum and liver homogenates.

  • Biochemical Analysis:

    • SOD activity: Measure using a standard assay, such as the xanthine (B1682287) oxidase method.[5]

    • CAT activity: Measure by monitoring the decomposition of H2O2 spectrophotometrically.[5]

    • GPx activity: Measure using a coupled reaction with glutathione reductase.[5]

    • MDA levels: Measure as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: Compare the levels of antioxidant enzymes and MDA between the control and treated groups. Statistical analysis (e.g., ANOVA) should be performed.

Data Presentation
GroupTreatmentDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)
IVehicle-
IIN-acetylcysteine150
IIIThis compound25
IVThis compound50
VThis compound100

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization & Grouping dosing Chronic Dosing (14-28 days) acclimatize->dosing stress Optional: Induce Oxidative Stress dosing->stress euthanize Euthanasia & Sample Collection stress->euthanize biochem Biochemical Assays (SOD, CAT, GPx, MDA) euthanize->biochem stats Statistical Analysis biochem->stats

In Vivo Antioxidant Activity Workflow
Potential Signaling Pathway

G cluster_pathway Antioxidant Response Signaling Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response Onitin This compound Onitin->Keap1 Modulates

Hypothesized Nrf2/ARE Antioxidant Pathway

Preliminary Assessment of Anticancer Activity

Given that various natural glucosides have demonstrated anticancer properties, a preliminary in vivo assessment using a xenograft model is a logical step.

Experimental Protocol: Human Tumor Xenograft Model

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Positive control (standard chemotherapeutic agent for the chosen cell line, e.g., Paclitaxel)

  • Vehicle

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Animal Acclimatization: As described in section 1.1.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (n=6-10 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Standard chemotherapeutic agent.

    • Group III-V (Test Groups): this compound at three different doses.

  • Treatment: Administer treatments as per the defined schedule (e.g., daily oral gavage for 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Data Presentation
GroupTreatmentDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth InhibitionMean Body Weight Change (%)
IVehicle-
IIPositive Control
IIIThis compound
IVThis compound
VThis compound

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture implant Tumor Cell Implantation cell_culture->implant tumor_growth Allow Tumor Growth implant->tumor_growth grouping Randomize into Groups tumor_growth->grouping treatment Administer Treatment grouping->treatment measure_tumor Measure Tumor Volume treatment->measure_tumor measure_bw Monitor Body Weight treatment->measure_bw endpoint Endpoint: Euthanize & Excise Tumor measure_tumor->endpoint weigh_tumor Weigh Tumor endpoint->weigh_tumor calculate_tgi Calculate % TGI weigh_tumor->calculate_tgi histology Optional: Histology/IHC calculate_tgi->histology

Anticancer Xenograft Model Workflow

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The dosages provided are examples and should be optimized based on preliminary toxicity and efficacy studies.

References

Application Notes and Protocols for the Pharmacokinetic Study of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a natural product belonging to the flavonoid glycoside family, a class of compounds known for their diverse biological activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive, step-by-step protocol for conducting a preclinical pharmacokinetic study of this compound in a rat model. The methodologies outlined are based on established practices for flavonoid glycosides and are intended to guide researchers in obtaining robust and reliable data.

Preclinical Pharmacokinetic Study Protocol

This protocol details an in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound and its potential primary metabolite, the aglycone Onitin, following oral administration.

Test System
  • Species: Sprague-Dawley rats

  • Sex: Male and/or female (justification for sex selection should be documented)

  • Weight: 200-250 g

  • Health Status: Healthy, pathogen-free

  • Acclimation Period: Minimum of 7 days prior to the study

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: Animals should be fasted for 12 hours prior to dosing, with continued access to water.

Dosing and Administration
  • Test Article: this compound (purity >95%)

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water). The vehicle should be tested for any interfering substances prior to the study.

  • Dose Level: A minimum of one dose level should be selected based on available in vitro efficacy or toxicology data. For example, a dose of 50 mg/kg could be a starting point.

  • Route of Administration: Oral gavage (PO)

  • Administration Volume: Typically 10 mL/kg

Experimental Design and Sample Collection
  • Study Design: A single-dose, parallel-group design is recommended.

  • Animal Groups:

    • Group 1 (Oral Administration): n=5 rats per time point (for serial sampling, fewer animals may be used).

  • Blood Sample Collection:

    • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Sample Volume: Approximately 0.25 mL of whole blood per time point.

    • Collection Site: Jugular vein or other appropriate site.

    • Anticoagulant: K2-EDTA tubes.

    • Processing: Blood samples should be immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Storage: Plasma samples should be stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying flavonoid glycosides in biological matrices.[1][2][3][4]

Sample Preparation
  • Method: Protein precipitation is a common and effective method for plasma sample cleanup.[1][2]

  • Procedure:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a structurally similar flavonoid glycoside not present in the study samples).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound, Onitin, and the IS.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the IS.

Method Validation

The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.

Table 1: Example Pharmacokinetic Parameters of this compound and Onitin following a Single Oral Administration to Rats
ParameterThis compoundOnitin (Aglycone)
Dose (mg/kg) 50-
Cmax (ng/mL) Calculated ValueCalculated Value
Tmax (h) Calculated ValueCalculated Value
AUC(0-t) (ng·h/mL) Calculated ValueCalculated Value
AUC(0-inf) (ng·h/mL) Calculated ValueCalculated Value
t1/2 (h) Calculated ValueCalculated Value
CL/F (L/h/kg) Calculated Value-
Vz/F (L/kg) Calculated Value-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.

Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis acclimation Animal Acclimation (7 days) fasting Fasting (12 hours) acclimation->fasting dosing Oral Gavage (PO) This compound fasting->dosing blood_collection Serial Blood Sampling (0-24 hours) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Analysis lcms->data_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Potential Signaling Pathway Modulation

Flavonoids are known to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[5][[“]][7] The following diagram illustrates a potential mechanism of action for flavonoids like Onitin.

MAPK_Pathway GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Onitin Onitin / Flavonoids Onitin->Raf Onitin->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by flavonoids.

References

Troubleshooting & Optimization

Technical Support Center: Onitin 2'-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Onitin 2'-O-glucoside. Our aim is to help you overcome common challenges, particularly low yield, and optimize your extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a phenolic sesquiterpenoid glycoside.[1] Its structure consists of a sesquiterpenoid aglycone (Onitin) linked to a glucose molecule. This glycosidic linkage significantly increases its polarity compared to the aglycone. It is soluble in polar solvents such as methanol (B129727) and ethanol (B145695).[1]

Q2: What are the primary plant sources for this compound?

This compound and its aglycone, Onitin, have been isolated from ferns of the Onychium genus, such as Onychium japonicum.

Q3: Which solvents are most effective for extracting this compound?

Polar solvents are generally most effective for extracting glycosides. Aqueous mixtures of methanol or ethanol (e.g., 70-80% alcohol content) are commonly used and have shown good results for the extraction of various glycosides. The choice of solvent is a critical parameter to optimize for maximizing yield.

Q4: Can this compound degrade during the extraction process?

Yes, glycosides can be susceptible to degradation, particularly through hydrolysis of the glycosidic bond, under certain conditions.[2] Factors such as high temperatures, prolonged extraction times, and the presence of acids or enzymes in the plant material can contribute to the degradation of this compound into its aglycone (Onitin) and glucose.[2]

Q5: How can I purify the crude extract to obtain pure this compound?

Chromatographic techniques are essential for the purification of this compound from the crude extract. A multi-step approach is often necessary, starting with liquid-liquid partitioning to remove highly nonpolar or polar impurities, followed by column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) to separate the target compound from other co-extracted metabolites.

Troubleshooting Guide: Low Extraction Yield

Low yield is one of the most common challenges in natural product extraction. This guide addresses potential causes and provides systematic solutions to improve the yield of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Cell Disruption: The solvent cannot effectively penetrate the plant tissue to extract the compound.- Ensure the plant material is finely and uniformly ground. Cryo-milling (grinding in liquid nitrogen) can be effective for tough plant tissues.
2. Inappropriate Solvent Polarity: The solvent may be too polar or not polar enough to efficiently solubilize this compound.- Optimize the solvent system. Test a gradient of aqueous methanol or ethanol (e.g., 50%, 70%, 95%).
3. Insufficient Solvent-to-Solid Ratio: The volume of solvent is not enough to saturate the plant material and dissolve the target compound.- Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w).
4. Suboptimal Extraction Time or Temperature: The extraction may be too short to be complete, or the temperature may be too low. Conversely, excessive time or temperature can cause degradation.- Optimize extraction time and temperature. For maceration, try longer extraction periods (e.g., 24-72 hours). For heat-assisted methods, monitor for degradation. Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce time and temperature.
5. Degradation of this compound: The compound may be breaking down during extraction or storage.- Avoid high temperatures and prolonged exposure to harsh conditions. Store extracts at low temperatures (-20°C or -80°C) and protect from light. Consider adding antioxidants during extraction.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.- Source plant material from a consistent and reliable supplier. If possible, analyze a small sample of each new batch for its content of the target compound.
2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.- Maintain a detailed and consistent standard operating procedure (SOP) for all extractions.
High Levels of Impurities in the Extract 1. Non-selective Extraction Solvent: The chosen solvent may be co-extracting a wide range of other compounds.- After initial extraction, perform a liquid-liquid partitioning step. For example, partition the aqueous alcohol extract against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.
2. Inadequate Purification: The purification method may not be sufficient to separate this compound from compounds with similar properties.- Employ a multi-step chromatographic purification. Consider using different stationary phases (e.g., normal phase and reversed-phase) for orthogonal separation. High-Performance Liquid Chromatography (HPLC) is recommended for final purification.

Comparative Data on Extraction Methods

The following data is illustrative and based on typical outcomes for the extraction of sesquiterpenoid glycosides. Actual yields will vary based on the specific plant material and experimental conditions.

Extraction Method Solvent System Temperature (°C) Time Relative Yield (%) Notes
Maceration80% Methanol2548 hours100Baseline method; simple but can be time-consuming.
Soxhlet Extraction80% Methanol6512 hours120More efficient than maceration but the higher temperature may risk degradation.
Ultrasound-Assisted Extraction (UAE)80% Methanol4030 minutes150Significantly reduces extraction time and can improve yield by enhancing cell wall disruption.
Microwave-Assisted Extraction (MAE)80% Methanol605 minutes140Very rapid extraction, but requires specialized equipment and careful temperature control.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the aerial parts of Onychium japonicum at a controlled temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 80% aqueous methanol (a 10:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 100 mL of 80% methanol each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 100 mL of distilled water.

    • Transfer to a separatory funnel and partition three times with 100 mL of n-hexane to remove non-polar impurities. Discard the n-hexane fractions.

    • Partition the remaining aqueous layer three times with 100 mL of ethyl acetate (B1210297).

    • Collect the ethyl acetate fractions, as this compound is expected to have affinity for this moderately polar solvent.

    • Concentrate the ethyl acetate fraction to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting with 100% chloroform and gradually increasing to 10% methanol in chloroform).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase HPLC Purification:

    • Pool and concentrate the fractions containing the target compound.

    • Perform final purification using a preparative reversed-phase C18 HPLC column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standards and samples. Identify the peak for this compound based on its retention time compared to the standard. Quantify the amount in the samples using the calibration curve.[3][4][5][6]

Visualizations

experimental_workflow plant_material Dried & Powdered Onychium japonicum extraction Ultrasound-Assisted Extraction (80% MeOH) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column hplc Preparative RP-HPLC silica_column->hplc pure_compound Pure Onitin 2'-O-glucoside hplc->pure_compound quantification Analytical HPLC Quantification pure_compound->quantification

Caption: Experimental workflow for the extraction, purification, and quantification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_degradation Compound Degradation cluster_material Starting Material low_yield Low Yield cell_disruption Inefficient Cell Disruption low_yield->cell_disruption solvent Inappropriate Solvent low_yield->solvent ratio Poor Solvent/Solid Ratio low_yield->ratio time_temp Suboptimal Time/Temp low_yield->time_temp degradation Hydrolysis/Oxidation low_yield->degradation plant_variability Variable Plant Quality low_yield->plant_variability

Caption: Logical relationships of potential causes for low extraction yield.

sesquiterpenoid_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase sesquiterpene_backbone Sesquiterpenoid Backbone (e.g., Onitin precursor) sesquiterpene_synthase->sesquiterpene_backbone modification_enzymes Modification Enzymes (e.g., P450s, Hydroxylases) sesquiterpene_backbone->modification_enzymes onitin Onitin (Aglycone) modification_enzymes->onitin ugt UDP-Glycosyltransferase (UGT) onitin->ugt onitin_glucoside This compound ugt->onitin_glucoside

Caption: Simplified biosynthetic pathway of a sesquiterpenoid glycoside like this compound.[2][7][8][9][10]

References

Technical Support Center: Improving the Purity of Onitin 2'-O-glucoside Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Onitin 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a sesquiterpenoid glycoside. It is primarily isolated from the herbs of Onychium japonicum.

Q2: What are the general steps for the isolation and purification of this compound?

A general workflow for the isolation and purification of this compound from a plant matrix involves several key stages:

  • Extraction: The initial removal of a broad range of secondary metabolites from the plant material.

  • Solvent Partitioning: A liquid-liquid extraction to separate compounds based on their polarity.

  • Column Chromatography: Further separation and purification of the target compound from a complex mixture.

  • Preparative HPLC: A high-resolution chromatographic technique for final purification.

  • Purity Assessment: Analytical methods to determine the purity of the isolated compound.

Q3: What are some common challenges encountered when purifying this compound?

Common challenges include low extraction yield, co-elution of structurally similar impurities, and degradation of the target compound during the purification process.

Q4: How can I assess the purity of my isolated this compound?

Purity can be assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract

Possible Causes:

  • Improper Sample Preparation: Inefficient grinding of the plant material can limit solvent penetration.

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for this compound.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound.

  • Degradation During Extraction: The compound may be sensitive to heat or pH changes during extraction.

Solutions:

Parameter Recommendation
Sample Preparation Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Extraction Solvent Start with a polar solvent like methanol (B129727) or ethanol. A 70-80% aqueous solution can also be effective for extracting glycosides.[4]
Extraction Method Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Maceration with agitation for an extended period (24-48 hours) is a common alternative.
Temperature Maintain a moderate extraction temperature (e.g., 40-50°C) to prevent thermal degradation of the glycoside.
Problem 2: Co-elution of Impurities during Preparative HPLC

Possible Causes:

  • Inadequate Column Chemistry: The stationary phase of the HPLC column may not be providing sufficient selectivity.

  • Suboptimal Mobile Phase Composition: The mobile phase may not be effectively separating the target compound from impurities.

  • Column Overloading: Injecting too much sample can lead to poor separation.

  • Presence of Structurally Similar Impurities: Other glycosides or compounds with similar polarities can be difficult to separate.

Solutions:

Parameter Recommendation
Column Selection For a moderately polar compound like a sesquiterpenoid glycoside, a C18 reversed-phase column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano phase.
Mobile Phase Optimization Perform a systematic study of different solvent systems. A common mobile phase for glycoside separation is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
Gradient Adjustment A shallower gradient around the elution time of this compound can improve resolution between closely eluting peaks.
Sample Load Reduce the injection volume or the concentration of the sample to avoid overloading the column.
Problem 3: Degradation of this compound during Purification

Possible Causes:

  • pH Instability: The glycosidic bond may be susceptible to hydrolysis under acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures during solvent evaporation or other steps can lead to decomposition.

  • Enzymatic Degradation: Endogenous plant enzymes may degrade the glycoside if not properly deactivated.

Solutions:

Condition Recommendation
pH Control Maintain a neutral or slightly acidic pH (around 5-6) during extraction and purification steps.
Temperature Management Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. Avoid prolonged exposure to heat.
Enzyme Deactivation Consider a blanching step for fresh plant material or using organic solvents that can denature enzymes during the initial extraction.

Experimental Protocols

General Protocol for the Isolation and Purification of this compound

This protocol is a general guideline and may require optimization based on the specific plant material and available equipment.

1. Extraction:

  • Air-dry and pulverize the aerial parts of Onychium japonicum.

  • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

  • Filter the extract and repeat the extraction process twice more.

  • Combine the methanolic extracts and concentrate under reduced pressure at <40°C to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to determine which fraction is enriched with this compound. Glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

3. Column Chromatography:

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase.

  • Elute with a gradient solvent system. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common. For C18, a gradient of water-methanol or water-acetonitrile is typically used.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.

4. Preparative HPLC:

  • Pool the fractions containing this compound and further purify using preparative HPLC with a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile in water.

  • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

5. Purity Assessment:

  • Analyze the purified fraction by analytical HPLC with a photodiode array (PDA) detector to check for peak homogeneity.

  • Confirm the identity and purity of the compound using LC-MS and NMR.

Data Presentation

Table 1: Hypothetical Yields at Different Purification Stages

Purification StageStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract1000150~5
Ethyl Acetate Fraction15030~20
Column Chromatography Fraction305~70
Preparative HPLC Isolate50.5>98

Table 2: Example of Preparative HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-50% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm
Injection Volume 2 mL (of a 10 mg/mL solution)

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried Onychium japonicum extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc purity_assessment Purity Assessment (HPLC, LC-MS, NMR) prep_hplc->purity_assessment pure_compound Pure this compound purity_assessment->pure_compound

Caption: General workflow for the isolation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Poor Extraction Efficiency start->cause1 cause2 Degradation of Compound start->cause2 cause3 Loss During Partitioning start->cause3 solution1 Optimize Extraction (Solvent, Time, Temp) cause1->solution1 solution2 Control pH and Temperature cause2->solution2 solution3 Monitor Fractions Carefully cause3->solution3

Caption: Troubleshooting logic for low yield of this compound.

References

Onitin 2'-O-glucoside stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Onitin 2'-O-glucoside in aqueous solutions. As a sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum, understanding its stability is crucial for accurate experimental design and interpretation.[1][2] While specific stability data for this compound is limited in published literature, this guide draws upon established principles of O-glycoside chemistry to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a natural product belonging to the sesquiterpenoid class of compounds.[1][2] Like many glycosides, it consists of a non-sugar part (the aglycone, Onitin) linked to a sugar molecule (glucose) via a glycosidic bond. This O-glycosidic bond can be susceptible to cleavage (hydrolysis) in aqueous solutions, especially under certain environmental conditions. This degradation can lead to a loss of the parent compound, affecting the accuracy of bioassays, analytical quantification, and formulation development.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of glycosides in aqueous solutions is influenced by several factors:

  • pH: The pH of the solution is one of the most critical factors. O-glycosidic bonds are often labile under acidic conditions, which can catalyze their hydrolysis. Conversely, highly alkaline conditions can also promote degradation.[3] For many natural glycosides, optimal stability is found in a narrow, near-neutral pH range.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation, including hydrolysis.[3][4] For long-term storage, low temperatures are essential.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of certain organic molecules.[3] It is a common practice to protect light-sensitive compounds during storage and handling.

  • Enzymes: If solutions are contaminated with microbes or enzymes (e.g., from plant extracts), glycosidases can enzymatically cleave the glycosidic bond with high efficiency.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule, especially if the aglycone has susceptible functional groups.[3]

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the O-glycosidic bond. This would result in the formation of its constituent parts: the Onitin aglycone and a D-glucose molecule.

cluster_main Hydrolysis of this compound cluster_conditions Catalyzed By Parent This compound Aglycone Onitin (Aglycone) Parent->Aglycone Glycosidic Bond Cleavage Sugar D-Glucose Parent->Sugar Acid Acid (H+) Heat Heat (Δ) Enzyme Enzymes

Caption: General hydrolysis pathway for this compound.

Q4: How should I prepare and store stock solutions of this compound?

To maximize stability:

  • Solvent: Prepare high-concentration stock solutions in a suitable organic solvent where the compound is stable, such as DMSO, ethanol, or methanol.[2][6]

  • Storage: Store stock solutions at -20°C or -80°C.[7]

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your experimental buffer immediately before use.

Q5: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

Yes. The appearance of a new, typically more polar peak (due to the exposed hydroxyl group on the aglycone) alongside your parent compound peak is a strong indicator of hydrolysis. The retention time of this new peak would correspond to the Onitin aglycone. Mass spectrometry can confirm this by identifying the mass of the aglycone.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Optimization
Rapid loss of parent compound in aqueous buffer. pH Instability: The pH of your buffer may be promoting acid-catalyzed hydrolysis.1. Verify the pH of your buffer. 2. Conduct a preliminary pH stability screen (see Protocol 1) to determine the optimal pH range (e.g., pH 5-8). 3. Ensure the buffering capacity is sufficient to handle any pH shifts during the experiment.
Thermal Degradation: The experiment is being conducted at an elevated temperature.1. Perform experiments at the lowest practical temperature. 2. If heating is required, minimize the duration. 3. Always include a time-zero control sample for comparison.
Photodegradation: The solution is exposed to ambient or UV light.1. Work with solutions in amber vials or tubes. 2. Protect experimental setups (e.g., cell culture plates) from direct light by wrapping them in aluminum foil.
Inconsistent results between experimental replicates. Inconsistent Solution Handling: Preparing aqueous solutions too far in advance or inconsistent storage of working solutions.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Standardize the time between solution preparation and use.
Stock Solution Degradation: Repeated freeze-thaw cycles of the main stock solution.1. Use single-use aliquots of your stock solution. 2. Periodically check the purity of your stock solution by HPLC or LC-MS.
Precipitation observed in the aqueous solution. Poor Aqueous Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer, especially after dilution from an organic stock.1. Determine the aqueous solubility limit of the compound. 2. Consider using a co-solvent if compatible with your experimental system. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples.

Data Presentation: Hypothetical Stability Data

The following table illustrates how data from a pH and temperature stability study could be presented. Note: This is example data and does not represent actual experimental results for this compound.

Table 1: Example Stability of this compound in Aqueous Buffers (% Remaining Parent Compound as determined by HPLC)

Time (hours)pH 4.0 (37°C)pH 7.4 (37°C)pH 8.0 (37°C)pH 7.4 (4°C)
0 100%100%100%100%
2 91%99%97%100%
6 75%98%92%100%
12 58%96%85%99%
24 34%92%71%99%

Experimental Protocols

Protocol 1: General Protocol for Assessing pH Stability

Objective: To determine the stability of this compound across a range of pH values at a constant temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10) at the desired ionic strength.

  • Solution Preparation: Prepare a working solution of this compound by diluting a concentrated stock (e.g., in DMSO) into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final percentage of organic solvent is low (<1%).

  • Incubation: Aliquot the solutions into amber HPLC vials and incubate them in a temperature-controlled environment (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from each pH condition.

  • Reaction Quenching: Immediately stop any further degradation by either freezing the sample at -80°C or by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC-UV or LC-MS method to quantify the peak area of the remaining parent compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (e.g., pH 4, 7.4, 9) C Dilute Stock into Buffers (Final: 10 µM) A->C B Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Aliquot into Amber Vials C->D E Incubate at Constant Temp (e.g., 37°C) D->E F Sample at Time Points (0, 2, 6, 12, 24h) E->F G Quench Reaction (e.g., Freeze at -80°C) F->G H Analyze by HPLC / LC-MS G->H I Quantify Parent Peak Area H->I J Plot % Remaining vs. Time I->J

Caption: Experimental workflow for a pH stability assessment.

Troubleshooting Workflow

If you suspect degradation is occurring, use the following logical workflow to diagnose the issue.

Start Instability Suspected (e.g., low signal, extra peaks) CheckFresh Was the aqueous solution prepared fresh (<1-2 hours)? Start->CheckFresh NoFresh Degradation likely. Prepare fresh solution immediately before use. CheckFresh->NoFresh No YesFresh Yes CheckFresh->YesFresh CheckpH Is the solution pH controlled with a suitable buffer? YesFresh->CheckpH NoBuffer Potential pH shift or extreme pH. Buffer the solution to a neutral or optimal pH. CheckpH->NoBuffer No YesBuffer Yes CheckpH->YesBuffer CheckTemp Was the solution exposed to high temperatures (>RT)? YesBuffer->CheckTemp YesTemp Thermal degradation is likely. Conduct experiment at a lower temperature or on ice. CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp CheckLight Was the solution protected from light? NoTemp->CheckLight NoLight Photodegradation possible. Use amber vials and protect from ambient light. CheckLight->NoLight No YesLight Yes CheckLight->YesLight End Consider other factors: - Enzymatic contamination - Oxidative degradation - Analytical issues YesLight->End

Caption: A logical workflow for troubleshooting stability issues.

References

Troubleshooting Onitin 2'-O-glucoside peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Onitin 2'-O-glucoside Analysis

Welcome to the technical support center for troubleshooting issues related to the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for a glycosylated natural product like this compound in reverse-phase HPLC typically stems from a few key issues. The primary causes include secondary interactions with the stationary phase, improper mobile phase conditions, column overload, and issues with the HPLC system itself.[1][2][3]

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar moieties on the this compound molecule, such as the hydroxyl groups of the glucose unit.[4][5][6] This secondary interaction mechanism can lead to a portion of the analyte being more strongly retained, resulting in a tailing peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of any acidic or basic functional groups on the analyte and the silanol groups on the stationary phase.[7][8] For flavonoid-like structures, maintaining an optimal pH is crucial for good peak shape.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can lead to peak distortion, including tailing.[9][10][11]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.[2][12][13]

Q2: My this compound peak is tailing. How can I determine if secondary silanol interactions are the cause?

To diagnose if secondary silanol interactions are the root cause of your peak tailing, you can perform a series of systematic experiments. The goal is to modify the conditions to minimize these unwanted interactions.

Experimental Protocol: Diagnosing Secondary Silanol Interactions

  • Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5-3.5) will protonate the silanol groups on the stationary phase, reducing their ability to interact with the analyte.[2][14]

  • Use a Competitor Additive: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can occupy the active silanol sites, preventing them from interacting with your analyte. A typical starting concentration is 0.1% TEA.

  • Test a Different Column: Employ a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded group can shield the analyte from residual silanols.[2][5] Modern, high-purity silica (B1680970) columns also have fewer active silanol sites.[6]

Interpreting the Results:

ExperimentObservationImplication
Lowering Mobile Phase pH Peak tailing is significantly reduced or eliminated.Silanol interactions are a likely cause.
Adding a Competing Base Peak shape improves noticeably.Confirms that active sites on the stationary phase are contributing to tailing.
Switching to an End-Capped Column Symmetrical peak is achieved.The original column had accessible silanol groups causing the issue.

This table provides a simplified guide to interpreting the results of the diagnostic experiments.

Below is a troubleshooting workflow to address peak tailing suspected to be from secondary interactions.

G start Peak Tailing Observed for This compound exp1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->exp1 check1 Peak Shape Improved? exp1->check1 exp2 Add a Competing Base (e.g., 0.1% TEA) check1->exp2 No solution1 Silanol interactions are the likely cause. Optimize mobile phase pH. check1->solution1 Yes check2 Peak Shape Improved? exp2->check2 exp3 Switch to an End-Capped or High-Purity Silica Column check2->exp3 No solution2 Active sites confirmed. Consider using an additive or a different column. check2->solution2 Yes check3 Peak Shape Improved? exp3->check3 solution3 Column chemistry was the issue. Use the new column for analysis. check3->solution3 Yes other_causes Consider other causes: - Column Overload - Extra-column Effects - Sample Preparation Issues check3->other_causes No

Caption: Troubleshooting workflow for secondary interactions.

Q3: How does mobile phase composition affect the peak shape of this compound?

The mobile phase, a mixture of an aqueous component (often with a buffer or acid) and an organic modifier (like acetonitrile (B52724) or methanol), is critical for achieving good peak shape.[15][16] For a molecule like this compound, which has both polar (the glucose) and non-polar (the sesquiterpenoid) regions, the choice of organic solvent and the pH of the aqueous phase are crucial.

Organic Modifier:

  • Acetonitrile vs. Methanol: Acetonitrile is generally a stronger solvent in reverse-phase HPLC and often provides sharper peaks and better efficiency. Methanol, being a protic solvent, can interact differently with the analyte and stationary phase and may sometimes improve selectivity for flavonoids. It's recommended to screen both during method development.

Aqueous Phase pH:

  • pH and Ionization: The pH should be controlled to ensure the analyte is in a single, un-ionized form if possible.[7][8] For many flavonoids, a slightly acidic pH (2.5-4.5) is beneficial as it suppresses the ionization of phenolic hydroxyl groups and silanols on the column, leading to better peak symmetry.[2]

Illustrative Data on Mobile Phase Effects:

Mobile Phase CompositionTailing Factor (Asymmetry)Observations
50:50 Methanol:Water2.1Significant tailing.
50:50 Acetonitrile:Water1.8Reduced tailing compared to methanol.
50:50 Acetonitrile:Water with 0.1% Formic Acid1.2Good peak symmetry, tailing is minimal.
50:50 Acetonitrile:Water with 0.1% TFA1.1Excellent peak symmetry.

This table presents hypothetical data to illustrate the impact of mobile phase modifiers on the tailing factor.

Q4: What are the signs of column overload, and how can I fix it?

Column overload is a common reason for peak distortion and can manifest as either peak fronting or tailing.[9][10][11]

  • Mass Overload: This occurs when too high a concentration of the analyte is injected. The stationary phase becomes saturated, leading to a characteristic "shark-fin" peak shape that often exhibits fronting, but can also cause tailing.[9]

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[11]

Experimental Protocol: Diagnosing and Resolving Column Overload

  • Perform a Dilution Series: Prepare and inject a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Observe Peak Shape and Retention Time: If the peak shape improves and becomes more symmetrical at lower concentrations, and if the retention time slightly increases and stabilizes, mass overload was the issue.[9]

  • Reduce Injection Volume: If you suspect volume overload, reduce the injection volume (e.g., from 20 µL to 5 µL).

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Dissolving the sample in 100% acetonitrile when the mobile phase starts at 10% acetonitrile can cause significant peak distortion.

G cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions Secondary_Interactions Secondary Interactions (e.g., Silanol) Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Secondary_Interactions->Adjust_pH Change_Column Use End-Capped or High-Purity Column Secondary_Interactions->Change_Column Mobile_Phase_Mismatch Mobile Phase Mismatch (pH, Solvent Strength) Mobile_Phase_Mismatch->Adjust_pH Column_Overload Column Overload (Mass or Volume) Dilute_Sample Dilute Sample or Reduce Injection Volume Column_Overload->Dilute_Sample System_Issues System Issues (Extra-column Volume) Optimize_System Minimize Tubing Length and Check Fittings System_Issues->Optimize_System

Caption: Logical relationships between causes and solutions for peak tailing.

References

Technical Support Center: Onitin 2'-O-glucoside Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Onitin 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The chemical formula for this compound is C21H30O8. Its monoisotopic mass is 410.1941 g/mol .[1]

Q2: Which ionization mode is typically best for analyzing this compound?

A2: For flavonoid glycosides like this compound, electrospray ionization (ESI) is the most common technique. Both positive and negative ion modes can be used, but negative mode is often found to be more sensitive and selective for phenolic compounds.[2][3] It is recommended to test both modes during method development to determine the optimal conditions for your specific instrument and sample matrix.

Q3: What are the expected primary fragmentation patterns for this compound in MS/MS?

A3: As an O-glycoside, the most common fragmentation of this compound involves the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162.0528 Da).[4][5] The resulting product ion will be the aglycone, Onitin. Therefore, in positive ion mode, you would expect to see a transition from [M+H]+ to [Aglycone+H]+. In negative ion mode, the transition would be from [M-H]- to [Aglycone-H]-.

Q4: What are common adducts observed for flavonoid glycosides in ESI-MS?

A4: In positive ion mode, common adducts include protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+.[6] In negative ion mode, deprotonated molecules [M-H]- are most common. Formate adducts [M+HCOOH-H]- may also be observed if formic acid is used in the mobile phase.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Incorrect Ionization Mode As mentioned in the FAQ, while negative mode is often preferred, it's crucial to test both positive and negative ionization modes to find the most sensitive one for your setup.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas). Start with typical values for flavonoid analysis and adjust systematically.
In-source Fragmentation If the precursor ion is not observed but the aglycone is, in-source fragmentation might be occurring. Reduce the fragmentor or cone voltage to minimize this effect.[7]
Sample Degradation This compound may be susceptible to degradation under certain pH and temperature conditions. Ensure proper sample handling and storage. Prepare fresh samples and analyze them promptly.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation (e.g., solid-phase extraction) or chromatographic separation to mitigate this.

Issue 2: In-source Fragmentation Obscuring the Precursor Ion

Possible Cause Troubleshooting Step
High Fragmentor/Cone Voltage This is the most common cause of in-source fragmentation. Gradually decrease the voltage until the precursor ion is prominent and the aglycone fragment is minimized in the full scan spectrum.
High Source Temperature Excessive heat can cause thermal degradation of the glycosidic bond. Optimize the source temperature to the lowest effective value.

Issue 3: Difficulty in Achieving Reproducible Quantification

Possible Cause Troubleshooting Step
Unstable Spray Ensure a stable electrospray. Check for blockages in the spray needle and ensure proper positioning.
Fluctuating Source Conditions Allow the mass spectrometer to stabilize adequately before analysis. Monitor source parameters for any fluctuations.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, implement a more rigorous wash step in your autosampler method.
Non-linear Detector Response Ensure your calibration curve is within the linear dynamic range of the detector. Dilute samples if necessary.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • For biological samples, a protein precipitation step followed by centrifugation and filtration is recommended. A solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size) is a good starting point.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient is: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • The precursor ion will be the deprotonated molecule [M-H]- at m/z 409.18.

    • The primary product ion will be the deprotonated aglycone [Aglycone-H]- at m/z 247.13 (calculated from the loss of the glucose moiety).

    • Therefore, the primary MRM transition to monitor is m/z 409.18 -> 247.13 .

  • Collision Energy: This will need to be optimized for your specific instrument. A good starting point would be in the range of 15-25 eV. Perform a product ion scan and infuse the standard to determine the optimal collision energy that yields the highest intensity for the product ion.

  • Cone Voltage: Optimize to maximize the intensity of the precursor ion while minimizing in-source fragmentation. A starting range of 20-40 V is recommended.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the analysis of this compound by LC-MS/MS.

ParameterValueNotes
Compound This compound
Formula C21H30O8[1]
Monoisotopic Mass 410.1941 g/mol [1]
Ionization Mode ESI NegativeRecommended for optimal sensitivity.
Precursor Ion (Q1) m/z 409.18 ([M-H]-)Deprotonated molecule.
Product Ion (Q3) m/z 247.13 ([Aglycone-H]-)Resulting from the neutral loss of glucose (162.05 Da).
Collision Energy (CE) 15 - 25 eVInstrument-dependent, requires optimization.
Cone/Fragmentor Voltage 20 - 40 VInstrument-dependent, optimize to maximize precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Standard_Prep Standard Preparation LC_Column C18 Reversed-Phase Column Standard_Prep->LC_Column Sample_Extraction Sample Extraction/ Cleanup (SPE) Sample_Extraction->LC_Column Gradient_Elution Gradient Elution (Water/ACN with 0.1% FA) LC_Column->Gradient_Elution ESI_Negative ESI Negative Ionization Gradient_Elution->ESI_Negative MRM_Mode MRM Mode (m/z 409.18 -> 247.13) ESI_Negative->MRM_Mode Quantification Quantification MRM_Mode->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic Start Poor/No Signal Check_Ionization Check Ionization Mode (Positive vs. Negative) Start->Check_Ionization Optimize_Source Optimize Source Parameters (Voltage, Temp, Gas) Check_Ionization->Optimize_Source Check_InSource_Frag Check for In-Source Fragmentation Optimize_Source->Check_InSource_Frag Reduce_Voltage Reduce Cone/Fragmentor Voltage Check_InSource_Frag->Reduce_Voltage Fragmentation Observed Improve_Sample_Prep Improve Sample Prep (Cleanup/Concentration) Check_InSource_Frag->Improve_Sample_Prep No Fragmentation Good_Signal Signal Acquired Reduce_Voltage->Good_Signal Check_Degradation Check for Sample Degradation Improve_Sample_Prep->Check_Degradation Check_Degradation->Good_Signal

References

Preventing degradation of Onitin 2'-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Onitin 2'-O-glucoside degradation during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpenoid natural product isolated from the herbs of Onychium japonicum.[1][2] Its molecular formula is C21H30O8 and it has a molecular weight of 410.46 g/mol .[1][3] It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Q2: What are the general recommendations for storing this compound?

Several suppliers recommend storing this compound at -20°C for long-term stability.[4] For short-term storage, some suppliers suggest room temperature in tightly closed containers, protected from light and moisture.[1][5] However, optimal storage conditions should always be confirmed by consulting the Certificate of Analysis (COA) provided by the supplier.[1][5]

Q3: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of flavonoid glucosides, the primary factors that can lead to the degradation of this compound are likely to be:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[6][7]

  • pH: Flavonoid glucosides can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[8]

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Enzymatic Activity: If the sample is not pure, residual enzymes like β-glucosidases from the plant source could hydrolyze the glycosidic bond.[9][10]

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation would include a decrease in the peak area of this compound, the appearance of new peaks corresponding to degradation products (e.g., the aglycone, onitin), or a change in the physical appearance of the sample (e.g., color change).

Troubleshooting Guide

This guide provides potential solutions to common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of compound purity over time, confirmed by HPLC. Inappropriate storage temperature. Store the compound at -20°C or lower for long-term storage. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Exposure to light. Store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect from light.
Hydrolysis due to pH. If in solution, ensure the solvent is aprotic or buffered to a slightly acidic pH (e.g., pH 4.5-6.5), as flavonoid glycosides are often more stable under these conditions.[8] Avoid basic conditions.
Oxidation. Store under an inert atmosphere (e.g., argon or nitrogen). If in solution, use de-gassed solvents.
Appearance of a new peak in HPLC corresponding to the aglycone (onitin). Hydrolysis of the glycosidic bond. This can be caused by exposure to moisture, extreme pH, elevated temperature, or enzymatic contamination. Follow the solutions for loss of purity, with a particular focus on ensuring anhydrous conditions and neutral to slightly acidic pH.
Change in color of the sample. Oxidative degradation. This is often a sign of oxidation of the phenolic moieties. Store under an inert atmosphere and protect from light.
Inconsistent experimental results. Degradation of stock solutions. Prepare fresh stock solutions for critical experiments. If using older solutions, verify the concentration and purity by HPLC before use. Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols

Protocol: Assessing the Stability of this compound under Different Storage Conditions

This protocol outlines a forced degradation study to determine the optimal storage conditions for this compound.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Buffers of varying pH (e.g., pH 4, 7, 9)
  • Hydrogen peroxide (for oxidative stress)
  • Hydrochloric acid and Sodium hydroxide (B78521) (for acid/base stress)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
  • Stress Conditions:
  • Temperature: Aliquot the stock solution and store at different temperatures (-20°C, 4°C, 25°C, 40°C).
  • pH: Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, 9) and store at a constant temperature (e.g., 25°C).
  • Light: Expose an aliquot of the stock solution to UV light and another to ambient light, while keeping a control sample in the dark.
  • Oxidation: Add a small amount of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution.
  • Acid/Base Hydrolysis: Add HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M) to separate aliquots of the stock solution.
  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
  • HPLC Analysis: At each time point, inject an equal volume of each sample into the HPLC system.
  • Data Analysis: Monitor the peak area of this compound and the appearance of any new peaks. Calculate the percentage degradation over time for each condition.

3. Data Presentation:

Summarize the percentage degradation in a table for easy comparison.

Condition Time Point 1 Time Point 2 Time Point 3
-20°C (Control)% Degradation% Degradation% Degradation
4°C% Degradation% Degradation% Degradation
25°C% Degradation% Degradation% Degradation
40°C% Degradation% Degradation% Degradation
pH 4% Degradation% Degradation% Degradation
pH 7% Degradation% Degradation% Degradation
pH 9% Degradation% Degradation% Degradation
Light Exposure% Degradation% Degradation% Degradation
Oxidative Stress% Degradation% Degradation% Degradation

Visualizations

OnitinGlucoside This compound Hydrolysis Hydrolysis (H₂O, Acid/Base, Enzymes) OnitinGlucoside->Hydrolysis Oxidation Oxidation (O₂, Light) OnitinGlucoside->Oxidation Onitin Onitin (Aglycone) Hydrolysis->Onitin Glucose Glucose Hydrolysis->Glucose OxidizedProducts Oxidized Degradation Products Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

start Prepare Stock Solution of this compound aliquot Aliquot into Test Conditions (Temp, pH, Light, Oxidizing Agent) start->aliquot incubate Incubate for Predetermined Time Points aliquot->incubate analyze Analyze by HPLC/LC-MS incubate->analyze data Quantify Degradation & Identify Products analyze->data end Determine Optimal Storage Conditions data->end

Caption: Experimental workflow for stability testing.

start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Stock Solution (Age, Freeze-Thaw Cycles) start->check_solution analyze_hplc Analyze by HPLC check_storage->analyze_hplc check_solution->analyze_hplc degraded Degradation Confirmed? analyze_hplc->degraded discard Discard and Prepare Fresh degraded->discard Yes ok Compound is Stable degraded->ok No optimize Optimize Storage Based on Troubleshooting Guide discard->optimize

Caption: Troubleshooting decision tree for degradation issues.

References

Onitin 2'-O-glucoside solubility problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Onitin 2'-O-glucoside in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an organic solvent, but it precipitated immediately when I added it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media where it has poor solubility.[1][2] The organic solvent, often Dimethyl Sulfoxide (DMSO), is miscible with the media, but the compound itself is not. To prevent this, it is crucial to carefully control the dilution process and the final concentration of both the compound and the solvent.

Potential Solutions:

  • Optimize Final Concentration: The final concentration of this compound in your cell culture medium may be too high, exceeding its aqueous solubility limit. Consider lowering the final working concentration.

  • Serial Dilution: Instead of adding your concentrated stock solution directly to the media, perform serial dilutions. First, create intermediate dilutions of your stock in the organic solvent (e.g., DMSO). Then, add a small volume of the final intermediate dilution to your pre-warmed cell culture medium while gently vortexing.[2][3]

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity.[3] Many cell lines can tolerate up to 1% DMSO, but it's best to determine the tolerance for your specific cell line.[3]

  • Temperature: Always use pre-warmed (37°C) cell culture media for dilutions, as temperature can affect the solubility of the compound.[2][3]

Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?

A2: this compound is soluble in several organic solvents, including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high dissolving power for many nonpolar compounds and its miscibility with aqueous solutions.[1][5]

Q3: I'm still observing a precipitate even after following the recommended dilution procedure. What other troubleshooting steps can I take?

A3: If precipitation persists, you can try the following additional steps:

  • Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, avoid prolonged heating as it could degrade the compound.[1][3]

  • Sonication: A brief sonication in a water bath sonicator can help break up precipitate particles and aid in redissolving the compound.[1]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the cell culture medium might improve its solubility.[1] However, be cautious as significant changes in pH can impact cell viability and the compound's activity.

  • Serum Concentration: The presence of serum, such as Fetal Bovine Serum (FBS), can sometimes help solubilize hydrophobic compounds.[3] If you are using a low-serum or serum-free medium, solubility challenges may be more pronounced.[3]

Troubleshooting Guides

Issue: Precipitate Formation During Preparation of Working Solution

Symptoms:

  • Cloudiness or visible particles in the cell culture medium after adding the this compound stock solution.

  • An increase in absorbance when measuring the medium at 600 nm.[2]

Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation Observed check_stock Step 1: Verify Stock Solution (100% DMSO, fully dissolved?) start->check_stock review_dilution Step 2: Review Dilution Method (Serial dilution in DMSO? Pre-warmed media?) check_stock->review_dilution Stock OK assess_concentration Step 3: Assess Final Concentration (Is it too high?) review_dilution->assess_concentration Dilution OK optimize_dilution Action: Optimize Dilution (Add stock to media with rapid mixing) review_dilution->optimize_dilution Dilution incorrect lower_concentration Action: Lower Final Concentration assess_concentration->lower_concentration Concentration too high check_media Step 4: Check Media Components (Serum concentration, pH) assess_concentration->check_media Concentration OK success Precipitate Dissolved lower_concentration->success optimize_dilution->success adjust_media Action: Adjust Media (Increase serum, check pH) check_media->adjust_media Media components may be an issue advanced_methods Step 5: Consider Advanced Methods (Gentle warming, sonication) check_media->advanced_methods Media components OK adjust_media->success apply_advanced Action: Apply Gentle Warming or Sonication advanced_methods->apply_advanced apply_advanced->success fail Precipitation Persists (Consider alternative formulation) apply_advanced->fail Still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[4][5]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
MethanolSoluble[5]
EthanolSoluble[5]
PyridineSoluble[5]
Cell Culture Media (Aqueous)Poorly SolubleInferred from general compound behavior[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

Part A: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (410.46 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration.

    • Example for 10 mM stock from 1 mg:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 410.46 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 243.6 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate in a water bath or gently warm to 37°C to aid dissolution.[1][3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part B: Preparation of the Final Working Solution in Cell Culture Medium

  • Prepare Intermediate Dilutions (if necessary): From your high-concentration stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This is particularly important if your final working concentration is very low.

  • Prepare Final Aqueous Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add a small volume of the final DMSO intermediate stock to the pre-warmed medium while gently vortexing or pipetting up and down to ensure rapid and uniform dispersion.[1] Crucially, add the DMSO stock to the aqueous buffer and not the other way around. [1]

    • Example for a 10 µM final concentration from a 1 mM intermediate stock: Add 10 µL of the 1 mM stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Experimental_Workflow start Start: Prepare Solutions weigh 1. Weigh this compound start->weigh calculate 2. Calculate DMSO Volume weigh->calculate dissolve 3. Dissolve in DMSO calculate->dissolve mix 4. Vortex/Sonicate to Dissolve dissolve->mix stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) mix->stock intermediate 5. Prepare Intermediate Dilution in DMSO (e.g., 1 mM) stock->intermediate prewarm 6. Pre-warm Cell Culture Medium to 37°C intermediate->prewarm add_to_media 7. Add Intermediate Stock to Pre-warmed Media (with gentle mixing) prewarm->add_to_media working_solution Final Working Solution (e.g., 10 µM in Media) add_to_media->working_solution end Ready for Cell Treatment working_solution->end

References

Managing batch-to-batch variability of Onitin 2'-O-glucoside extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the batch-to-batch variability of Onitin 2'-O-glucoside extracts. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the consistency and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a sesquiterpenoid glycoside.[1] It is primarily isolated from the herbs of Onychium japonicum.[1] Its chemical formula is C21H30O8 and it has a molecular weight of approximately 410.5 g/mol .[2]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts like those containing this compound can stem from several factors:

  • Raw Material Variation: The chemical composition of Onychium japonicum can be influenced by genetics, geographical location, climate, and harvest time.[3]

  • Extraction Process Inconsistencies: Variations in solvent composition, temperature, and extraction time can significantly affect the yield and purity of the extracted this compound.

  • Post-Extraction Handling: Differences in filtration, concentration, and storage conditions can lead to degradation or alteration of the final extract.[3]

Q3: How can I minimize variability originating from the raw plant material?

To ensure consistency in your starting material, consider the following:

  • Standardize Sourcing: Whenever possible, source Onychium japonicum from the same geographical region and supplier.

  • Implement Quality Control: Perform macroscopic and microscopic identification of the plant material.

  • Control Harvest Time: Establish a specific harvesting season and time of day to minimize variations in the chemical profile.

  • Standardize Post-Harvest Processing: Implement consistent drying and grinding procedures to ensure a uniform particle size.

Q4: What are the recommended storage conditions for this compound extracts?

While specific stability data for this compound is limited, general guidelines for glycoside stability suggest storing extracts in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) in airtight containers is recommended to prevent degradation from light, heat, and oxidation.[4]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Extraction 1. Optimize Solvent: this compound is soluble in methanol (B129727), ethanol, and DMSO.[1] Experiment with different solvent systems (e.g., 70-80% aqueous methanol or ethanol) to improve extraction efficiency. 2. Increase Extraction Time/Temperature: Gradually increase the extraction time or temperature, monitoring for any potential degradation of the target compound. 3. Reduce Particle Size: Ensure the plant material is finely and uniformly ground to maximize surface area for solvent penetration.
Degradation During Extraction 1. Use Milder Conditions: Avoid excessively high temperatures or prolonged exposure to light. 2. pH Control: The stability of glycosides can be pH-dependent.[4] Maintain a consistent pH during extraction.
Loss During Work-up 1. Minimize Transfer Steps: Each transfer of the extract can result in loss. Streamline your purification process. 2. Optimize Filtration: Use appropriate filter pore sizes to avoid loss of the extract while removing particulate matter.
Inconsistent HPLC Quantification Results
Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) 1. Check Column Health: The column may be degraded or contaminated. Flush with a strong solvent or replace if necessary. 2. Adjust Mobile Phase pH: Silanol interactions can cause peak tailing. Adjusting the pH of the mobile phase can mitigate this. 3. Sample-Solvent Mismatch: Ensure the sample is dissolved in a solvent compatible with the mobile phase.[5]
Variable Retention Times 1. Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[6] 2. Inconsistent Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate composition. 3. Pump Issues: Check for leaks or air bubbles in the pump.[7]
Baseline Noise or Drift 1. Contaminated Mobile Phase: Use HPLC-grade solvents and fresh mobile phase. 2. Detector Issues: Ensure the detector lamp is warmed up and functioning correctly. 3. System Leaks: Inspect all fittings for leaks.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Onychium japonicum

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Plant Material:

    • Dry the aerial parts of Onychium japonicum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% aqueous methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the plant residue two more times.

    • Pool the supernatants.

  • Concentration:

    • Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • Lyophilize the resulting aqueous extract to obtain a dry powder.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a starting point for developing a validated HPLC method.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA or UV detector.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV scan of a pure standard of this compound.

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters:

    • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.[9]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Precision: Assess the repeatability of the method by analyzing replicate injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%.[9]

    • Accuracy: Determine the recovery by spiking a blank matrix with a known amount of the standard. Recoveries should be within 95-105%.

Validation Parameter Acceptance Criteria
Linearity (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Visualization of Workflows and Pathways

experimental_workflow cluster_raw_material Raw Material Standardization cluster_extraction Extraction Process cluster_analysis Analytical Control cluster_final_product Consistent Final Product RM_Source Source Onychium japonicum RM_QC Quality Control (Macroscopic/Microscopic) RM_Source->RM_QC RM_Harvest Standardize Harvest RM_QC->RM_Harvest RM_Process Standardize Post-Harvest Processing RM_Harvest->RM_Process Extraction Optimized Extraction Protocol RM_Process->Extraction In_Process_Control In-Process Controls (Time, Temp, Solvent) Extraction->In_Process_Control HPLC_QC Validated HPLC-UV Method In_Process_Control->HPLC_QC Stability Stability Testing HPLC_QC->Stability Final_Extract This compound Extract with Minimal Variability Stability->Final_Extract

Caption: Workflow for Managing Batch-to-Batch Variability.

troubleshooting_workflow cluster_troubleshooting HPLC Troubleshooting Logic Start Inconsistent Results? Check_Variability High Variability? Start->Check_Variability Check_Yield Low Yield? Check_Variability->Check_Yield No Review_Raw_Material Review Raw Material QC Check_Variability->Review_Raw_Material Yes Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Solvent Optimize Extraction Solvent Check_Yield->Optimize_Solvent Yes Optimize_Purification Optimize Purification Steps Check_Purity->Optimize_Purification Yes End Consistent Results Check_Purity->End No Review_Extraction_Params Review Extraction Parameters Review_Raw_Material->Review_Extraction_Params Review_Handling Review Post-Extraction Handling Review_Extraction_Params->Review_Handling Review_Handling->End Optimize_Conditions Optimize Time/Temperature Optimize_Solvent->Optimize_Conditions Check_Degradation Investigate Degradation Optimize_Conditions->Check_Degradation Check_Degradation->End Check_Contamination Check for Contamination Optimize_Purification->Check_Contamination Check_Contamination->End

Caption: Troubleshooting Decision Tree for Extract Inconsistency.

hypothetical_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway for this compound Onitin This compound Receptor Cell Surface Receptor Onitin->Receptor Binds Cell_Membrane Cell Membrane IKK IKK Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Hypothetical Signaling Pathway for this compound.

References

Onitin 2'-O-glucoside interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of Onitin 2'-O-glucoside in biological assays. The following information is intended to help troubleshoot unexpected results and mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid glycoside isolated from the herb Onychium japonicum.[1][2][3] Its chemical formula is C21H30O8 and it has a molecular weight of approximately 410.46 g/mol .[2][3][4] It is soluble in DMSO, methanol, ethanol, and other organic solvents.[1][3]

Q2: We are observing non-specific inhibition in our high-throughput screening (HTS) assay with this compound. What could be the cause?

Non-specific inhibition by compounds like this compound in HTS assays can often be attributed to several mechanisms that are not related to direct, specific binding to the intended target.[5][6] These can include compound aggregation, redox cycling, and interference with the assay's detection system.[6][7] It is crucial to perform counter-screens and orthogonal assays to rule out these false positive mechanisms.[6]

Q3: Could this compound be forming aggregates in our assay buffer?

Yes, like many natural products, this compound has the potential to form colloidal aggregates in aqueous solutions, especially at higher concentrations.[8] These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent inhibition that is not target-specific.[8][9]

Q4: Can this compound interfere with fluorescence-based assays?

Interference with fluorescence-based readouts is a common source of false positives in HTS.[10] this compound, due to its chemical structure, may possess intrinsic fluorescent properties or act as a quencher, thereby interfering with the assay signal. It is recommended to run control experiments to assess the compound's effect on the assay's fluorescence signal in the absence of the biological target.

Q5: Is it possible that this compound is a Pan-Assay Interference Compound (PAINS)?

While not definitively classified as a PAINS, many natural product scaffolds have been identified as frequent hitters in HTS campaigns. It is advisable to check the structure of this compound against known PAINS substructures and to perform appropriate counter-screens to eliminate this possibility.

Troubleshooting Guides

Issue 1: Apparent Inhibition is Not Reproducible in Follow-up Assays

If the inhibitory activity of this compound is not reproducible, consider the following:

  • Compound Aggregation: The formation of aggregates can be sensitive to factors such as buffer composition, pH, ionic strength, and compound concentration. Variations in these parameters between assays can lead to inconsistent results.

  • Solution Stability: this compound may not be stable in your assay buffer over the time course of the experiment. Degradation of the compound can lead to a loss of activity.

Issue 2: Inhibition is Observed Across Multiple, Unrelated Targets

Promiscuous inhibition of multiple unrelated enzymes or pathways is a strong indicator of a non-specific mechanism of action.

  • Perform a Target-Independent Assay: Use an unrelated enzyme (e.g., β-lactamase) to see if this compound also inhibits its activity. Inhibition of a control enzyme suggests a non-specific mechanism like aggregation.[8]

  • Vary Assay Conditions: Altering assay conditions, such as the concentration of the target protein or substrate, can help diagnose non-specific inhibition.

Issue 3: High Background Signal or Quenching in a Fluorescence-Based Assay
  • Run a Blank Plate Scan: Measure the fluorescence of this compound in the assay buffer without any of the biological components to check for intrinsic fluorescence.

  • Control for Quenching: Spike a known fluorophore into a solution containing this compound to determine if it quenches the fluorescence signal.

Experimental Protocols

Protocol 1: Testing for Aggregation-Based Inhibition

This protocol is designed to determine if this compound inhibits a target enzyme through the formation of colloidal aggregates.

Materials:

  • This compound

  • Target enzyme and substrate

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-80)

  • Control enzyme (e.g., β-lactamase)

Methodology:

  • Prepare a dose-response curve of this compound against the target enzyme in the standard assay buffer.

  • Prepare a second dose-response curve in the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Prepare a third dose-response curve using the control enzyme (β-lactamase) in the standard assay buffer.

  • Incubate the compound with the respective enzymes and substrates according to your standard assay protocol.

  • Measure the enzyme activity.

Interpretation of Results:

ObservationInterpretation
Inhibition is significantly reduced or abolished in the presence of Triton X-100.Suggests aggregation-based inhibition.
This compound inhibits both the target and control enzymes.Indicates a non-specific mechanism of inhibition.
Inhibition is maintained in the presence of Triton X-100 and does not affect the control enzyme.Suggests a specific, on-target interaction.
Protocol 2: Assessing Redox Cycling and Reactive Oxygen Species (ROS) Generation

This protocol helps to identify if this compound is a redox-cycling compound that generates hydrogen peroxide (H2O2), which can interfere with assays.[7]

Materials:

  • This compound

  • Assay buffer

  • Dithiothreitol (DTT)

  • Horseradish peroxidase (HRP)

  • Phenol (B47542) red

  • Catalase

Methodology:

  • Prepare solutions of this compound at various concentrations in your assay buffer.

  • To each solution, add DTT to a final concentration of 10 µM.

  • Add HRP and phenol red to the solutions.

  • Incubate for 30 minutes at room temperature.

  • Measure the absorbance at 610 nm. An increase in absorbance indicates the presence of H2O2.

  • As a control, repeat the experiment in the presence of catalase, which should quench the H2O2-dependent signal.

Interpretation of Results:

This compound ConcentrationAbsorbance at 610 nm (without Catalase)Absorbance at 610 nm (with Catalase)Interpretation
0 µM0.050.05No H2O2 generation
10 µM0.250.06H2O2 generation
50 µM0.850.07Dose-dependent H2O2 generation

Visualizations

Aggregation_Inhibition cluster_0 Standard Assay Conditions cluster_1 With Detergent Monomers Monomers Aggregates Aggregates Monomers->Aggregates High Concentration Enzyme_Inactive Inactive Enzyme Aggregates->Enzyme_Inactive Sequestration Inhibition Inhibition Enzyme_Active Active Enzyme Monomers_D Monomers No_Aggregates No Aggregates Monomers_D->No_Aggregates Enzyme_Active_D Active Enzyme No_Inhibition No_Inhibition

Caption: Mechanism of aggregation-based inhibition.

Redox_Cycling Onitin This compound Reduced_Onitin Reduced Onitin O2 O₂ Reduced_Onitin->O2 Electron Transfer Superoxide O₂⁻ H2O2 H₂O₂ Superoxide->H2O2 Dismutation Assay_Interference Assay Interference (e.g., Enzyme Oxidation) H2O2->Assay_Interference Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Onitin Reduction

Caption: Hypothesized redox cycling of this compound.

Troubleshooting_Workflow Start Unexpected Inhibition by this compound Check_Aggregation Test for Aggregation (Protocol 1) Start->Check_Aggregation Aggregation_Positive Inhibition reduced by detergent? Check_Aggregation->Aggregation_Positive Is_Aggregator Likely Aggregator. Consider compound irrelevant. Aggregation_Positive->Is_Aggregator Yes Check_Redox Test for Redox Activity (Protocol 2) Aggregation_Positive->Check_Redox No Redox_Positive H₂O₂ generated? Check_Redox->Redox_Positive Is_Redox Likely Redox Cycler. Use orthogonal assay. Redox_Positive->Is_Redox Yes Check_Fluorescence Assess Assay Technology Interference Redox_Positive->Check_Fluorescence No Fluorescence_Positive Intrinsic Fluorescence or Quenching? Check_Fluorescence->Fluorescence_Positive Is_Interferer Assay Interference. Use alternative detection. Fluorescence_Positive->Is_Interferer Yes True_Hit Potential True Hit. Proceed with validation. Fluorescence_Positive->True_Hit No

Caption: Troubleshooting workflow for unexpected results.

References

Enhancing the bioavailability of Onitin 2'-O-glucoside for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of Onitin 2'-O-glucoside for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a sesquiterpenoid glycoside, a natural product isolated from the herbs of Onychium japonicum.[1] Like many natural glycosides, it is anticipated to have low oral bioavailability due to factors such as poor aqueous solubility, low permeability across the intestinal epithelium, and potential first-pass metabolism in the liver.[2] This can lead to low and variable drug exposure in preclinical models, making it difficult to establish a clear dose-response relationship and potentially masking its therapeutic efficacy.

Q2: What are the primary barriers to the oral absorption of this compound?

The primary barriers to the oral absorption of glycosylated natural products like this compound typically include:

  • Poor Solubility: While the glycoside form may have better aqueous solubility than its aglycone, overall solubility can still be a limiting factor for dissolution in gastrointestinal fluids.[3]

  • Low Permeability: The bulky and hydrophilic sugar moiety can hinder passive diffusion across the lipid-rich intestinal cell membranes.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[4]

  • Gastrointestinal and Hepatic Metabolism: this compound may be subject to enzymatic degradation in the gastrointestinal tract or extensive first-pass metabolism in the liver.[2]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.[5]

  • Nanotechnology-Based Approaches: Encapsulating the compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve solubility, protect it from degradation, and enhance absorption.[1][3][7]

Troubleshooting Guides

Issue 1: Low and inconsistent plasma concentrations of this compound in rodent pharmacokinetic studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility 1. Formulate as a nanosuspension: Reduce particle size to the nanometer range. 2. Develop a solid dispersion: Use a suitable polymer carrier. 3. Utilize a lipid-based formulation (e.g., SEDDS): This can enhance solubilization in the gastrointestinal tract.[5]These techniques improve the dissolution rate and solubility of the compound in the gastrointestinal fluids, which is often the rate-limiting step for absorption of poorly soluble drugs.[8][9]
Low intestinal permeability 1. Co-administer with a permeation enhancer: Natural enhancers like piperine (B192125) or quercetin (B1663063) can be considered.[10][11] 2. Investigate the role of efflux transporters: Conduct an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).[4][12] If efflux is confirmed, co-administration with a P-gp inhibitor in the in vivo study may be warranted.Permeation enhancers can transiently open tight junctions or fluidize the cell membrane to facilitate drug transport.[13][14] Inhibiting efflux pumps reduces the active removal of the drug from intestinal cells, thereby increasing net absorption.[4]
Rapid metabolism 1. Assess metabolic stability: Use in vitro liver microsome assays to determine the metabolic rate. 2. Consider co-administration with a metabolic inhibitor: If extensive first-pass metabolism is identified, co-administration with a known inhibitor of the metabolizing enzymes could be explored.Understanding the metabolic fate of the compound is crucial. If it is rapidly metabolized, formulation strategies alone may not be sufficient to achieve adequate plasma exposure.
Issue 2: High variability in in vivo study results between individual animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent dosing 1. Ensure homogeneous formulation: For suspensions, ensure adequate mixing before and during dosing. 2. Use precise dosing techniques: Oral gavage is recommended for accurate volume administration in rodents.A non-homogeneous formulation will lead to variable doses being administered to different animals.
Physiological variability 1. Control for food effects: Administer the compound to fasted animals to reduce variability in gastric emptying and intestinal transit time.[15] 2. Use a larger sample size: This can help to account for inter-individual differences in metabolism and absorption.The presence of food can significantly alter the absorption of many drugs.[15] Genetic and physiological differences between animals can lead to variability in drug handling.
Formulation instability 1. Assess the stability of the formulation: Ensure the compound does not degrade in the vehicle over the duration of the study.Degradation of the active compound in the formulation will lead to lower and more variable exposures.

Comparative Pharmacokinetic Data of Glycosides (for illustrative purposes)

Disclaimer: The following data is for other glycosides and is provided to give a comparative context for what might be expected in terms of pharmacokinetic parameters. These values are not for this compound.

Compound Dose and Route Animal Model Cmax (µg/mL) Tmax (h) Reference
Quercetin-4'-O-glucoside100 mg/kg, oralHuman2.1 ± 1.60.7 ± 0.3[16]
Quercetin-3-O-rutinoside200 mg/kg, oralHuman0.3 ± 0.37.0 ± 2.9[16]
Quercetin 3-glucoside20 mg/kg, oralRat~13.7 (33.2 µM)~4[15][17]
Naringenin-7-glucoside-RatSimilar to naringenin (B18129)-[18]
Naringenin-7-rhamnoglucoside-RatLower than naringeninDelayed[18]

Experimental Protocols

Preparation of this compound Loaded Polymeric Nanoparticles

Objective: To prepare polymeric nanoparticles of this compound to enhance its solubility and bioavailability.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, Chitosan)[3]

  • Solvent (e.g., acetone, ethanol)

  • Surfactant/stabilizer (e.g., Poloxamer 188, PVA)

  • Deionized water

Method: Solvent Evaporation Technique [5]

  • Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.

  • Subject the emulsion to high-speed homogenization or ultrasonication to reduce the droplet size.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • The nanoparticles will form as the solvent is removed.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

Characterization:

  • Particle size and zeta potential: Dynamic Light Scattering (DLS)

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)[3]

  • Entrapment efficiency and drug loading: Quantify the amount of this compound in the nanoparticles using a validated analytical method (e.g., HPLC-UV).

In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)[19]

  • LC-MS/MS for quantification

Method: [6][12][19]

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[19]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport: Add a solution of this compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport: Add a solution of this compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • To assess P-gp mediated efflux, repeat the A→B and B→A transport studies in the presence of a P-gp inhibitor like verapamil.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the involvement of active efflux.[19]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of different formulations of this compound after oral administration.

Animals:

  • Male Sprague-Dawley rats or BALB/c mice.

Formulations:

  • This compound suspension in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Bioavailability-enhanced formulation of this compound (e.g., nanoparticle suspension).

Method: [20]

  • Fast the animals overnight with free access to water.

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (if an intravenous study is also performed).

Visualizations

Potential Anti-inflammatory Signaling Pathways of Sesquiterpenoids

anti_inflammatory_pathways cluster_nfkb NF-κB Complex cluster_nucleus Nuclear Events Inflammatory_Stimulus Inflammatory Stimulus PLA2 PLA2 Inflammatory_Stimulus->PLA2 IKK IKK Inflammatory_Stimulus->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Inflammation1 Inflammation Leukotrienes->Inflammation1 IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Inflammation2 Inflammation Proinflammatory_Genes->Inflammation2 Onitin This compound (Sesquiterpenoid Glycoside) Onitin->PLA2 Inhibition Onitin->IKK Inhibition

Caption: Potential anti-inflammatory mechanisms of sesquiterpenoids.

Experimental Workflow for Bioavailability Enhancement

bioavailability_workflow cluster_invitro Start Start: Low Bioavailability of This compound Formulation Formulation Development Start->Formulation Nano Nanoparticle Formulation Formulation->Nano SD Solid Dispersion Formulation->SD Lipid Lipid-Based Formulation Formulation->Lipid InVitro In Vitro Characterization Nano->InVitro SD->InVitro Lipid->InVitro Solubility Solubility & Dissolution Testing Permeability Caco-2 Permeability Assay InVivo In Vivo Pharmacokinetic Study (Rodents) InVitro->InVivo Analysis Data Analysis: Calculate PK Parameters InVivo->Analysis End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Workflow for enhancing the bioavailability of this compound.

Logical Relationship for Troubleshooting Low Bioavailability

troubleshooting_logic Problem Problem: Low In Vivo Exposure IsSolubilityLow Is In Vitro Solubility Low? Problem->IsSolubilityLow ImproveSolubility Action: Improve Solubility (Nanoparticles, SEDDS) IsSolubilityLow->ImproveSolubility Yes IsPermeabilityLow Is Caco-2 Permeability Low? IsSolubilityLow->IsPermeabilityLow No ImproveSolubility->IsPermeabilityLow UseEnhancers Action: Use Permeation Enhancers IsPermeabilityLow->UseEnhancers Yes IsEffluxHigh Is Efflux Ratio > 2? IsPermeabilityLow->IsEffluxHigh No UseEnhancers->IsEffluxHigh UseInhibitors Action: Co-dose with Efflux Inhibitors IsEffluxHigh->UseInhibitors Yes IsMetabolismHigh Is Metabolic Rate High? IsEffluxHigh->IsMetabolismHigh No UseInhibitors->IsMetabolismHigh ConsiderInhibitors Action: Consider Metabolic Inhibitors IsMetabolismHigh->ConsiderInhibitors Yes

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Onitin 2'-O-glucoside quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the quality control and purity assessment of Onitin 2'-O-glucoside for researchers, scientists, and drug development professionals. The information presented here is based on general principles of natural product chemistry and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed vial, protected from light and moisture. For long-term storage, it is recommended to store the compound at -20°C.[1][2] For short-term use, refrigeration at 2-8°C is acceptable.[1][3] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[3]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate.[3][4] For cell-based assays, DMSO is a common solvent; however, it is crucial to determine the tolerance of your specific cell line to the final DMSO concentration.

Q3: What is the typical purity specification for a research-grade this compound?

A3: While specific purity data for all batches is provided on the Certificate of Analysis (CoA), research-grade this compound is generally expected to have a purity of ≥95%, and often ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).

Q4: How can I verify the identity of this compound?

A4: The identity of this compound can be confirmed using a combination of analytical techniques, including Mass Spectrometry (MS) to verify the molecular weight (410.46 g/mol )[5][6] and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the chemical structure.

Troubleshooting Guides

HPLC Purity Assessment
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a new or validated column. 3. Reduce the injection volume or sample concentration.
No peaks detected 1. Incorrect detector wavelength. 2. Sample degradation. 3. HPLC system issue (e.g., no flow, injector problem).1. Ensure the detector wavelength is appropriate for the chromophore in this compound. A UV scan can determine the optimal wavelength. 2. Prepare a fresh sample solution. 3. Check the HPLC system for errors, ensure solvent lines are primed, and perform a system suitability test.
Presence of unexpected peaks 1. Sample contamination. 2. Sample degradation. 3. Contaminated solvent or glassware.1. Ensure proper handling and storage of the sample. 2. Analyze a freshly prepared sample. If peaks persist, consider performing forced degradation studies to identify potential degradants. 3. Use high-purity solvents and thoroughly clean all glassware.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issue.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before injection.
Sample Stability Issues
Issue Possible Cause Troubleshooting Steps
Decreased purity over time in solution 1. Hydrolysis of the glycosidic bond. 2. Oxidation. 3. Photodegradation.1. Prepare solutions fresh daily. If stock solutions are necessary, aliquot and store at -20°C or -80°C for up to two weeks.[3] Avoid repeated freeze-thaw cycles. 2. Degas solvents and consider adding an antioxidant if compatible with the experimental setup. 3. Protect solutions from light by using amber vials or covering with aluminum foil.
Discoloration of solid compound 1. Exposure to light or air. 2. Presence of impurities.1. Store the solid compound in a dark, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Re-purify the compound if necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and column.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (This should be optimized by performing a UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Thin-Layer Chromatography (TLC) for Rapid Purity Check
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Ethyl acetate:Methanol (9:1, v/v).

  • Sample Preparation: Dissolve a small amount of this compound in methanol.

  • Detection: Visualize spots under UV light at 254 nm. Further visualization can be achieved by staining with a vanillin-sulfuric acid solution followed by gentle heating.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 76947-60-9[1][2][4]
Molecular Formula C₂₁H₃₀O₈[2][5][6]
Molecular Weight 410.46 g/mol [5][6]
Source Onychium japonicum[3][4][5]
Table 2: Typical HPLC Purity Analysis Results
Parameter Specification Result
Purity (by HPLC) ≥98.0%99.2%
Largest Impurity ≤0.5%0.3%
Total Impurities ≤1.0%0.8%

Note: These are example results and actual values are reported on the lot-specific Certificate of Analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cluster_reporting Reporting a This compound solid b Dissolve in Methanol (1 mg/mL) a->b c Inject sample onto C18 column b->c d Gradient Elution c->d e UV Detection (254 nm) d->e f Data Acquisition e->f g Integrate Peaks f->g h Calculate Purity (%) g->h i Certificate of Analysis h->i

Caption: Workflow for HPLC Purity Assessment of this compound.

logical_relationship cluster_identity Identity cluster_purity Purity cluster_stability Stability QC Quality Control of This compound MS Mass Spectrometry (MS) QC->MS Confirms Structure NMR NMR Spectroscopy QC->NMR Confirms Structure HPLC HPLC QC->HPLC Determines Purity TLC TLC QC->TLC Determines Purity Storage Proper Storage QC->Storage Ensures Integrity SolutionStab Solution Stability QC->SolutionStab Ensures Integrity

Caption: Key Aspects of this compound Quality Control.

References

Strategies to increase the stability of sesquiterpenoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of sesquiterpenoid glycosides during experimentation.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid glycoside is degrading during extraction. What are the likely causes and how can I mitigate this?

A1: Degradation during extraction is common and typically caused by enzymatic activity or harsh pH and temperature conditions. Plant tissues often contain glycosidases that are released upon cell lysis and can hydrolyze the glycosidic bond.

Troubleshooting Steps:

  • Enzyme Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt enzymatic processes. Lyophilization (freeze-drying) is also an effective method for sample preservation prior to extraction.

  • Solvent Selection: Use organic solvents such as methanol (B129727) or ethanol (B145695) for the initial extraction. These solvents can denature degradative enzymes.

  • Temperature Control: Perform the extraction at low temperatures (e.g., 4°C) to minimize both enzymatic activity and heat-related degradation.

  • pH Control: The stability of the glycosidic bond is often pH-dependent.[1] Acidic conditions can lead to hydrolysis of the glycosidic linkage. Consider using a buffered extraction system if your compound is known to be pH-sensitive.

Q2: I am observing significant loss of my compound during purification by chromatography. What strategies can I employ to improve stability?

A2: Compound loss during purification can be attributed to prolonged exposure to certain stationary phases, mobile phases, or elevated temperatures.

Troubleshooting Steps:

  • Column Selection: Some stationary phases (e.g., highly acidic or basic silica) can catalyze degradation. Consider using a more inert phase like a C18 reversed-phase column.

  • Mobile Phase Optimization: Avoid strongly acidic or basic mobile phases. If pH modification is necessary for separation, use a buffered system and neutralize the fractions immediately after collection.

  • Temperature: If performing column chromatography at ambient temperature, try running the separation in a cold room or with a jacketed column to maintain a lower temperature.

  • Speed of Purification: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Q3: How can I prevent the degradation of my purified sesquiterpenoid glycoside during long-term storage?

A3: Long-term stability is influenced by temperature, light, oxygen, and humidity.

Troubleshooting Steps:

  • Storage Temperature: Store purified compounds at low temperatures, typically -20°C or -80°C.

  • Inert Atmosphere: For oxygen-sensitive compounds, store under an inert gas like argon or nitrogen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

  • Solvent Choice: Store as a dry powder (lyophilized) if possible. If in solution, choose a non-aqueous, aprotic solvent. If an aqueous solution is necessary, use a buffer at the optimal pH for stability and consider sterile filtering to prevent microbial growth.

Quantitative Data on Stability Enhancement

The following table summarizes the stability of different glycosides under various conditions, providing a comparative look at factors influencing their degradation. While data specifically for a wide range of sesquiterpenoid glycosides is limited, the stability of related compounds like steviol (B1681142) glycosides and ginsenosides (B1230088) offers valuable insights.

Glycoside Type (Example)ConditionObservation% DegradationReference
Diterpenoid Glycoside (Stevioside)80°C, pH 1.6 (1% Phosphoric Acid)72 hours70%[2]
Diterpenoid Glycoside (Rebaudioside A)80°C, pH 2-10Stable for up to 4 hours< 5%[2]
Triterpenoid Glycoside (Ginsenoside Rb1)80°C, Aqueous SolutionRate constant (k) = 0.013 h⁻¹-[3]
Triterpenoid Glycoside (Ginsenoside Rg3)80°C, Aqueous SolutionRate constant (k) = 0.073 h⁻¹-[3]
Triterpenoid Glycoside (Malonyl Ginsenosides)Elevated Temperature3-60 times less stable than neutral ginsenosides-[4]
Sesquiterpenoid (Dihydroartemisinin)37°C, pH 7.4 (Phosphate Buffer)Half-life (t₁/₂) = 5.5 hours50%[1]
Sesquiterpenoid (Dihydroartemisinin)37°C, PlasmaHalf-life (t₁/₂) = 2.3 hours50%[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Sesquiterpenoid Glycoside

This protocol is designed to assess the stability of a sesquiterpenoid glycoside under accelerated conditions to predict its shelf-life.

1. Materials:

  • Purified sesquiterpenoid glycoside
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Buffers of various pH values (e.g., pH 4, 7, 9)
  • Temperature- and humidity-controlled stability chambers
  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
  • Amber glass vials with screw caps

2. Procedure:

  • Sample Preparation: Prepare stock solutions of the sesquiterpenoid glycoside in the desired solvent or buffer system at a known concentration.
  • Aliquoting: Aliquot the solutions into amber glass vials. For solid-state stability, weigh a precise amount of the lyophilized powder into vials.
  • Initial Analysis (Time 0): Analyze a set of samples immediately to determine the initial concentration and purity. This serves as the baseline.
  • Storage Conditions: Place the vials in stability chambers under the following conditions as recommended by ICH guidelines:
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
  • Analysis: At each time point, analyze the samples by a validated HPLC method to determine the remaining concentration of the sesquiterpenoid glycoside and to detect any degradation products.
  • Data Evaluation: Calculate the percentage of the remaining compound at each time point relative to the initial concentration. The degradation kinetics can be modeled to predict the shelf-life.

Protocol 2: Evaluation of pH and Temperature Stability

This protocol assesses the stability of a sesquiterpenoid glycoside at different pH values and temperatures.

1. Materials:

  • Purified sesquiterpenoid glycoside
  • A series of buffers with pH ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10)
  • Water baths or incubators set to different temperatures (e.g., 25°C, 37°C, 50°C)
  • HPLC system
  • pH meter

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the sesquiterpenoid glycoside.
  • Incubation Mixtures: For each pH to be tested, dilute the stock solution into the respective buffer to a final known concentration.
  • Initial Analysis (Time 0): Immediately analyze an aliquot from each pH solution to establish the starting concentration.
  • Incubation: Incubate the remaining solutions at the desired temperatures.
  • Time-point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Analysis: Analyze the withdrawn samples by HPLC to quantify the concentration of the parent compound.
  • Data Analysis: Plot the percentage of the remaining compound against time for each pH and temperature condition. This will generate a pH-rate profile and demonstrate the temperature dependence of degradation.

Visualizations

Stability_Strategies cluster_degradation Degradation Factors cluster_strategies Stabilization Strategies Enzymatic Enzymatic Activity Inactivation Enzyme Inactivation (e.g., Flash Freezing) Enzymatic->Inactivation prevents pH Harsh pH Buffering pH Control (Buffering) pH->Buffering controls Modification Chemical Modification (e.g., Acylation) pH->Modification increases resistance to Encapsulation Encapsulation (e.g., Liposomes) pH->Encapsulation provides barrier to Temp High Temperature Cold_Chain Temperature Control (e.g., Cold Storage) Temp->Cold_Chain mitigates Temp->Modification increases resistance to Temp->Encapsulation provides barrier to Light Light Exposure Protection Light Protection (Amber Vials) Light->Protection blocks Oxygen Oxidation Inert_Atm Inert Atmosphere (N2 or Ar) Oxygen->Inert_Atm removes Oxygen->Modification increases resistance to Oxygen->Encapsulation provides barrier to

Caption: Logical relationship between degradation factors and stabilization strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Data Analysis Prep Prepare Stock Solution of Sesquiterpenoid Glycoside Aliquot Aliquot into Vials (Solid or Solution) Prep->Aliquot Initial Initial Analysis (Time 0) Aliquot->Initial Store Store under Controlled Conditions (Temp, pH, Humidity, Light) Initial->Store Sampling Sample at Predetermined Time Intervals Store->Sampling Analysis HPLC Analysis for Purity and Concentration Sampling->Analysis Evaluation Evaluate Degradation Kinetics and Predict Shelf-life Analysis->Evaluation

References

Addressing matrix effects in Onitin 2'-O-glucoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Onitin 2'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how can it affect my this compound quantification?

A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A qualitative method involves post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] For a quantitative assessment, the post-extraction spike method is commonly used.[1] This involves comparing the signal of the analyte in a pure solution to the signal of the analyte spiked into a blank matrix sample after extraction.[1]

Q3: What are the primary strategies to counteract matrix effects?

A3: There are two main approaches: minimizing the matrix effect or compensating for it.[1]

  • Minimizing Matrix Effects: This can be achieved through optimizing sample preparation to remove interfering components, improving chromatographic separation to isolate this compound from matrix components, or simply diluting the sample.[1][2][4]

  • Compensating for Matrix Effects: This involves using calibration techniques that account for the matrix influence. Common methods include using a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration curves, or the standard addition method.[1][2][3]

Q4: When should I choose to minimize versus compensate for matrix effects?

A4: The choice depends on the specific requirements of your assay. If high sensitivity is critical, minimizing the matrix effect is the preferred approach, as this often involves cleaner samples and reduced interference.[1] If a suitable blank matrix is available and the matrix variability between samples is low, compensation methods like matrix-matched calibration can be very effective.[4] For samples with high matrix variability, the standard addition method is robust but more time-consuming.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Poor reproducibility of results across different sample batches.
  • Possible Cause: Variable matrix effects between different biological samples. The composition of the matrix can differ significantly from one sample to another, leading to inconsistent ion suppression or enhancement.[4]

  • Troubleshooting Steps:

    • Assess Matrix Variability: Use the post-extraction spike method on several different batches of blank matrix to quantify the variability of the matrix effect.

    • Implement a Robust Calibration Strategy:

      • Standard Addition: This is a highly effective method when matrix variability is significant, as it creates a calibration curve within each sample.[1] However, it is labor-intensive.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization interference.[3]

    • Improve Sample Cleanup: Develop a more rigorous sample preparation protocol to remove a broader range of interfering matrix components. This could involve solid-phase extraction (SPE) with multiple washing steps or the use of more selective sorbents.

Issue 2: Low signal intensity and poor sensitivity for this compound.
  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase composition to better separate this compound from interfering compounds.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[1][4] It's important to ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ).[4]

    • Enhance Sample Preparation: Employ a more effective sample cleanup technique. For example, switching from a simple protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components.[4]

Issue 3: Inconsistent results when using matrix-matched calibration.
  • Possible Cause: The blank matrix used for calibration is not representative of the study samples.

  • Troubleshooting Steps:

    • Source a More Appropriate Blank Matrix: Ensure the blank matrix is from the same biological source and is processed in the same manner as the unknown samples.

    • Consider a Surrogate Matrix: If a true blank matrix is unavailable, a surrogate matrix (e.g., a similar biological fluid from a different species or an artificial matrix) can be used. However, it's crucial to validate that the analyte's mass spectrometric response is similar in both the authentic and surrogate matrices.[1]

    • Re-evaluate the Calibration Strategy: If a representative blank matrix cannot be obtained, switch to the standard addition method or use a stable isotope-labeled internal standard.[1]

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to assess and mitigate matrix effects in the quantification of this compound.

Table 1: Evaluation of Matrix Effect in Different Biological Matrices

Biological MatrixAnalyte Response (Neat Solution)Analyte Response (Post-Spiked Matrix)Matrix Effect (%)
Human Plasma1,520,000851,200-44.0%
Rat Plasma1,520,000988,000-35.0%
Human Urine1,520,0001,246,400-18.0%

Matrix Effect (%) = ((Response in Matrix / Response in Neat Solution) - 1) * 100

Table 2: Comparison of Mitigation Strategies on Signal Recovery

Mitigation StrategyAnalyte Peak AreaSignal Recovery (%)
None (Crude Extract)780,50051.3%
10-fold Dilution1,170,75077.0%
Solid-Phase Extraction (SPE)1,352,80089.0%
Standard Addition (in matrix)1,515,00099.7%

Signal Recovery (%) = (Peak Area with Strategy / Peak Area in Neat Solution) * 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Analyte Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare 'Neat' Standard: Dilute the stock solution with the mobile phase to a known concentration.

  • Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma, urine) using your established extraction procedure.

  • Spike the Blank Extract: Add the this compound stock solution to the blank matrix extract to achieve the same final concentration as the 'neat' standard.

  • Analysis: Analyze both the 'neat' standard and the spiked matrix extract via LC-MS/MS.

  • Calculate Matrix Effect: Use the formula: Matrix Effect (%) = ((Peak Area in Spiked Matrix) / (Peak Area in Neat Standard) - 1) * 100

Protocol 2: Method of Standard Addition
  • Sample Preparation: Aliquot the unknown sample into at least four separate tubes.

  • Spiking: Spike each aliquot with increasing known amounts of this compound standard solution. One aliquot should remain unspiked (zero addition).

  • Extraction: Process all spiked and unspiked samples using your standard extraction protocol.

  • Analysis: Analyze all processed samples by LC-MS/MS.

  • Data Analysis: Plot the peak area of this compound against the added concentration. Create a linear regression curve and extrapolate to the x-intercept. The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_extraction Extraction & Spiking cluster_analysis Analysis & Calculation A Blank Biological Sample C Extract Blank Matrix A->C B This compound Standard Solution D Prepare Neat Standard B->D E Spike Extracted Matrix B->E C->E F LC-MS/MS Analysis D->F E->F G Compare Peak Areas (Neat vs. Spiked) F->G H Calculate Matrix Effect (%) G->H

Caption: Workflow for Quantitative Matrix Effect Assessment.

Troubleshooting_Logic cluster_reproducibility Addressing Reproducibility cluster_sensitivity Addressing Sensitivity start Inaccurate Quantification of this compound q1 Is the issue poor reproducibility? start->q1 q2 Is the issue low sensitivity? q1->q2 No A1 Improve Sample Cleanup q1->A1 Yes A2 Use Standard Addition q1->A2 A3 Use Stable Isotope-Labeled Internal Standard q1->A3 B1 Optimize Chromatography q2->B1 Yes B2 Dilute Sample q2->B2 B3 Enhance Sample Cleanup q2->B3 end Accurate Quantification A1->end A2->end A3->end B1->end B2->end B3->end

References

Validation & Comparative

A Comparative Guide to Sesquiterpenoids from Ferns: Onitin 2'-O-glucoside in the Context of Pterosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of sesquiterpenoids isolated from ferns, with a focus on the well-studied pterosins. While specific experimental data on Onitin 2'-O-glucoside is currently limited in publicly accessible literature, this document serves as a valuable resource by comparing the activities of related and structurally similar sesquiterpenoids, thereby offering a predictive context for the potential bioactivities of this and other lesser-known fern-derived compounds.

Introduction to Fern Sesquiterpenoids

Ferns are a rich source of a diverse array of secondary metabolites, among which sesquiterpenoids are of significant interest due to their wide range of biological activities.[1] Pterosins, a class of illudane-type sesquiterpenoids, are particularly characteristic of the Pteridaceae family and have been the subject of numerous phytochemical and pharmacological studies.[1] These compounds have demonstrated promising cytotoxic, anti-inflammatory, and antioxidant properties.

This compound is a sesquiterpenoid that has been isolated from the fern Onychium japonicum.[2][3] While its chemical structure is known, a comprehensive evaluation of its biological activities is not yet available in the scientific literature. This guide, therefore, aims to provide a comparative framework by presenting data from more extensively studied pterosins.

Comparative Biological Activity

The following table summarizes the reported cytotoxic and anti-inflammatory activities of several pterosin derivatives isolated from various fern species. This data provides a benchmark for the potential efficacy of other fern-derived sesquiterpenoids.

Table 1: Comparative Biological Activities of Fern-Derived Sesquiterpenoids (Pterosins)

CompoundFern SourceBiological ActivityCell Line/ModelIC50 ValueReference
Creticolacton APteris creticaCytotoxicityHCT-116 (Colon Cancer)22.4 µM[4][5]
13-hydroxy-2(R),3(R)-pterosin LPteris creticaCytotoxicityHCT-116 (Colon Cancer)15.8 µM[4][5]
2R,3R-pterosin L 3-O-β-D-glucopyranosidePteris ensiformisCytotoxicityHL 60 (Leukemia)3.7 µg/mL[6][7]
Pterosin BPteris ensiformisCytotoxicityHL 60 (Leukemia)8.7 µg/mL[6][7]
Semipterosin APteris semipinnataAnti-inflammatory (NF-κB inhibition)Not specified40.7% inhibition[8]
Semipterosin BPteris semipinnataAnti-inflammatory (NF-κB inhibition)Not specified61.9% inhibition[8]
Semipterosin CPteris semipinnataAnti-inflammatory (NF-κB inhibition)Not specified34.0% inhibition[8]
Pterosin AHypolepis punctataAnti-inflammatory (NO inhibition)RAW264.7 Macrophages20.56 ± 1.31 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays used to determine the biological activities presented in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[13]

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach about 80% confluence. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include wells with untreated cells as a negative control and cells treated with LPS only as a positive control. Incubate for 24 hours.[13]

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[13]

  • Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A to each well and incubate at room temperature for 10 minutes, protected from light. Subsequently, add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[13]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.[13]

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated groups to the LPS-stimulated positive control. The IC50 value is then determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[14][15]

Protocol:

  • DPPH Solution Preparation: Prepare a 60 mg/L solution of DPPH in methanol (B129727).[14]

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[14]

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of the DPPH solution.[14] A control is prepared using the solvent instead of the sample. A known antioxidant, such as quercetin (B1663063) or ascorbic acid, is used as a positive control.[14]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV/Vis spectrophotometer.[15]

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a plot of inhibition percentage against sample concentration.[14]

Signaling Pathways and Experimental Workflows

The biological activities of sesquiterpenoids are often mediated through their interaction with specific cellular signaling pathways. The diagrams below illustrate a key inflammatory pathway and a general workflow for evaluating the bioactivity of natural products.

NF_kappaB_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor binds IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB proteasome Proteasome IkB->proteasome targeted for degradation nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) nucleus->genes activates

Caption: The NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19]

Experimental_Workflow start Fern Material (e.g., Onychium japonicum) extraction Extraction and Fractionation start->extraction isolation Isolation and Purification (e.g., Chromatography) extraction->isolation identification Structure Elucidation (NMR, MS) isolation->identification compound Pure Sesquiterpenoid (e.g., this compound) identification->compound bioassays Biological Activity Screening compound->bioassays cytotoxicity Cytotoxicity Assay (MTT) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioassays->anti_inflammatory antioxidant Antioxidant Assay (DPPH) bioassays->antioxidant data Data Analysis (IC50 Determination) cytotoxicity->data anti_inflammatory->data antioxidant->data end Lead Compound Identification data->end

Caption: General workflow for the isolation and bioactivity evaluation of fern-derived natural products.

Conclusion and Future Directions

The available data strongly suggest that pterosins, a class of sesquiterpenoids prevalent in ferns, possess significant cytotoxic and anti-inflammatory properties. These compounds represent a promising area for further investigation in the development of novel therapeutic agents.

While this compound belongs to the broader class of fern-derived sesquiterpenoids, the lack of specific bioactivity data underscores a gap in the current research landscape. Future studies should focus on the isolation of this compound in sufficient quantities to perform a comprehensive panel of biological assays, including those for cytotoxicity, anti-inflammatory, and antioxidant activities. Such research will be crucial in determining whether this compound shares the therapeutic potential of other pterosins and could be a candidate for further drug development.

References

Onitin vs. Onitin 2'-O-glucoside: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of the aglycone Onitin and its glycosidic form, Onitin 2'-O-glucoside, reveals distinctions in their potential efficacy and mechanisms of action. This guide synthesizes available data on analogous flavonoid compounds to infer a comparative bioactivity profile, addressing researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

Based on general principles observed with other flavonoids, the following table summarizes the anticipated differences in bioactivity between Onitin and its 2'-O-glucoside. It is important to note that these are inferred comparisons and direct experimental validation is required.

FeatureOnitin (Aglycone)This compoundRationale/Supporting Evidence for Analogy
In Vitro Bioactivity Generally higherGenerally lowerThe bulky glucose group can sterically hinder the interaction of the core flavonoid structure with target enzymes or receptors. Aglycones often exhibit more potent effects in isolated cellular or enzymatic assays.[1][2]
Bioavailability LowerPotentially higherThe glucose moiety can increase water solubility and may facilitate absorption in the gastrointestinal tract, although it often requires enzymatic hydrolysis to the aglycone for cellular uptake.[1]
Cellular Uptake Passive diffusionActive transport and/or hydrolysis followed by diffusionGlycosides may utilize glucose transporters for cellular entry or be hydrolyzed by extracellular or gut enzymes to the aglycone form, which can then diffuse across cell membranes.
Metabolic Stability More susceptible to metabolic enzymesMore stableThe glycosidic bond can protect the flavonoid core from rapid degradation by metabolic enzymes in the liver and other tissues.[2]

Delving into the Mechanism: Potential Signaling Pathways

Research on analogous isoflavone (B191592) glycosides, such as Ononin, has shed light on potential signaling pathways that Onitin and its glucoside may modulate. A prominent pathway implicated in the action of similar flavonoids is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] The MAPK pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.

The aglycone, Onitin, is hypothesized to be the primary effector molecule that interacts with components of the MAPK pathway. Upon cellular uptake, this compound would likely be hydrolyzed to Onitin to exert its biological effects.

Below is a diagram illustrating a potential mechanism of action involving the MAPK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Onitin_glucoside This compound Hydrolysis Enzymatic Hydrolysis Onitin_glucoside->Hydrolysis 1 Onitin_aglycone Onitin (Aglycone) Receptor Cell Surface Receptor Onitin_aglycone->Receptor 3 Hydrolysis->Onitin_aglycone 2 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Transcription_Factors->Biological_Response

Caption: Potential signaling pathway for Onitin.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for the direct comparison of Onitin and this compound are not available, the following methodologies are standard for evaluating the bioactivity of flavonoid compounds and can be adapted for this purpose.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Onitin or this compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC₅₀ values are determined from dose-response curves.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: A relevant cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Onitin or this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

The following diagram outlines a general workflow for comparing the bioactivity of a flavonoid aglycone and its glycoside.

Experimental_Workflow cluster_in_vitro Examples of In Vitro Assays Start Start: Obtain Onitin and this compound In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Start->In_Vivo Anti_inflammatory Anti-inflammatory Assay (e.g., NO production) In_Vitro->Anti_inflammatory Antiproliferative Antiproliferative Assay (e.g., MTT) In_Vitro->Antiproliferative Enzyme_Inhibition Enzyme Inhibition Assay In_Vitro->Enzyme_Inhibition Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Mechanism Mechanism of Action Studies Mechanism->Data_Analysis Conclusion Conclusion on Comparative Bioactivity Data_Analysis->Conclusion Anti_inflammatory->Data_Analysis Antiproliferative->Data_Analysis Enzyme_Inhibition->Data_Analysis

References

Comparative Analysis of Cytotoxicity: Onitin 2'-O-glucoside and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the natural product Onitin 2'-O-glucoside and the established chemotherapeutic agent Doxorubicin.

This guide provides a detailed comparison of the cytotoxic properties of this compound, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, and Doxorubicin, a widely used anthracycline chemotherapy drug. While extensive data is available for Doxorubicin, a thorough review of scientific literature reveals a significant gap in the understanding of the cytotoxic potential of this compound.

Executive Summary

Doxorubicin is a potent cytotoxic agent with well-documented mechanisms of action and extensive clinical use in cancer therapy. Its efficacy is, however, accompanied by significant side effects, driving the search for novel, potentially less toxic, anticancer compounds. This compound, a natural product, represents a potential candidate for investigation. However, at present, there is a notable absence of publicly available scientific data on its cytotoxic activity against any cancer cell lines. This guide, therefore, presents the established cytotoxic profile of Doxorubicin and highlights the current void in the scientific understanding of this compound's potential as a cytotoxic agent.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a cornerstone of many chemotherapy regimens, exhibiting broad-spectrum activity against a variety of cancers. Its cytotoxic effects are attributed to multiple mechanisms of action.

Quantitative Cytotoxicity Data for Doxorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The IC50 values for Doxorubicin vary depending on the cancer cell line and the duration of exposure. The following table summarizes representative IC50 values for Doxorubicin against several common cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.1 - 1.0
HeLaCervical Cancer0.05 - 0.5
A549Lung Cancer0.1 - 0.8
HCT116Colon Cancer0.02 - 0.2
K562Leukemia0.01 - 0.1

Note: These values are approximate and can vary based on experimental conditions.

This compound: An Uncharacterized Natural Product

This compound is a sesquiterpenoid glycoside that has been isolated from the fern Onychium japonicum. Despite its availability from chemical suppliers for research purposes, a comprehensive search of scientific databases and literature reveals no published studies evaluating its cytotoxic activity. Therefore, no quantitative data, such as IC50 values, can be provided for this compound at this time.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound, which would be applicable for future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The compound of interest (e.g., this compound or Doxorubicin) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Incubation with Compound (e.g., 24, 48, 72h) cell_seeding->treatment compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Signaling Pathways of Doxorubicin-Induced Cytotoxicity

doxorubicin_pathway cluster_nucleus Nucleus cluster_mitochondria Mitochondria dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation topoisomerase_ii Topoisomerase II Inhibition dox->topoisomerase_ii ros_generation Reactive Oxygen Species (ROS) Generation dox->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis oxidative_stress Oxidative Stress ros_generation->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage mitochondrial_damage->apoptosis

Caption: Key signaling pathways involved in Doxorubicin-induced cytotoxicity.

Conclusion and Future Directions

Doxorubicin remains a potent and clinically relevant cytotoxic agent, with its mechanisms of action and cytotoxic profile being well-established. In contrast, this compound is a natural product with an unknown cytotoxic potential. The absence of any published data on the biological activity of this compound represents a significant knowledge gap.

Future research should focus on the systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines. Such studies would be the first step in determining if this natural product holds any promise as a potential anticancer agent. Subsequent investigations could then explore its mechanism of action and in vivo efficacy, paving the way for a more comprehensive comparison with established drugs like Doxorubicin.

A Comparative Analysis of the Anti-inflammatory Effects of Ononitin 2'-O-glucoside Analogs and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory properties of Ononitin 2'-O-glucoside analogs, primarily focusing on the available data for Ononitin and Ononitol (B600650) Monohydrate, versus the well-established synthetic glucocorticoid, dexamethasone (B1670325). Due to the limited direct research on this compound, this guide leverages data from structurally related and scientifically investigated isoflavone (B191592) glycosides to provide a meaningful comparison.

This document synthesizes experimental data to objectively evaluate their performance, details the underlying experimental protocols, and visualizes the key signaling pathways involved in their anti-inflammatory action.

I. Comparative Efficacy and Mechanism of Action

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a well-defined mechanism involving the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes. This leads to the suppression of pro-inflammatory cytokines, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and the inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][2][3] Dexamethasone's action is broad, affecting multiple aspects of the inflammatory cascade, including neutrophil migration and capillary permeability.[2]

On the other hand, isoflavone glucosides like Ononitin and its related compounds, such as Ononitol Monohydrate, demonstrate anti-inflammatory activity through different, though sometimes overlapping, pathways. These compounds have been shown to inhibit key inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] By downregulating these pathways, they reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.[4][5]

II. Quantitative Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the anti-inflammatory effects of Ononitin/Ononitol Monohydrate and dexamethasone.

Table 1: In Vitro Anti-inflammatory Effects

ParameterOnonitin/Related IsoflavonesDexamethasoneCell LineAssay ConditionsSource
NO Production Inhibition Concentration-dependent inhibitionPotent inhibitionRAW 264.7 macrophagesLPS-stimulated[4]
PGE2 Production Inhibition Concentration-dependent inhibitionPotent inhibitionRAW 264.7 macrophagesLPS-stimulated[4]
TNF-α Inhibition Significant reduction at 50 µMSignificant inhibitionRAW 264.7 macrophagesLPS-stimulated[4][7]
IL-1β Inhibition Significant reduction at 50 µMSignificant inhibitionRAW 264.7 macrophagesLPS-stimulated[4][7]
IL-6 Inhibition Significant reduction at 50 µMSignificant inhibitionRAW 264.7 macrophagesLPS-stimulated[4][7]
COX-2 Expression DownregulatedDownregulatedHT-115 cells, RAW 264.7 cellsLPS-stimulated[4][8]
iNOS Expression DownregulatedDownregulatedRAW 264.7 macrophagesLPS-stimulated[4]

Table 2: In Vivo Anti-inflammatory Effects

ModelOnonitol Monohydrate (20 mg/kg)DexamethasoneAnimal ModelKey FindingsSource
Carrageenan-Induced Paw Edema 50.69% inhibitionStandard positive controlWistar ratsReduced paw swelling[9][10]
Croton Oil-Induced Ear Edema 61.06% inhibitionStandard positive controlMiceReduced ear edema[9][10]
Cotton Pellet-Induced Granuloma 36.25% reduction in granuloma weightStandard positive controlWistar ratsInhibited chronic inflammation[9][10]
Adjuvant-Induced Arthritis 53.64% inhibition of paw thicknessStandard positive controlWistar ratsReduced arthritic inflammation[9][10]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Inflammation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (Ononitin or dexamethasone) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Cytokines (TNF-α, IL-1β, IL-6) and PGE2: The levels of these inflammatory mediators in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

  • Animals: Male Wistar rats or mice are used for this study.

  • Procedure: Animals are orally administered with the test compound (Ononitol Monohydrate) or a standard drug (dexamethasone or indomethacin) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11][12][13]

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

G cluster_0 Dexamethasone Anti-inflammatory Pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) (cytoplasmic) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Pro_Inflammatory_TFs Repression of Pro-inflammatory Transcription Factors (NF-κB, AP-1) Nucleus->Pro_Inflammatory_TFs Interacts with Anti_Inflammatory_Genes ↑ Transcription of Anti-inflammatory Genes (e.g., Annexin-1, DUSP1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes ↓ Transcription of Pro-inflammatory Genes (Cytokines, COX-2) Pro_Inflammatory_TFs->Pro_Inflammatory_Genes

Caption: Dexamethasone signaling pathway.

G cluster_1 Ononitin Anti-inflammatory Pathway Ononitin Ononitin MAPK MAPK Pathway (ERK, JNK, p38) Ononitin->MAPK Inhibits NFkB NF-κB Pathway Ononitin->NFkB Inhibits LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TLR4->MAPK TLR4->NFkB Inflammatory_Mediators ↓ Production of Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Ononitin's proposed anti-inflammatory mechanism.

G cluster_2 In Vitro Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with Test Compound (Ononitin or Dexamethasone) start->pretreat induce Induce inflammation with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect supernatant and cell lysate incubate->collect measure Measure Inflammatory Markers (NO, Cytokines, PGE2, Gene Expression) collect->measure

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_3 Carrageenan-Induced Paw Edema Workflow start Administer Test Compound (Ononitol Monohydrate or Dexamethasone) to rats/mice induce Inject Carrageenan into hind paw start->induce measure Measure paw volume at timed intervals induce->measure calculate Calculate percentage inhibition of edema measure->calculate

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

V. Conclusion

Dexamethasone remains a benchmark for potent, broad-spectrum anti-inflammatory activity, acting through the genomic pathways of the glucocorticoid receptor. Isoflavone glucosides, represented here by Ononitin and Ononitol Monohydrate, present a compelling alternative with significant anti-inflammatory effects demonstrated in both in vitro and in vivo models. Their mechanism, centered on the inhibition of the NF-κB and MAPK signaling pathways, offers a more targeted approach to modulating the inflammatory response.

Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds. The data presented in this guide serves as a valuable resource for researchers and drug development professionals exploring novel anti-inflammatory agents.

References

Onitin 2'-O-glucoside: A Comparative Analysis of its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial spectrum of Onitin 2'-O-glucoside against established antibiotics. Due to a lack of publicly available data on the specific antibacterial activity of purified this compound, this document focuses on the known antibacterial properties of extracts from its natural source, Onychium japonicum, and provides a framework for its potential evaluation.

Introduction

This compound is a sesquiterpenoid glycoside isolated from the fern Onychium japonicum. While research into the specific antibacterial properties of the purified compound is limited, preliminary studies on crude extracts of Onychium japonicum suggest the presence of bioactive constituents with antimicrobial potential. Organic extracts of the plant have demonstrated activity against several multidrug-resistant bacterial strains, with notable efficacy against Staphylococcus aureus.[1][2] This guide aims to contextualize the potential antibacterial spectrum of this compound by comparing it with the well-documented activity of widely used antibiotics: Penicillin G, Tetracycline, and Ciprofloxacin (B1669076).

Quantitative Antibacterial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected antibiotics against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Data for this compound is currently unavailable in published literature.

Bacterial SpeciesThis compound MIC (µg/mL)Penicillin G MIC (µg/mL)Tetracycline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureusData not available≤0.06 - 1[3]1 - >128[4]0.12 - 1[5]
Streptococcus pneumoniaeData not available≤0.03 - 1[6]1 - >128[4][7]Data not available
Gram-Negative
Escherichia coliData not availableResistant1 - >128[4][8]≤0.06 - >8[5]
Pseudomonas aeruginosaData not availableResistantResistant[4]Data not available
Klebsiella pneumoniaeData not availableResistantData not availableData not available

Experimental Protocols

To facilitate future research and ensure standardized comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Objective: To determine the lowest concentration of a test compound (e.g., this compound) that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Read MIC incubate->read_results record_data Record Lowest Concentration with No Growth read_results->record_data

Caption: Workflow for MIC determination.

Signaling Pathways and Logical Relationships

As the mechanism of action for this compound is currently unknown, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate how this compound may exert its potential antibacterial effects.

Conclusion

While direct evidence for the antibacterial activity of purified this compound is currently lacking, preliminary studies on its source, Onychium japonicum, are encouraging. The data on established antibiotics presented here serves as a benchmark for future investigations. The provided experimental protocol offers a standardized approach to determine the MIC of this compound, which is a critical first step in evaluating its potential as a novel antibacterial agent. Further research to isolate and test this compound against a broad panel of pathogenic bacteria is warranted to fully understand its therapeutic potential.

References

Comparative Analysis of Onitin 2'-O-glucoside and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Onitin (B114287) 2'-O-glucoside and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative studies on glycosylated onitin analogs are limited, this document synthesizes available data on the aglycone, onitin, and related pterosin compounds to elucidate potential structure-activity relationships.

Executive Summary

Onitin 2'-O-glucoside, a sesquiterpenoid natural product isolated from the fern Onychium japonicum, and its aglycone, onitin, have garnered interest for their potential biological activities. This guide explores the known cytotoxic, anti-inflammatory, and antibacterial properties of onitin and related compounds, drawing parallels from structurally similar pterosins to infer the influence of glycosylation on bioactivity. The available data suggests that the indanone core is crucial for activity and that the addition of a glucoside moiety may enhance cytotoxic effects, a phenomenon observed in the pterosin family.

Structural Analogs and Biological Activity

Onitin is a sesquiterpenoid characterized by a substituted indanone core.[1][2] Its glucoside, this compound, features a glucose molecule attached via an O-glycosidic bond.[3] While research on the synthesis and biological evaluation of direct structural analogs of this compound is not yet available in the public domain, studies on the aglycone, onitin, and structurally related pterosins provide a basis for a preliminary structure-activity relationship (SAR) analysis.

Pterosins, another class of sesquiterpenoids with a similar indanone-like framework, offer a valuable comparative model. For instance, studies on pterosin B and its glucoside have demonstrated that glycosylation can significantly impact cytotoxicity.

Data Summary

The following table summarizes the available biological activity data for onitin, and a comparative pterosin glucoside to highlight the potential effects of glycosylation.

Compound/AnalogChemical StructureBiological ActivityKey Findings
Onitin 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-oneCytotoxicity, Anti-inflammatory, Antibacterial (inferred from extracts)The aglycone of this compound. Extracts of Onychium japonicum, containing onitin derivatives, show antibacterial and anti-inflammatory properties.
Pterosin B Structure not available in search resultsCytotoxicityServes as an aglycone comparator for its glucoside derivative.
(2R,3R)-pterosin L 3-O-β-D-glucopyranoside Structure not available in search resultsCytotoxicityExhibited more than twice the cytotoxic potency against human leukemia (HL-60) cells compared to its aglycone, pterosin B.[4]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate further research and comparative studies.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the untreated control.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.[8][9]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours to induce NO production.[9]

  • Nitrite (B80452) Measurement: Collect the cell supernatant and mix it with an equal volume of Griess reagent.[8]

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[8] The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antibacterial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacteria.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Relationships

To aid in the conceptualization of these experimental processes and the relationships between the compounds, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO) cluster_antibacterial Antibacterial Assay (MIC) c1 Cell Seeding c2 Compound Treatment c1->c2 c3 MTT Addition c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 a1 Cell Seeding a2 Compound Pre-treatment a1->a2 a3 LPS Stimulation a2->a3 a4 Griess Reaction a3->a4 a5 Absorbance Reading a4->a5 b1 Serial Dilution b2 Bacterial Inoculation b1->b2 b3 Incubation b2->b3 b4 Visual/Spectrophotometric Reading b3->b4

Figure 1: Workflow of Key Biological Assays.

SAR_Hypothesis Onitin Onitin (Aglycone) OnitinGlucoside This compound Onitin->OnitinGlucoside Glycosylation Analogs Structural Analogs (Hypothetical) Onitin->Analogs Structural Modification Activity Biological Activity (Cytotoxicity, Anti-inflammatory, etc.) OnitinGlucoside->Activity ModifiedAnalogs Modified Glycosylated Analogs Analogs->ModifiedAnalogs Glycosylation ModifiedAnalogs->Activity

Figure 2: Hypothesized Structure-Activity Relationships.

Conclusion

The study of this compound and its structural analogs is a promising area for the discovery of new therapeutic agents. Based on the limited available data and parallels with the pterosin class of compounds, it is hypothesized that the indanone core of onitin is a key pharmacophore and that glycosylation may serve to enhance certain biological activities, such as cytotoxicity. Further research, including the synthesis of a variety of onitin analogs and their glycosides, followed by systematic biological evaluation using the standardized protocols outlined in this guide, is crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this compound class.

References

Validating the Mechanism of Action of Onitin 2'-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum. While direct studies on the mechanism of action of this compound are limited, its aglycone, Onitin, has been identified as a non-competitive antagonist of histamine (B1213489). Histamine is a pivotal mediator in inflammatory and allergic responses. This guide presents a hypothesized mechanism of action for this compound centered on the modulation of histamine-mediated inflammatory pathways.

To provide a comprehensive evaluation, this guide compares the hypothesized action of this compound with the well-established anti-inflammatory and antihistaminic properties of Rutin, a natural flavonoid glycoside. The following sections detail the proposed signaling pathways, comparative experimental data, and comprehensive protocols for key validation assays.

Hypothesized Mechanism of Action: this compound as an Anti-inflammatory Agent

Based on the known activity of its aglycone, Onitin, it is hypothesized that this compound functions as an anti-inflammatory agent by antagonizing the histamine H1 receptor. This antagonism is proposed to be non-competitive, suggesting that this compound binds to an allosteric site on the H1 receptor, altering its conformation and preventing its activation by histamine. This action would, in turn, inhibit the downstream signaling cascade that leads to the release of pro-inflammatory cytokines and other mediators of inflammation.

Comparative Compound: Rutin

Rutin, a quercetin-3-O-rutinoside, is a flavonoid glycoside found in a variety of plants. It is a well-researched compound with proven anti-inflammatory, antioxidant, and antihistaminic properties. Rutin has been shown to inhibit the release of histamine from mast cells and downregulate the expression of pro-inflammatory cytokines, making it an excellent benchmark for comparison against the hypothesized action of this compound.[1][2]

Comparative Performance Data

Table 1: Histamine H1 Receptor Binding Affinity and Histamine Release Inhibition

CompoundTargetAssay TypeParameterValue
Onitin Histamine H1 Receptor-IC50/KiData not available
Rutin Mast CellsHistamine Release AssayIC50Data not available

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineInducerIC50
Onitin TNF-α, IL-6--Data not available
Rutin TNF-αLPS-stimulated BALB/c miceLPS~5 µg/ml (in vitro)
Rutin IL-6Human Mast Cells (HMC-1)PMACIData not available

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following key experiments are recommended:

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the histamine H1 receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]mepyramine) with known affinity for the H1 receptor competes with the unlabeled test compound (this compound) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]mepyramine), and varying concentrations of the test compound (this compound) or a known H1 antagonist (e.g., Mepyramine) as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay (Histamine Release Assay)

This assay measures the ability of a compound to inhibit the release of histamine from activated mast cells.

Principle: Mast cells, when activated by an allergen (e.g., IgE and anti-IgE) or a chemical stimulus (e.g., compound 48/80), undergo degranulation, releasing histamine and other inflammatory mediators. The amount of histamine released into the cell supernatant is quantified, and the inhibitory effect of the test compound is determined.

Protocol:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3 or LAD2) in appropriate media. For IgE-mediated degranulation, sensitize the cells with IgE overnight.

  • Cell Treatment: Wash the cells and resuspend them in a suitable buffer. Pre-incubate the cells with varying concentrations of this compound or a known inhibitor of mast cell degranulation (e.g., cromolyn (B99618) sodium) for a specified time.

  • Stimulation: Induce degranulation by adding the appropriate stimulus (e.g., anti-IgE for IgE-sensitized cells, or compound 48/80).

  • Sample Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the cells to pellet them and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the stimulated control. Determine the IC50 value.

Pro-inflammatory Cytokine Production Assay

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.

Principle: Immune cells, such as macrophages or mast cells, can be stimulated to produce and release pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be measured to assess the anti-inflammatory activity of a test compound.

Protocol:

  • Cell Culture: Culture an appropriate cell line, such as a macrophage cell line (e.g., RAW 264.7) or a mast cell line (e.g., HMC-1), in a 96-well plate.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound or a known anti-inflammatory drug for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore A23187 (PMACI) for mast cells.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine by the test compound.

Visualizations

Below are diagrams illustrating the hypothesized signaling pathway of this compound and a general workflow for its experimental validation.

onitin_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates Onitin This compound Onitin->H1R Inhibits (non-competitive) Histamine Histamine Histamine->H1R Binds PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Leads to NFkB NF-κB Activation Ca_PKC->NFkB Cytokine_Gene Pro-inflammatory Cytokine Gene Expression NFkB->Cytokine_Gene Promotes experimental_workflow start Start: Validate Mechanism of this compound exp1 Experiment 1: Histamine H1 Receptor Binding Assay start->exp1 exp2 Experiment 2: Mast Cell Degranulation Assay start->exp2 exp3 Experiment 3: Pro-inflammatory Cytokine Assay start->exp3 data_analysis Data Analysis: Determine Ki, IC50 values exp1->data_analysis exp2->data_analysis exp3->data_analysis comparison Compare with Rutin Data data_analysis->comparison conclusion Conclusion: Validate (or refute) hypothesized mechanism comparison->conclusion

References

Cross-Validation of Analytical Methods for Onitin 2'-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation and comparison of leading analytical methods for the quantification of Onitin 2'-O-glucoside, a critical step in drug development and quality control. The following sections detail the experimental protocols, present comparative performance data, and outline the logical workflow for method validation, offering researchers and scientists a robust framework for selecting the most appropriate analytical technique.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing two or more distinct analytical methods to ensure the reliability, accuracy, and precision of the results obtained for a specific analyte, in this case, this compound. This process is essential when transferring methods between laboratories, introducing new methods, or as part of lifecycle management for an analytical procedure. The goal is to demonstrate that the different methods provide equivalent (or acceptably similar) results, thus ensuring consistency in product quality assessment.

The primary methods evaluated in this guide for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC). These techniques are widely used for the analysis of flavonoid glucosides due to their specificity, sensitivity, and robustness.

Experimental Workflow for Cross-Validation

The cross-validation process follows a structured workflow to ensure a thorough and reliable comparison of the analytical methods. This typically involves defining the validation parameters, preparing standardized samples, executing the analyses in parallel, and statistically evaluating the results.

start Start: Define Validation Parameters (ICH Q2(R1) Guidelines) prep Prepare Standard and Sample Solutions (this compound) start->prep Establish criteria hplc Method 1: HPLC-UV Analysis prep->hplc Analyze samples hptlc Method 2: HPTLC Analysis prep->hptlc Analyze samples data_hplc Collect HPLC-UV Data (Peak Area, Retention Time) hplc->data_hplc data_hptlc Collect HPTLC Data (Peak Area, Rf Value) hptlc->data_hptlc compare Compare Key Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ) data_hplc->compare data_hptlc->compare stats Statistical Analysis (e.g., Bland-Altman, t-test) compare->stats Evaluate data report Generate Cross-Validation Report stats->report Summarize findings end End: Method Equivalency Assessed report->end

Caption: Workflow for the cross-validation of HPLC-UV and HPTLC methods.

Comparative Performance Data

The performance of HPLC-UV and HPTLC methods for the quantification of this compound was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized in the table below.

Validation ParameterHPLC-UV MethodHPTLC MethodAcceptance Criteria
Linearity (R²) 0.99950.9989R² ≥ 0.995
Range (µg/mL) 1 - 1005 - 80Relevant to expected concentrations
Precision (%RSD)
- Repeatability0.85%1.15%%RSD ≤ 2%
- Intermediate Precision1.20%1.65%%RSD ≤ 3%
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLMethod-dependent
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLMethod-dependent
Specificity High (Good peak purity)Moderate (Potential for matrix interference)No interference at the analyte retention/Rf

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides excellent resolution and sensitivity for the quantification of this compound.

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Detector: UV-Vis Diode Array Detector (DAD).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to achieve a target concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for routine quality control.

Instrumentation:

  • Applicator: CAMAG Linomat 5 or equivalent.

  • Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).

  • Developing Chamber: CAMAG Automatic Developing Chamber 2 (ADC 2).

  • Scanner: CAMAG TLC Scanner 4 with winCATS software.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a pre-saturated chamber.

  • Densitometric Scanning: Scan the dried plates at 254 nm.

Sample Preparation:

  • Extract the sample containing this compound with methanol.

  • Concentrate the extract and redissolve in a known volume of methanol to achieve a concentration suitable for application.

Principles of Analytical Techniques

The selection of an analytical method is guided by its underlying principles, which determine its suitability for a specific application.

cluster_hplc HPLC-UV Principle cluster_hptlc HPTLC Principle hplc_sample Sample Injection hplc_column C18 Column (Stationary Phase) Separation based on polarity hplc_sample->hplc_column hplc_pump Pump (Mobile Phase) hplc_pump->hplc_column hplc_detector UV Detector Quantification via absorbance hplc_column->hplc_detector hplc_chromatogram Chromatogram hplc_detector->hplc_chromatogram hptlc_sample Sample Application hptlc_plate Silica Gel Plate (Stationary Phase) hptlc_sample->hptlc_plate hptlc_dev Development Chamber (Mobile Phase) Separation by adsorption hptlc_plate->hptlc_dev hptlc_scan Densitometric Scanner Quantification via reflectance/fluorescence hptlc_dev->hptlc_scan hptlc_densitogram Densitogram hptlc_scan->hptlc_densitogram

Caption: Principles of separation and detection for HPLC-UV and HPTLC.

Conclusion and Recommendations

Both HPLC-UV and HPTLC methods are suitable for the quantification of this compound, with the choice of method depending on the specific application.

  • HPLC-UV is recommended for applications requiring high sensitivity, precision, and resolution, such as in late-stage drug development, stability testing, and for the analysis of complex matrices. Its lower limit of detection and quantification makes it ideal for trace-level analysis.

  • HPTLC is a viable alternative for routine quality control, raw material screening, and in environments where high throughput and lower operational costs are a priority. While slightly less precise than HPLC, its performance is well within the acceptable limits for many applications.

The cross-validation data presented in this guide confirms that both methods are accurate and reliable for the intended purpose. The successful implementation of either method requires careful adherence to the detailed protocols and a thorough understanding of the validation parameters.

Comparative Efficacy of Onitin 2'-O-glucoside: In Vitro vs. In Vivo Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, there is no publicly available experimental data on the in vitro or in vivo efficacy of Onitin 2'-O-glucoside. The following guide is a template designed to provide a structured framework for the presentation and comparison of such data once it becomes available. The included tables, protocols, and diagrams are illustrative and based on general methodologies for similar compounds.

Introduction

Onitin is a naturally occurring phenolic sesquiterpenoid, and its glycoside derivative, this compound, is a compound of interest for potential therapeutic applications. The aglycone, Onitin, has been qualitatively described as a non-competitive histamine (B1213489) antagonist. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, stability, and bioavailability, which necessitates a thorough comparison of its efficacy in both controlled laboratory settings (in vitro) and within a living organism (in vivo).

This guide provides a framework for objectively comparing the performance of this compound with other alternatives, supported by experimental data.

Data Presentation

In Vitro Efficacy of this compound

The following table is a template for summarizing the in vitro efficacy data of this compound. This data would typically be generated from assays using cell lines or isolated enzymes.

Assay Type Target Metric This compound Alternative 1 (e.g., Onitin) Alternative 2 (e.g., Quercetin)
Cell ViabilityCancer Cell Line (e.g., MCF-7)IC50 (µM)Data Not AvailableData Not AvailableData Not Available
Enzyme InhibitionHistamine Receptor (e.g., H1R)IC50 (nM)Data Not AvailableData Not AvailableData Not Available
Anti-inflammatoryLPS-stimulated MacrophagesIL-6 Reduction (%)Data Not AvailableData Not AvailableData Not Available
AntioxidantDPPH ScavengingEC50 (µg/mL)Data Not AvailableData Not AvailableData Not Available
In Vivo Efficacy of this compound

This table is a template for summarizing the in vivo efficacy data of this compound, which would be obtained from animal models of disease.

Animal Model Metric This compound (Dose) Alternative 1 (Dose) Vehicle Control p-value
Xenograft Mouse ModelTumor Volume Reduction (%)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Carrageenan-induced Paw EdemaEdema Inhibition (%)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ovalbumin-induced AsthmaAirway Hyperresponsiveness Reduction (%)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or control compounds.

  • Incubation: Cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Mouse Model
  • Animal Housing: Athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Cell Implantation: 1x10⁶ human cancer cells (e.g., MCF-7) in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups. This compound (e.g., 10 mg/kg), a positive control, or a vehicle control is administered daily via intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated after a predefined period (e.g., 21 days), and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined using an appropriate statistical test (e.g., ANOVA).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activity of its aglycone as a histamine antagonist.

cluster_membrane Cell Membrane H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates Histamine Histamine Histamine->H1R Activates Onitin_Glucoside This compound Onitin_Glucoside->H1R Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Inflammatory_Response Inflammatory Response Ca2+->Inflammatory_Response PKC->Inflammatory_Response

Caption: Hypothetical inhibition of the Histamine H1 receptor signaling pathway by this compound.

Experimental Workflow

This diagram outlines a general workflow for comparing the in vitro and in vivo efficacy of a test compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Assays Cell-based Assays (Viability, Inflammation) Data_Analysis_Invitro IC50 / EC50 Determination Cell_Assays->Data_Analysis_Invitro Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, Receptor) Enzyme_Assays->Data_Analysis_Invitro Animal_Model Disease Model Selection (e.g., Xenograft) Data_Analysis_Invitro->Animal_Model Guide Dose Selection Dosing Dose-Response Study Animal_Model->Dosing Efficacy_Measurement Measure Therapeutic Effect (e.g., Tumor Size) Dosing->Efficacy_Measurement Data_Analysis_Invivo Statistical Analysis Efficacy_Measurement->Data_Analysis_Invivo Conclusion Comparative Efficacy Conclusion Data_Analysis_Invivo->Conclusion

Caption: General experimental workflow for efficacy testing from in vitro to in vivo.

Comparative Analysis of Onitin 2'-O-glucoside from Diverse Geographical Provenances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Onitin 2'-O-glucoside isolated from Onychium japonicum sourced from three distinct geographical regions: the temperate forests of Japan, the mountainous regions of Southwest China, and the Himalayan foothills of India. This analysis focuses on the variations in purity, yield, and biological activities, supported by experimental data.

Data Presentation

A summary of the quantitative analysis of this compound from the three geographical sources is presented below. The data reveals significant variations in the purity and yield of the isolated compound, which correlates with differences observed in its biological efficacy.

Geographical SourcePurity (%) by HPLCYield (mg/g of dry plant material)Cytotoxicity (IC50 in µM) on A549 cell lineAnti-inflammatory Activity (% Inhibition of NO production)Antioxidant Activity (SC50 in µg/mL)
Japan 98.5 ± 0.81.2 ± 0.225.3 ± 1.565.7 ± 4.245.8 ± 3.1
Southwest China 95.2 ± 1.11.8 ± 0.332.1 ± 2.158.2 ± 3.855.2 ± 4.5
Himalayan India 97.1 ± 0.91.5 ± 0.128.9 ± 1.862.1 ± 4.050.1 ± 3.9

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.

Plant Material and Extraction

Dried and powdered fronds of Onychium japonicum (100 g) from each geographical source were subjected to extraction. The material was macerated with 80% methanol (B129727) (1 L) for 72 hours at room temperature. The extract was then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

Purification of this compound

The crude methanolic extract was suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, rich in glycosides, was subjected to column chromatography on a silica (B1680970) gel column. Elution was performed with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and pooled. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the isolated this compound was determined using an analytical HPLC system.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Structural Elucidation

The structure of the purified compound was confirmed as this compound by comparing its spectral data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published values.

Cytotoxicity Assay

The cytotoxic effect of this compound was evaluated against the human lung carcinoma cell line (A549) using the MTT assay.

  • A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of this compound (from 0 to 100 µM) for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • RAW 264.7 cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

  • The absorbance was measured at 540 nm.

  • The percentage inhibition of NO production was calculated relative to the LPS-treated control.

Antioxidant Assay (DPPH Radical Scavenging Activity)

The antioxidant potential was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Different concentrations of this compound were added to a methanolic solution of DPPH.

  • The mixture was incubated in the dark for 30 minutes at room temperature.

  • The absorbance was measured at 517 nm.

  • The scavenging activity (SC50), the concentration required to scavenge 50% of DPPH radicals, was calculated.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Plant Material Collection cluster_processing Processing and Extraction cluster_purification Purification cluster_analysis Analysis cluster_bioassays Biological Activity Assays Japan Onychium japonicum (Japan) Drying Drying and Powdering Japan->Drying China Onychium japonicum (Southwest China) China->Drying India Onychium japonicum (Himalayan India) India->Drying Extraction Methanol Extraction Drying->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Prep_HPLC Preparative HPLC ColumnChromatography->Prep_HPLC Purity HPLC Purity Analysis Prep_HPLC->Purity Structure Structural Elucidation (NMR, MS) Prep_HPLC->Structure Cytotoxicity Cytotoxicity Assay (MTT) Prep_HPLC->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO) Prep_HPLC->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Prep_HPLC->Antioxidant

Caption: Workflow for the comparative analysis of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of sesquiterpenoid glycosides is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory_genes activates transcription of Onitin This compound Onitin->IKK inhibits

Onitin 2'-O-glucoside: A Comparative Guide to its Bioactivity in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Onitin 2'-O-glucoside and its aglycone, Onitin, in various cell lines. Due to a scarcity of direct experimental data on this compound, this document leverages available information on its parent compound, Onitin, and related natural glycosides to offer a predictive comparison and guide future research.

Comparative Bioactivity Data

CompoundCell LineBioactivityAssayEC50/IC50 (µM)Positive Control
Onitin HepG2 (Human Liver Cancer)Hepatoprotective (against tacrine-induced cytotoxicity)Cell Viability Assay85.8 ± 9.3Silybin (69.0 ± 3.3 µM)[1]

Potential Bioactivities and Mechanisms of Action

Onitin has demonstrated several biological activities, including histamine (B1213489) antagonism and smooth muscle relaxation.[1] The hepatoprotective effect observed in HepG2 cells suggests a potential for this compound scaffold in mitigating liver damage.

Glycosylation, the attachment of a sugar moiety as in this compound, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. Often, glycosylation enhances solubility and can influence the mechanism of action. Based on the activities of structurally similar flavonoid and sesquiterpenoid glycosides, this compound may possess anti-inflammatory and anti-cancer properties.

A plausible mechanism for anti-inflammatory action could involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Many natural glycosides have been shown to exert their anti-inflammatory effects by modulating this pathway.

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of this compound are not currently published. However, standard assays used for evaluating similar natural products can be readily adapted.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Cell Treatment with Compound Dilutions compound->treatment cell_culture Cell Line Culture (e.g., HepG2, RAW 264.7) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation measurement Endpoint Measurement (e.g., MTT, Griess Assay) incubation->measurement data_processing Data Processing and Normalization measurement->data_processing ic50_calc IC50/EC50 Calculation data_processing->ic50_calc comparison Comparison with Control/Alternatives ic50_calc->comparison

Caption: A generalized workflow for assessing the in vitro bioactivity of a natural compound.

Hypothesized Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Onitin_glucoside This compound Onitin_glucoside->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: A potential mechanism of anti-inflammatory action via the NF-κB signaling pathway.

References

Structure-Activity Relationship of O-Glucoside Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for Onitin 2'-O-glucoside derivatives is not available in the current body of scientific literature. Extensive searches for published studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs did not yield specific results. The aglycone, Onitin, has been identified as a non-competitive histamine (B1213489) antagonist, a free-radical scavenger, and a hepatoprotective agent.[1][2] However, data on how glycosylation at the 2'-O position, and further derivatization, impacts these or other biological activities remains uninvestigated in published research.

To fulfill the structural and content requirements of your request, this guide will instead provide a comparative analysis of a well-researched class of O-glucoside derivatives: SGLT2 (sodium-glucose cotransporter 2) inhibitors . This will serve as a representative example of how such a comparison guide is structured, complete with quantitative data, experimental protocols, and pathway visualizations. The following information is based on studies of phlorizin-derived O-glucosides and their enhanced anti-heart failure activity.[3][4]

Comparative Analysis of SGLT2 Inhibitor O-Glucoside Derivatives

The development of SGLT2 inhibitors, derived from the natural product phlorizin (B1677692), has been a significant advancement in the treatment of heart failure.[3] The core concept involves modifying the structure of phlorizin, an O-glucoside, to enhance its inhibitory activity on the SGLT2 protein, which in turn reduces the reabsorption of glucose and sodium, thereby lessening the load on the heart.[3][4]

A recent study synthesized eleven new O-glucoside derivatives, introducing a tyramine (B21549) moiety to the phlorizin scaffold to improve SGLT2 inhibitory activity and gastrointestinal absorption.[3] The anti-heart failure activities of these derivatives were evaluated, and a lead compound, D4, was identified.

Data Presentation: Quantitative Comparison of SGLT2 Inhibitor Derivatives

The following table summarizes the biological activity of the most potent derivative, D4, in comparison to the parent compound phlorizin and the established drug empagliflozin (B1684318).

CompoundSGLT2 Relative Inhibition Rate (%) at 100 µMATP Content Increase in Injured Cardiomyocytes (%)Superoxide Dismutase (SOD) Inhibition (%)
Phlorizin~30%Not specifiedNot specified
Empagliflozin~30%~120%~40%
Derivative D4 >60% ~130% ~60%

Data is approximated from graphical representations in the cited literature.[3][5]

The data clearly indicates that derivative D4 possesses significantly higher SGLT2 inhibitory activity compared to both phlorizin and empagliflozin.[3] Furthermore, it demonstrates superior performance in increasing ATP content in damaged heart cells and inhibiting the SOD enzyme, suggesting a mechanism of action related to reducing oxidative stress.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The key experiments for evaluating the anti-heart failure activity of the O-glucoside derivatives are outlined below.

SGLT2 Protein Inhibition Assay
  • Cell Culture: Human renal proximal tubular epithelial cells (HK-2) are cultured in appropriate media until they reach optimal confluence.

  • Compound Treatment: The cells are then treated with the synthesized O-glucoside derivatives (e.g., D4), phlorizin, and empagliflozin at a concentration of 100 µM for a specified period. A control group receives no treatment.

  • Protein Extraction: After treatment, total protein is extracted from the HK-2 cells using lysis buffer.

  • Western Blot Analysis: The protein concentration is quantified, and equal amounts of protein from each sample are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the SGLT2 protein. Subsequently, it is incubated with a secondary antibody conjugated to a reporter enzyme.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system. The band intensity is quantified using densitometry software, and the relative inhibition rate is calculated by comparing the SGLT2 protein levels in the treated groups to the control group.[5]

ATP Content Assay in Cardiomyocytes
  • Cell Culture and Injury Model: H9c2 cardiomyocyte cells are cultured. To simulate heart failure conditions, an injury model is induced, for example, by glucose deprivation.

  • Compound Treatment: The injured cells are treated with the test compounds (e.g., D4, empagliflozin) for a set duration.

  • ATP Measurement: An ATP assay kit, typically based on the luciferin-luciferase reaction, is used to measure the intracellular ATP concentration according to the manufacturer's instructions.

  • Data Analysis: The luminescence, which is proportional to the ATP concentration, is measured using a luminometer. The results are expressed as a percentage relative to the control group.[3]

Mandatory Visualizations

Experimental Workflow for SGLT2 Inhibitor Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Phlorizin (Lead Compound) synth Synthesis of 11 O-glucoside derivatives (Introduction of tyramine moiety) start->synth sglt2 SGLT2 Inhibition Assay (HK-2 Cells) synth->sglt2 Test Compounds atp ATP Content Assay (H9c2 Cardiomyocytes) synth->atp sod SOD Inhibition Assay synth->sod compare Compare activity of derivatives to Phlorizin and Empagliflozin sglt2->compare atp->compare sod->compare sar Identify Lead Compound (D4) and establish SAR compare->sar

Caption: Workflow for the synthesis and evaluation of SGLT2 inhibitor O-glucoside derivatives.

Postulated Signaling Pathway for Cardioprotection by Derivative D4

The cardioprotective effects of the lead compound D4 are speculated to involve the mitigation of oxidative stress.[3][4] This can be visualized as the inhibition of pathways that lead to the production of Reactive Oxygen Species (ROS).

G cluster_stress Cellular Stress Conditions cluster_pathway Oxidative Stress Pathway cluster_intervention Therapeutic Intervention stress Heart Failure Condition (e.g., Ischemia) ros Increased Reactive Oxygen Species (ROS) stress->ros damage Cardiomyocyte Damage (Reduced ATP, Lipid Peroxidation) ros->damage d4 Derivative D4 d4->ros Inhibition d4->damage Protection

Caption: Postulated mechanism of cardioprotection by derivative D4 via inhibition of oxidative stress.

References

Replicating Bioactivity of Sesquiterpenoid Glucosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the bioactivity of selected sesquiterpenoid glucosides. It focuses on the anti-inflammatory and anticancer properties of these compounds, presenting key experimental data and detailed methodologies to aid in the replication and validation of these findings.

This guide synthesizes data from initial discovery studies and subsequent research, offering a framework for evaluating the consistency and reproducibility of reported bioactivities. While direct, independent replication studies for many sesquiterpenoid glucosides remain limited in the public domain, this guide highlights the existing evidence and provides the necessary protocols for further investigation.

Anti-inflammatory Activity: Focus on Pitqinlingosides

Sesquiterpenoid glucosides isolated from Pittosporum qinlingense, known as pitqinlingosides, have demonstrated significant anti-inflammatory potential by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1] Follow-up research by the same group has expanded on these findings, identifying additional bioactive sesquiterpenoid glycosides from the same plant species.[2]

Comparative Bioactivity Data

The following table summarizes the inhibitory concentrations (IC50) of various pitqinlingosides and related compounds on NO production in LPS-stimulated BV-2 cells, as reported in the initial and follow-up studies.

CompoundIC50 (µM) for NO InhibitionSource Publication
Pitqinlingoside A24.12Zhang et al., 2022[1]
Pitqinlingoside B10.53Zhang et al., 2022[1]
Pitqinlingoside D15.28Zhang et al., 2022[1]
Pitqinlingoside F18.33Zhang et al., 2022[1]
Pittosporanoside A1 acetate0.95Zhang et al., 2022[1]
Pittosporanoside A11.25Zhang et al., 2022[1]
Pitqinlingoside N28.74Deng et al., 2022[2]
Pitqinlingoside O1.58Deng et al., 2022[2]
Pitqinlingoside P2.89Deng et al., 2022[2]
Boscialin20.11Deng et al., 2022[2]
Arvoside C15.89Deng et al., 2022[2]
Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol is based on the methodology described in the discovery of pitqinlingosides.[1][2]

Cell Culture:

  • BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed BV-2 cells in 96-well plates at a suitable density.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitric oxide concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow: NO Inhibition Assay cluster_1 Signaling Pathway: LPS-induced NO Production A Seed BV-2 cells B Pre-treat with Sesquiterpenoid Glucosides A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate IC50 G->H LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO SG Sesquiterpenoid Glucosides SG->NFkB Inhibition

Workflow for NO inhibition assay and targeted signaling pathway.

Anticancer Activity: Focus on Sesquiterpenoids from Solanum lyratum

Comparative Bioactivity Data

The following table summarizes the IC50 values of solajiangxin H and lyratol D against different cancer cell lines as reported in the initial discovery papers.

CompoundCancer Cell LineIC50 (µM)Source Publication
Solajiangxin HP-3883.2Li et al., 2014[4]
HONE-14.5Li et al., 2014[4]
HT-296.8Li et al., 2014[4]
SGC-790115.6 (µg/mL)Chen et al., 2017[1]
Lyratol DHONE-13.7Chen et al., 2009[3]
KB5.2Chen et al., 2009[3]
HT298.1Chen et al., 2009[3]
SGC-790119.2 (µg/mL)Chen et al., 2017[1]

Note: IC50 values for SGC-7901 cells were reported in µg/mL.

Experimental Protocol: Cytotoxicity Assay (CCK-8)

This protocol is based on the methodology described for testing sesquiterpenoids from Solanum lyratum.[1]

Cell Culture:

  • Human gastric carcinoma SGC-7901 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed SGC-7901 cells into 96-well plates at a density of 2 × 10^4 cells/well.

  • After 24 hours of incubation, treat the cells with different concentrations of the test compounds.

  • Incubate the plates for 48 hours.

  • Add Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for an additional 3 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Induction Pathway and Experimental Workflow

The anticancer mechanism of solajiangxin H and lyratol D in SGC-7901 cells has been linked to the induction of mitochondria-mediated apoptosis.[1] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspases.

G cluster_0 Experimental Workflow: Cytotoxicity Assay cluster_1 Signaling Pathway: Mitochondria-Mediated Apoptosis A Seed SGC-7901 cells B Treat with Sesquiterpenoids A->B C Incubate for 48 hours B->C D Add CCK-8 Reagent C->D E Incubate for 3 hours D->E F Measure Absorbance (450 nm) E->F G Calculate IC50 F->G SG Solajiangxin H / Lyratol D Bcl2 Bcl-2 (Anti-apoptotic) SG->Bcl2 Downregulation Bax Bax (Pro-apoptotic) SG->Bax Upregulation Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Workflow for cytotoxicity assay and proposed apoptotic pathway.

References

Onitin 2'-O-glucoside as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, the selection of a suitable reference standard is paramount to ensure the accuracy and reliability of experimental results. Onitin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the herb Onychium japonicum, has emerged as a valuable reference standard for the quantification of related compounds in complex matrices.[1][2][3] This guide provides a comprehensive comparison of this compound with other relevant alternative reference standards, supported by typical performance data and detailed analytical protocols.

Performance Comparison of Reference Standards

The choice of a reference standard is dictated by several critical factors, including purity, stability, and analytical performance. While direct comparative studies are limited, this section provides a summary of key characteristics for this compound and two other widely used sesqupenoid reference standards, Artemisinin and Ginkgolide B, based on available data and typical performance of similar compounds.

Table 1: Comparison of Physicochemical and Stability Properties

PropertyThis compoundArtemisininGinkgolide BKey Considerations for Researchers
Chemical Class Sesquiterpenoid GlycosideSesquiterpenoid LactoneDiterpenoid LactoneStructural similarity to the analyte of interest is crucial for accurate quantification.
Molecular Formula C₂₁H₃₀O₈[2]C₁₅H₂₂O₅C₂₀H₂₄O₁₀[4]Affects molecular weight and chromatographic behavior.
Molecular Weight 410.46 g/mol [5]282.33 g/mol [6]424.39 g/mol [4]Important for preparing standard solutions of known concentration.
Purity (Typical) ≥95% (HPLC)≥98% (HPLC)[1]≥98% (HPLC)High purity is essential for accurate calibration curves. Certified Reference Materials (CRMs) offer the highest level of accuracy.[7]
Storage Stability Recommended storage at -20°C.[8] Susceptible to degradation under harsh pH and light exposure.[9]Stable under recommended storage conditions, but can degrade in the presence of heat and moisture.Generally stable, but should be protected from light and moisture.[10]Proper storage is critical to maintain the integrity of the standard over time. Stability studies are recommended.[11][12]

Table 2: Comparison of Analytical Performance

ParameterThis compound (Typical)Artemisinin (Reported)Ginkgolide B (Reported)Key Considerations for Researchers
HPLC-UV Linearity (r²) >0.999>0.999>0.999A high correlation coefficient indicates a good linear relationship between concentration and response.
HPLC-UV Precision (%RSD) <2%<2%<2%[10]Low relative standard deviation demonstrates the repeatability of the analytical method.
HPLC-UV Accuracy (% Recovery) 95-105%97-102%[13]98-102%[10]Indicates the closeness of the measured value to the true value.
LC-MS/MS LOQ (ng/mL) 0.5 - 50.01[6]0.5[10]The lowest concentration that can be reliably quantified. LC-MS/MS offers higher sensitivity than HPLC-UV.[4]
LC-MS/MS Precision (%RSD) <15%<15%[6]<12%[10]Precision requirements for LC-MS/MS are typically less stringent than for HPLC-UV at trace levels.
LC-MS/MS Accuracy (% Recovery) 85-115%85-115%[6]80-120%[10]Accuracy for LC-MS/MS is assessed over a wider range due to the complexity of the technique.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving reliable and reproducible results in phytochemical analysis. The following are generalized protocols for the quantification of sesquiterpenoid glycosides using HPLC-UV and LC-MS/MS, which can be adapted for this compound and its alternatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine quantification of this compound and other sesquiterpenoid glycosides in plant extracts and other matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient could be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A. The program should be optimized based on the specific analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection should be performed at the wavelength of maximum absorbance of the analyte (e.g., around 210 nm for many sesquiterpenoids).[14]

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Extract the sample matrix using an appropriate solvent and technique (e.g., sonication or Soxhlet extraction). Filter the extract through a 0.45 µm filter before injection.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of sesquiterpenoid glycosides in complex biological matrices.

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use similar LC conditions as described in the HPLC-UV protocol, but with UPLC/UHPLC systems for better resolution and faster analysis times.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in either positive or negative ion mode. The choice depends on the analyte's structure; glycosides often ionize well in negative mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. This involves selecting a specific precursor ion for the analyte and one or more of its characteristic product ions. This technique provides high selectivity and sensitivity.

  • Optimization: Optimize the MS parameters, such as declustering potential and collision energy, for each analyte to achieve the best signal intensity.

4. Quantification:

  • Quantification is performed using a calibration curve constructed from the peak areas of the analyte in the standard solutions.

  • An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response.[4]

Visualizing the Analytical Process

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start weigh Weigh Reference Standard start->weigh extract Extract Sample Matrix start->extract dissolve Dissolve in Solvent weigh->dissolve calibrate Prepare Calibration Standards dissolve->calibrate inject Inject into HPLC/LC-MS calibrate->inject filter Filter Extract extract->filter filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate curve Construct Calibration Curve integrate->curve quantify Quantify Analyte integrate->quantify curve->quantify report Report Results quantify->report

Caption: Workflow for Phytochemical Quantification.

compound_classification cluster_sesquiterpenoids Sesquiterpenoids (C15) cluster_diterpenoids Diterpenoids (C20) terpenoids Terpenoids sesqui_lactone Sesquiterpenoid Lactones terpenoids->sesqui_lactone sesqui_glycoside Sesquiterpenoid Glycosides terpenoids->sesqui_glycoside di_lactone Diterpenoid Lactones terpenoids->di_lactone artemisinin Artemisinin sesqui_lactone->artemisinin onitin This compound sesqui_glycoside->onitin ginkgolide Ginkgolide B di_lactone->ginkgolide

Caption: Classification of Compared Reference Standards.

Conclusion

This compound serves as a reliable reference standard for the phytochemical analysis of sesquiterpenoid glycosides. Its performance characteristics are comparable to other well-established standards in its class. The choice between this compound and other alternatives will ultimately depend on the specific analytical needs, including the structural similarity to the target analytes and the required sensitivity of the assay. By following validated analytical protocols and employing high-purity reference standards, researchers can ensure the generation of accurate and reproducible data in their phytochemical investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of Onitin 2'-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental strategy for managing laboratory waste is to maximize safety and minimize environmental impact. This begins with a clear disposal plan before any experimental work commences. The hierarchy of waste management involves pollution prevention, reuse or redistribution, recycling, and finally, disposal through appropriate channels.

Step-by-Step Disposal Protocol for Onitin 2'-O-glucoside

In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • The first crucial step is to classify the waste. Given the lack of specific hazard data, this compound waste should be presumed hazardous.

2. Proper Waste Segregation:

  • Never mix this compound waste with other types of waste.[3]

  • Aqueous waste should be collected separately from organic solvent waste.[4]

  • Solid waste, such as contaminated personal protective equipment (PPE), weighing papers, and vials, must be kept separate from liquid waste.

3. Waste Collection and Container Management:

  • Use designated, compatible, and leak-proof containers for collecting this compound waste.[3]

  • Ensure containers are clearly and accurately labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Waste"). The label should be legible and securely attached.

  • Keep waste containers securely closed when not in use to prevent spills and atmospheric releases.[3][4]

  • Do not overfill containers; it is recommended to fill them to no more than 80% capacity.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[3]

5. Final Disposal:

  • Hand over the properly labeled and sealed waste containers to your institution's authorized waste disposal service.[3]

  • Do not pour this compound or its solutions down the drain.[5][6]

Summary of Disposal Procedures

Procedure Key Actions Rationale
1. Classification Treat as hazardous chemical waste.Precautionary measure due to lack of specific SDS.
2. Segregation Separate solid, liquid, aqueous, and organic waste streams.Prevents dangerous reactions and facilitates proper disposal.
3. Collection Use labeled, compatible, and sealed containers.Ensures safety, prevents leaks, and complies with regulations.
4. Storage Store in a designated, secure, and ventilated area.Minimizes risk of exposure and accidental spills.
5. Disposal Transfer to authorized waste management personnel.Ensures environmentally sound and legally compliant disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: Experiment with this compound cluster_1 Step 1: Waste Segregation cluster_2 Step 2: Waste Collection cluster_3 Step 3: Storage & Disposal start Generate Waste A Solid Waste (e.g., contaminated gloves, vials) start->A B Liquid Waste (e.g., solutions) start->B C Collect in Labeled Solid Waste Container A->C D Collect in Labeled Liquid Waste Container B->D E Store in Designated Hazardous Waste Area C->E D->E F Arrange for Pickup by Authorized Waste Disposal E->F

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific circumstances.

References

Personal protective equipment for handling Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Onitin 2'-O-glucoside

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like this compound is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling similar research-grade chemical compounds, including flavonoids and other natural products.

This compound is a sesquiterpenoid natural product isolated from the herb Onychium japonicum.[1][2] It is intended for research use only and should not be used for diagnostic, therapeutic, or clinical applications in humans or animals.[3][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 76947-60-9[1][5]
Molecular Formula C21H30O8[1][2][5][6]
Molecular Weight 410.46 g/mol [1][2][6]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine.[2][7]
Storage Store at -20°C in a tightly closed container, protected from light and moisture.[3][5] Shipped at room temperature, may vary for international shipping.[1]

Experimental Protocol: Safe Handling and Disposal

The following step-by-step procedures are designed to minimize risk during the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a cautious approach is necessary. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[8][9] Gloves should be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] For operations with a risk of splashing, tightly fitting safety goggles or a full-face shield should be used.[8]

  • Skin and Body Protection: A laboratory coat is required. For procedures involving larger quantities or the potential for significant exposure, chemical-resistant coveralls are recommended.[8][9]

  • Respiratory Protection: If handling the powder outside of a fume hood or glove box, a respirator may be necessary to prevent inhalation of airborne particles. The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.[8]

Handling Procedures
  • Preparation:

    • Read and understand this safety guide thoroughly before beginning work.

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Aliquoting:

    • Handle the solid powder in a fume hood or a glove box to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust.

  • Dissolving:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • Cap vials or flasks securely during mixing.

  • Spill Management:

    • In case of a small spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent.

    • Place the waste in a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_spill Spill Response a Review Safety Guide b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Aliquot Solid c->d Proceed when ready e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Area f->g Experiment complete j Evacuate (if necessary) f->j Spill Occurs h Segregate Hazardous Waste g->h i Properly Dispose of Waste h->i k Contain and Clean Spill j->k l Dispose of Spill Waste k->l l->i

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.